molecular formula C15H18Cl6N2O5 B1670458 Dichloralphenazone CAS No. 480-30-8

Dichloralphenazone

カタログ番号: B1670458
CAS番号: 480-30-8
分子量: 519.0 g/mol
InChIキー: ATKXDQOHNICLQW-UHFFFAOYSA-N

説明

Dichloralphenazone is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.
This compound is a sedative composed of chloral hydrate and phenazone. It is typically found in combination products Nodolor and Midrin containing [isometheptene] and [acetaminophen] used for the relief of tension and vascular headaches. It is a US Schedule IV drug and its clinical use is limited.

特性

IUPAC Name

1,5-dimethyl-2-phenylpyrazol-3-one;2,2,2-trichloroethane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.2C2H3Cl3O2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;2*3-2(4,5)1(6)7/h3-8H,1-2H3;2*1,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKXDQOHNICLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022919
Record name Dichloralphenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-30-8
Record name Dichloralphenazone [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloralphenazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01495
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dichloralphenazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, compound with 2,2,2-trichloroethane-1,1-diol (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLORALPHENAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYX637R279
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dichloralphenazone synthesis pathway and precursor components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of dichloralphenazone, a molecular complex with applications in the pharmaceutical industry. The document details the precursor components, synthesis pathways, and relevant physicochemical properties, presented in a format tailored for a scientific audience.

Introduction

This compound is a well-established pharmaceutical agent known for its sedative properties.[1][2][3] Chemically, it is a molecular complex, or co-crystal, formed between two active pharmaceutical ingredients: antipyrine (also known as phenazone) and chloral hydrate.[4] The complex consists of these components in a defined 1:2 stoichiometric ratio.[4][5] This guide will explore the synthesis of this compound from its fundamental precursors.

Precursor Components

The synthesis of this compound originates from two primary components:

  • Antipyrine (Phenazone): An analgesic and antipyretic agent.

  • Chloral Hydrate: A sedative and hypnotic agent.

The formation of this compound involves the direct complexation of these two precursors.[5] A summary of the key properties of these precursors and the resulting this compound complex is provided in the table below.

PropertyAntipyrine (Phenazone)Chloral HydrateThis compound
Molecular Formula C₁₁H₁₂N₂OC₂H₃Cl₃O₂C₁₅H₁₈Cl₆N₂O₅
Molecular Weight ( g/mol ) 188.23165.40519.02[1][2][6]
Appearance Colorless, odorless, crystalline powderColorless, transparent crystalsWhite, microcrystalline powder[1][3]
Melting Point (°C) 111-114~57~68[2]
Stoichiometric Ratio in Complex 121:2

Synthesis Pathway of this compound

The synthesis of this compound is achieved through co-crystallization, a process that involves the formation of a crystalline solid containing two or more neutral molecules in a stoichiometric ratio within the same crystal lattice. Several methods can be employed for co-crystallization, including solvent evaporation, grinding (mechanochemistry), and slurry crystallization.

A visual representation of the synthesis pathway is provided below:

Synthesis_Pathway cluster_precursors Precursor Components cluster_synthesis Synthesis Process cluster_product Final Product Antipyrine Antipyrine (C11H12N2O) CoCrystallization Co-crystallization (1:2 Molar Ratio) Antipyrine->CoCrystallization 1 part ChloralHydrate Chloral Hydrate (C2H3Cl3O2) ChloralHydrate->CoCrystallization 2 parts This compound This compound (C15H18Cl6N2O5) CoCrystallization->this compound Complexation Experimental_Workflow cluster_start Start cluster_methods Co-crystallization Methods cluster_process Processing cluster_end End Start Weigh Antipyrine and Chloral Hydrate (1:2 ratio) SolventEvaporation Solvent Evaporation Start->SolventEvaporation Grinding Grinding Start->Grinding Slurry Slurry Crystallization Start->Slurry Isolation Isolation of Solid Product SolventEvaporation->Isolation Grinding->Isolation Slurry->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Drying Drying Purification->Drying FinalProduct This compound Drying->FinalProduct

References

Historical Medical Applications of Dichloralphenazone for Headaches: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloralphenazone, a molecular complex of chloral hydrate and phenazone, was historically a component of combination therapies for the acute management of headaches, particularly migraine and tension-type headaches. Marketed most notably in a formulation with isometheptene mucate and acetaminophen under the brand name Midrin, this compound offered a multi-pronged therapeutic approach. This guide provides a detailed examination of the historical medical use of this compound for headaches, focusing on its pharmacological mechanisms, clinical efficacy as documented in key historical trials, and the experimental protocols employed in these seminal studies.

Mechanism of Action

The therapeutic effect of this compound in headache management is attributable to the distinct pharmacological actions of its two constituent molecules: chloral hydrate and phenazone.

Chloral Hydrate: Sedative and Anxiolytic Effects

Chloral hydrate is a sedative and hypnotic agent.[1] Following oral administration, it is rapidly metabolized in the liver and erythrocytes by alcohol dehydrogenase to its primary active metabolite, 2,2,2-trichloroethanol.[1] Trichloroethanol is responsible for the central nervous system depressant effects of the drug.

The primary mechanism of action of trichloroethanol involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3][4] GABA-A receptors are ligand-gated ion channels that, upon activation, increase the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability. Trichloroethanol allosterically binds to the GABA-A receptor, enhancing the effect of GABA and prolonging the duration of the chloride channel opening.[2][3] This enhanced inhibitory neurotransmission in the central nervous system is believed to contribute to the sedative and anxiolytic effects that were beneficial in reducing the emotional and stress-related components often associated with severe headaches.

Chloral_Hydrate_Pathway cluster_metabolism Metabolism cluster_cns Central Nervous System Chloral Hydrate Chloral Hydrate Trichloroethanol Trichloroethanol Chloral Hydrate->Trichloroethanol Alcohol Dehydrogenase GABA-A Receptor GABA-A Receptor Trichloroethanol->GABA-A Receptor Potentiates GABAergic Transmission Neuronal Hyperpolarization Neuronal Hyperpolarization GABA-A Receptor->Neuronal Hyperpolarization Increases Cl- Influx Sedation & Anxiolysis Sedation & Anxiolysis Neuronal Hyperpolarization->Sedation & Anxiolysis

Fig. 1: Signaling Pathway of Chloral Hydrate's Active Metabolite
Phenazone: Analgesic and Anti-inflammatory Action

Phenazone, also known as antipyrine, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking the production of prostaglandins in the central nervous system, phenazone is thought to raise the pain threshold.[5] This central analgesic effect directly targets the pain component of headaches.

Phenazone_Pathway cluster_inflammation Inflammatory Cascade cluster_action Drug Action Arachidonic Acid Arachidonic Acid COX-1 & COX-2 COX-1 & COX-2 Arachidonic Acid->COX-1 & COX-2 Substrate Prostaglandins Prostaglandins Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation COX-1 & COX-2->Prostaglandins Catalyzes Conversion Phenazone Phenazone Phenazone->COX-1 & COX-2 Inhibits

Fig. 2: Mechanism of Action of Phenazone

Historical Clinical Trials

The efficacy of this compound in combination therapies for headache was evaluated in several clinical trials. The following sections detail the available information on two key studies. Due to the age of these publications, full-text access is limited, and the following protocols and data are synthesized from available abstracts and summaries.

Diamond, 1976: A Double-Blind, Crossover Trial

This study was a pivotal early investigation into the efficacy of the isometheptene, acetaminophen, and this compound combination (Midrin) for the treatment of migraine.[6]

Based on available information, the study followed a double-blind, crossover design.[6][7]

Diamond_1976_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phases (Crossover) cluster_assessment Efficacy Assessment Migraine Patients Migraine Patients Phase 1 Phase 1 Migraine Patients->Phase 1 Random Assignment Washout Period Washout Period Phase 1->Washout Period Headache Relief Score Headache Relief Score Phase 1->Headache Relief Score Phase 2 Phase 2 Phase 2->Washout Period Another Washout Phase 2->Headache Relief Score Phase 3 Phase 3 Phase 3->Headache Relief Score Washout Period->Phase 2 Washout Period->Phase 3

Fig. 3: Experimental Workflow for Diamond, 1976
  • Study Design: Double-blind, crossover.

  • Participants: Patients with a diagnosis of migraine.[6]

  • Outcome Measures: The primary outcome was likely headache relief, assessed through a patient-reported scale.[7]

Detailed quantitative data from this study are not available in the accessed summaries. The primary finding reported is that the combination therapy was effective in treating migraine.[6]

Treatment GroupOutcome MeasureResult
Isometheptene, Acetaminophen, this compoundHeadache ReliefEffective
ComparatorHeadache ReliefNot specified
PlaceboHeadache ReliefNot specified
Table 1: Summary of Efficacy Results from Diamond, 1976 (based on available information)
Freitag et al., 2001: A Comparative Study with Sumatriptan

This study provided a more contemporary evaluation of the isometheptene, this compound, and acetaminophen combination by comparing it to the then-standard migraine therapy, sumatriptan.[8][9]

This was a multicenter, double-blind, randomized, parallel-group study.[8]

Freitag_2001_Workflow cluster_enrollment Patient Enrollment cluster_treatment Randomized Treatment cluster_assessment Outcome Assessment (24 hours) Mild-to-Moderate Migraine Patients Mild-to-Moderate Migraine Patients Group A Isometheptene Combination Mild-to-Moderate Migraine Patients->Group A Randomization Group B Sumatriptan Mild-to-Moderate Migraine Patients->Group B Randomization Headache Response Headache Response Group A->Headache Response Headache Recurrence Headache Recurrence Group A->Headache Recurrence Functional Disability Functional Disability Group A->Functional Disability Adverse Events Adverse Events Group A->Adverse Events Group B->Headache Response Group B->Headache Recurrence Group B->Functional Disability Group B->Adverse Events

Fig. 4: Experimental Workflow for Freitag et al., 2001
  • Study Design: Multicenter, double-blind, randomized, parallel-group.[8]

  • Participants: Patients diagnosed with mild-to-moderate migraine with or without aura.[8]

  • Interventions:

    • Group 1: Combination of isometheptene mucate, this compound, and acetaminophen.

    • Group 2: Sumatriptan succinate.

  • Outcome Measures: The primary endpoints were likely headache response at specific time points. Secondary measures included headache recurrence, improvement in functional disability, and the incidence of adverse events.[8]

The study found no statistically significant difference in the overall patient response to treatment between the two groups.[8] However, some differences were noted in secondary outcomes.

Outcome MeasureIsometheptene Combination GroupSumatriptan Groupp-value
Efficacy
Headache ResponseNo significant differenceNo significant differenceNS
Headache Recurrence (at 24h)No significant differenceNo significant differenceNS
Severity of Recurrent HeadacheLess SevereMore SevereStatistically Significant
Improvement in Functional DisabilityGenerally Better Improvement--
Safety
Adverse EventsLess LikelyMore Likely-
Table 2: Comparative Efficacy and Safety Results from Freitag et al., 2001 (NS = Not Significant)

Historical Dosage and Administration

For the treatment of acute migraine headaches, the typical adult dosage of the combination product containing this compound was two capsules taken at the onset of the headache, followed by one capsule every hour until relief was obtained, with a maximum of five capsules within a 12-hour period.[5] For tension headaches, the usual adult dosage was one or two capsules every four hours, not to exceed eight capsules per day.[5]

Discontinuation and Legacy

The use of this compound-containing products for headache has largely been discontinued. This is due in part to the lack of modern, large-scale clinical trials to definitively establish their efficacy and safety profile according to current regulatory standards.[10] Furthermore, the development of more specific and targeted migraine therapies, such as the triptans and more recently, CGRP inhibitors, has provided clinicians and patients with more effective and better-tolerated options.

Despite its discontinuation, the historical use of this compound in combination therapies for headache represents an important chapter in the evolution of headache management. The rationale for its use—combining a sedative/anxiolytic with an analgesic—highlights the recognition of the complex nature of headache disorders, which often involve both physiological pain and psychological distress. This multi-modal approach foreshadowed modern comprehensive headache management strategies that often include both abortive and prophylactic medications, as well as non-pharmacological interventions that address stress and other contributing factors.

Conclusion

This compound, through its constituent components chloral hydrate and phenazone, historically provided a dual-action approach to headache relief by inducing sedation and providing analgesia. Early clinical trials suggested its efficacy, particularly in combination with a vasoconstrictor and another analgesic. However, a lack of robust, modern clinical data and the advent of more targeted therapies have led to its decline in clinical use. The study of this compound's historical application offers valuable insights into the evolving understanding and treatment of headache disorders.

References

Unveiling the Sedative Symphony: A Technical Guide to the Mechanism of Action of Dichloralphenazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloralphenazone, a compound utilized for its mild sedative properties, particularly in the management of tension headaches and migraines, presents a fascinating case of a synergistic interplay between its constituent molecules. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, dissecting the individual contributions of its active components: chloral hydrate and phenazone. The sedative effects are primarily driven by the active metabolite of chloral hydrate, trichloroethanol, which acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors. Concurrently, phenazone contributes analgesic and anti-inflammatory effects through its inhibition of cyclooxygenase (COX) enzymes. This document synthesizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and processes to offer a comprehensive resource for researchers and drug development professionals.

Introduction

This compound is a molecular complex of two distinct pharmacological agents: chloral hydrate and phenazone (also known as antipyrine).[1][2] Its clinical application as a mild sedative stems from the central nervous system depressant effects of chloral hydrate, while phenazone provides complementary analgesic properties.[1] Understanding the intricate mechanism of action requires a detailed examination of the pharmacokinetics and pharmacodynamics of each component and their primary metabolites.

The Sedative Engine: Chloral Hydrate and its Active Metabolite, Trichloroethanol

The sedative and hypnotic effects of this compound are not elicited by the parent compound itself, but rather by its active metabolite, trichloroethanol.[3]

Metabolic Activation

Upon oral administration, this compound dissociates, and chloral hydrate is rapidly metabolized in the liver and erythrocytes by alcohol dehydrogenase to 2,2,2-trichloroethanol.[3][4] A smaller fraction is oxidized to trichloroacetic acid, an inactive metabolite with a much longer half-life.[4][5]

Diagram: Metabolic Pathway of Chloral Hydrate

This compound This compound ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Dissociation Phenazone Phenazone This compound->Phenazone Dissociation Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Reduction ChloralHydrate->Trichloroethanol ADH TrichloroaceticAcid Trichloroacetic Acid (Inactive Metabolite) ChloralHydrate->TrichloroaceticAcid Oxidation ADH Alcohol Dehydrogenase

Caption: Metabolic conversion of this compound.

Modulation of GABA-A Receptors

The primary molecular target for the sedative action of trichloroethanol is the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[3] Trichloroethanol acts as a positive allosteric modulator of GABA-A receptors, enhancing the effect of GABA.[6][7] This potentiation of the GABAergic system leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a reduction in neuronal excitability, which manifests as sedation and hypnosis.[6]

Studies have shown that trichloroethanol potentiates GABA-activated chloride currents in a concentration-dependent manner.[8]

Diagram: Signaling Pathway of Trichloroethanol at the GABA-A Receptor

Trichloroethanol Trichloroethanol GABA_A_Receptor GABA-A Receptor Trichloroethanol->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Enhances GABA GABA GABA->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Sedation Sedation Hyperpolarization->Sedation

Caption: Trichloroethanol's potentiation of GABA-A receptor activity.

The Analgesic Contributor: Phenazone

Phenazone, also known as antipyrine, is a nonsteroidal anti-inflammatory drug (NSAID) that contributes to the therapeutic profile of this compound through its analgesic and antipyretic properties.[9]

Inhibition of Cyclooxygenase (COX)

Pharmacokinetic Profile

A comprehensive understanding of the pharmacokinetics of this compound's components is crucial for predicting its onset, duration of action, and potential for drug-drug interactions.

Pharmacokinetics of Chloral Hydrate and Trichloroethanol

Chloral hydrate is rapidly absorbed and metabolized, with a very short half-life.[5] The active metabolite, trichloroethanol, is responsible for the sedative effects and has a longer half-life.[5]

Table 1: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites in Humans (Oral Administration)

ParameterChloral HydrateTrichloroethanolTrichloroacetic AcidReference
Time to Peak (Tmax) Detectable only for 8-60 min0.67 - 2.38 hours~32 hours[5]
Peak Plasma Concentration (Cmax) Very low2993 - 6131 ng/mL (after 250-500mg CH)~8 mg/L (after 500mg CH)[5]
Elimination Half-life (t½) Minutes9.3 - 10.2 hours89 - 94 hours[5]
Bioavailability (relative to solution) -94.8% - 101.6%-[5]
Pharmacokinetics of Phenazone

Phenazone is well-absorbed orally and has a moderate elimination half-life.[3]

Table 2: Pharmacokinetic Parameters of Phenazone in Humans (Oral Administration)

ParameterValueReference
Time to Peak (Tmax) 1-2 hours[3]
Elimination Half-life (t½) ~12 hours[9]
Bioavailability ~97%[3]

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the investigation of the mechanism of action of this compound's components.

Whole-Cell Patch-Clamp Recording of GABA-Activated Currents

This technique is employed to measure the potentiation of GABA-A receptor-mediated currents by trichloroethanol.[8]

Protocol:

  • Cell Culture: Mouse hippocampal neurons are cultured on coverslips.

  • Electrophysiological Recording:

    • Coverslips are placed in a recording chamber on an inverted microscope and superfused with an external solution.

    • Whole-cell recordings are obtained using borosilicate glass pipettes filled with an internal solution.

    • Neurons are voltage-clamped at a holding potential of -60 mV.

  • Drug Application:

    • GABA is applied to the neuron via a puffer pipette to elicit a baseline current.

    • Trichloroethanol is co-applied with GABA to measure the potentiation of the GABA-activated current.

    • A concentration-response curve is generated by applying various concentrations of trichloroethanol.

  • Data Analysis: The amplitude and kinetics of the GABA-activated currents in the presence and absence of trichloroethanol are analyzed to determine the EC50 and maximal potentiation.

Diagram: Experimental Workflow for Whole-Cell Patch-Clamp Recording

Start Start CellCulture Culture Hippocampal Neurons Start->CellCulture PrepareSlice Prepare Brain Slice for Recording CellCulture->PrepareSlice PatchClamp Establish Whole-Cell Patch-Clamp Configuration PrepareSlice->PatchClamp ApplyGABA Apply GABA (Baseline Current) PatchClamp->ApplyGABA ApplyTCE Co-apply Trichloroethanol and GABA ApplyGABA->ApplyTCE RecordData Record Current Traces ApplyTCE->RecordData AnalyzeData Analyze Data (EC50, Emax) RecordData->AnalyzeData End End AnalyzeData->End

Caption: Workflow for assessing GABA-A receptor modulation.

Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory activity of phenazone on COX-1 and COX-2 enzymes.[10]

Protocol:

  • Enzyme and Substrate Preparation:

    • Purified ovine COX-1 or human recombinant COX-2 is used.

    • Arachidonic acid is prepared as the substrate.

  • Incubation:

    • The enzyme is pre-incubated with various concentrations of phenazone or a vehicle control.

    • The reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin Production:

    • The reaction is stopped after a defined time.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using a specific method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentration of phenazone that inhibits 50% of the COX activity (IC50) is calculated from the concentration-response curve.

Conclusion

The sedative action of this compound is a well-defined process initiated by the metabolic conversion of chloral hydrate to trichloroethanol. This active metabolite subsequently enhances GABAergic neurotransmission through positive allosteric modulation of GABA-A receptors, leading to central nervous system depression. This sedative effect is complemented by the analgesic and anti-inflammatory properties of phenazone, which acts by inhibiting COX enzymes. The distinct but synergistic mechanisms of its two components provide a dual-pronged approach to the management of conditions like tension headaches. Further research to elucidate the specific binding site of trichloroethanol on GABA-A receptor subtypes and to obtain precise inhibitory constants for phenazone against COX-1 and COX-2 would provide a more complete understanding of this compound's pharmacological profile and could inform the development of future therapeutics with improved specificity and efficacy.

References

The Pharmacokinetics and Metabolism of Dichloralphenazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloralphenazone is a pharmaceutical agent composed of a 1:2 complex of antipyrine (phenazone) and chloral hydrate. It is primarily utilized for the management of tension headaches and migraines, often in combination with a vasoconstrictor like isometheptene and an analgesic such as acetaminophen. The therapeutic effects of this compound are attributable to the sedative properties of chloral hydrate's active metabolite, trichloroethanol, and the analgesic effects of antipyrine. A thorough understanding of the pharmacokinetic and metabolic profiles of its constituent components is paramount for effective and safe therapeutic application, as well as for guiding further drug development. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion of this compound in the human body, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Pharmacokinetics of this compound Components

This compound readily dissociates into chloral hydrate and antipyrine upon administration. Therefore, its pharmacokinetic profile is best understood by examining the individual disposition of these two compounds.

Chloral Hydrate

Chloral hydrate is rapidly absorbed following oral administration and undergoes extensive first-pass metabolism. It is primarily reduced to its active metabolite, trichloroethanol, and oxidized to trichloroacetic acid.

Table 1: Pharmacokinetic Parameters of Chloral Hydrate Metabolites in Humans Following Oral Administration

ParameterTrichloroethanol (Active Metabolite)Trichloroacetic Acid (Inactive Metabolite)
Time to Peak Plasma Concentration (Tmax) 20 - 60 minutes[1]~4-5 days (long half-life leads to accumulation)[1][2]
Peak Plasma Concentration (Cmax) Varies with dose. After 15 mg/kg, peak levels are reached within an hour.[1]Varies with dose and chronicity of use.
Elimination Half-life (t1/2) Approximately 8 - 13 hours[2]Approximately 4 - 5 days[1][2]
Volume of Distribution (Vd) Data not readily available.Data not readily available.
Clearance (CL) Data not readily available.Data not readily available.
Note: The sedative effects are primarily due to trichloroethanol.Trichloroacetic acid has a very long half-life and can accumulate with repeated dosing.
Antipyrine (Phenazone)

Antipyrine is well-absorbed orally and serves as a probe drug for hepatic microsomal enzyme activity due to its extensive metabolism by various cytochrome P450 (CYP) enzymes.

Table 2: Pharmacokinetic Parameters of Antipyrine in Healthy Adult Humans Following Oral Administration

ParameterValue
Bioavailability ~97% (for an aqueous solution)
Time to Peak Plasma Concentration (Tmax) Data not readily available.
Peak Plasma Concentration (Cmax) Data not readily available.
Elimination Half-life (t1/2) 11.7 ± (smokers: 9.7 h)
Volume of Distribution (Vd) Data not readily available.
Clearance (CL) Data not readily available.
Protein Binding Negligible[3]

Metabolism of this compound Components

Chloral Hydrate Metabolism

The metabolic fate of chloral hydrate is a rapid and complex process primarily occurring in the liver and erythrocytes.

  • Reduction to Trichloroethanol: The principal pathway involves the reduction of chloral hydrate to trichloroethanol by alcohol dehydrogenase. Trichloroethanol is the main active metabolite responsible for the hypnotic and sedative effects.

  • Glucuronidation of Trichloroethanol: Trichloroethanol is subsequently conjugated with glucuronic acid to form trichloroethanol glucuronide, a water-soluble metabolite that is excreted in the urine.

  • Oxidation to Trichloroacetic Acid: A smaller fraction of chloral hydrate is oxidized to trichloroacetic acid by aldehyde dehydrogenase. Trichloroacetic acid is an inactive metabolite with a long half-life.

  • Minor Metabolites: Dichloroacetic acid (DCA) and monochloroacetic acid (MCA) have been identified as minor metabolites in humans, although their formation pathways are less well-defined.

ChloralHydrate_Metabolism This compound This compound ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Dissociation Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Alcohol Dehydrogenase TrichloroaceticAcid Trichloroacetic Acid (Inactive Metabolite) ChloralHydrate->TrichloroaceticAcid Aldehyde Dehydrogenase DCA Dichloroacetic Acid (Minor) ChloralHydrate->DCA MCA Monochloroacetic Acid (Minor) ChloralHydrate->MCA TrichloroethanolGlucuronide Trichloroethanol Glucuronide Trichloroethanol->TrichloroethanolGlucuronide UDP-Glucuronosyltransferase Urine Urinary Excretion TrichloroethanolGlucuronide->Urine TrichloroaceticAcid->Urine DCA->Urine MCA->Urine

Metabolic pathway of the chloral hydrate component.
Antipyrine Metabolism

Antipyrine is extensively metabolized in the liver by a variety of cytochrome P450 enzymes. The major metabolic pathways include:

  • 4-Hydroxylation: Formation of 4-hydroxyantipyrine, primarily catalyzed by CYP3A4 and to a lesser extent by CYP1A2.

  • N-Demethylation: Production of norantipyrine (N-demethylantipyrine), predominantly mediated by the CYP2C subfamily (CYP2C8, CYP2C9, CYP2C18) and also involving CYP1A2.

  • 3-Methyl-Hydroxylation: Formation of 3-hydroxymethylantipyrine, catalyzed by CYP1A2 and CYP2C9.

These primary metabolites can undergo further conjugation reactions before excretion.

Table 3: Urinary Excretion of Antipyrine and its Metabolites in Healthy Volunteers After a Single Oral Dose

CompoundPercentage of Dose Excreted in Urine (48h)
Unchanged Antipyrine 3.8 ± 1.9%
4-Hydroxyantipyrine 24.9 ± 6.3%
Norantipyrine 16.5 ± 3.2%
3-Hydroxymethylantipyrine 13.0 ± 2.2%
3-Carboxyantipyrine 5.8 ± 1.0%

Data from a study involving a 500 mg oral dose of antipyrine.[4]

Antipyrine_Metabolism This compound This compound Antipyrine Antipyrine This compound->Antipyrine Dissociation Hydroxyantipyrine 4-Hydroxyantipyrine Antipyrine->Hydroxyantipyrine CYP3A4, CYP1A2 Norantipyrine Norantipyrine Antipyrine->Norantipyrine CYP2C Subfamily, CYP1A2 Hydroxymethylantipyrine 3-Hydroxymethylantipyrine Antipyrine->Hydroxymethylantipyrine CYP1A2, CYP2C9 Urine Urinary Excretion Hydroxyantipyrine->Urine Norantipyrine->Urine Hydroxymethylantipyrine->Urine

Metabolic pathway of the antipyrine component.

Experimental Protocols

The following sections outline generalized methodologies for key experiments in the pharmacokinetic and metabolic analysis of this compound's components.

In-Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of this compound's components after oral administration.

Protocol:

  • Subject Recruitment: Enroll a cohort of healthy adult volunteers. Obtain informed consent and conduct a thorough medical screening.

  • Study Design: Employ a single-dose, open-label, crossover or parallel-group design.

  • Drug Administration: Administer a single oral dose of this compound with a standardized volume of water after an overnight fast.

  • Blood Sampling: Collect serial blood samples into heparinized tubes at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Urine Collection: Collect total urine in fractions over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours). Measure the volume of each collection and store aliquots at -80°C.

  • Bioanalytical Method: Quantify the concentrations of chloral hydrate, trichloroethanol, trichloroacetic acid, antipyrine, and its major metabolites in plasma and urine samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, Vd, CL) from the plasma concentration-time data using non-compartmental or compartmental analysis.

  • Data Analysis: Statistically analyze the pharmacokinetic data to determine the disposition of the drug and its metabolites.

PK_Study_Workflow Start Start: Subject Recruitment & Screening Dosing Oral Administration of this compound Start->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling UrineCollection Fractional Urine Collection Dosing->UrineCollection SampleProcessing Plasma Separation & Storage Urine Aliquoting & Storage BloodSampling->SampleProcessing UrineCollection->SampleProcessing Analysis Bioanalytical Quantification (LC-MS/MS) SampleProcessing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis End End: Data Interpretation & Reporting PK_Analysis->End

Workflow for a human pharmacokinetic study.
In-Vitro Metabolism Study using Human Liver Microsomes

Objective: To identify the CYP enzymes responsible for the metabolism of antipyrine.

Protocol:

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, antipyrine, and specific CYP inhibitors or recombinant human CYP enzymes.

  • Incubation: Incubate antipyrine with HLMs in the presence of the NADPH regenerating system at 37°C.

  • Metabolite Identification: Terminate the reaction and analyze the incubate for the formation of antipyrine metabolites using LC-MS/MS.

  • Reaction Phenotyping:

    • Inhibition Assays: Co-incubate antipyrine and HLMs with selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.).

    • Recombinant Enzyme Assays: Incubate antipyrine with individual recombinant human CYP enzymes to directly assess the metabolic capability of each isoform.

  • Data Analysis: Compare the rate of metabolite formation in the presence and absence of inhibitors or with different recombinant enzymes to determine the contribution of each CYP isoform to the metabolism of antipyrine.

Conclusion

The pharmacokinetic and metabolic profiles of this compound are dictated by the individual characteristics of its components, chloral hydrate and antipyrine. Chloral hydrate is a prodrug that is rapidly converted to its active metabolite, trichloroethanol, which is responsible for its sedative effects. Antipyrine is an analgesic that is extensively metabolized by a variety of CYP450 enzymes. The information presented in this guide, including the quantitative pharmacokinetic data, metabolic pathways, and experimental methodologies, provides a comprehensive resource for researchers and drug development professionals. A thorough understanding of these principles is essential for the optimization of therapeutic regimens, the prediction of potential drug-drug interactions, and the design of future studies involving this compound and its constituent compounds.

References

The Genesis of a Sedative Analgesic: A Technical Guide to the Initial Clinical Development of Dichloralphenazone-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloralphenazone is a sedative compound that represents a combination of chloral hydrate and phenazone (also known as antipyrine) in a 2:1 molecular ratio.[1] Historically, it has been a component of combination medications aimed at treating tension and vascular headaches.[2] Due to its sedative properties, it helps to alleviate the emotional and anxiety-related responses to pain.[3] This technical guide provides an in-depth overview of the initial clinical trials and development of drugs containing this compound, with a focus on quantitative data, experimental protocols, and the underlying pharmacological pathways.

Early Development and Formulation

This compound was developed as a complex of two existing molecules to leverage their combined therapeutic effects. The synthesis typically involves the reaction of chloral hydrate with phenazone under controlled conditions.[3] It appears as a white, microcrystalline powder.[3]

The most well-known application of this compound was as a component of the combination drug Midrin, which also contained isometheptene mucate and acetaminophen.[4] This formulation was designed to address multiple facets of headache pain.

ComponentQuantity per CapsuleTherapeutic Class
This compound, USP100 mgSedative
Isometheptene Mucate, USP65 mgSympathomimetic
Acetaminophen, USP325 mgAnalgesic/Antipyretic
Table 1: Composition of a Typical this compound-Containing Combination Drug (e.g., Midrin).[5]

Pharmacokinetics

Upon administration, this compound dissociates into its constituent components, chloral hydrate and phenazone, which then follow their own pharmacokinetic pathways.[6]

  • Absorption and Distribution : Both chloral hydrate and phenazone are rapidly absorbed from the gastrointestinal tract.[3][7] Phenazone is well-distributed throughout the body's tissues, including the central nervous system.[3]

  • Metabolism and Excretion : Chloral hydrate is rapidly metabolized by alcohol dehydrogenase to its active metabolite, trichloroethanol, which is responsible for the sedative effects.[8] Trichloroethanol is further conjugated to its glucuronide and excreted in the urine.[8] Phenazone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, into various metabolites that are then renally excreted.[3]

ParameterChloral Hydrate (as Trichloroethanol)Phenazone (Antipyrine)
Bioavailability High (bioavailability of trichloroethanol is used as a surrogate)[9]~97% (oral solution)[5]
Protein Binding Negligible for antipyrine[7]Data not readily available
Metabolism Rapidly metabolized to trichloroethanol (active) and trichloroacetic acid.[8]Hepatic, primarily via CYP1A2.[3]
Half-life Trichloroethanol: 9.3 to 10.2 hours.[10]~11.7 hours in non-smokers, ~9.7 hours in smokers.[5]
Excretion Primarily renal as trichloroethanol glucuronide and trichloroacetic acid.[8]Primarily renal as metabolites.[3]
Table 2: Summary of Pharmacokinetic Parameters for the Components of this compound.

Mechanism of Action

The therapeutic effect of this compound-containing drugs, particularly in the context of headache treatment, is a result of the synergistic actions of its components.

  • This compound :

    • Chloral Hydrate : The active metabolite, trichloroethanol, is a central nervous system (CNS) depressant. It enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to sedation.[3]

    • Phenazone (Antipyrine) : This component provides analgesia by inhibiting the cyclooxygenase (COX) enzymes (COX-1, COX-2, and COX-3), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[2][3]

  • Isometheptene Mucate : This sympathomimetic amine acts as a vasoconstrictor, narrowing the dilated cranial and cerebral arterioles that contribute to vascular headache pain.[5]

  • Acetaminophen : A widely used analgesic and antipyretic, acetaminophen is thought to act primarily in the CNS by inhibiting prostaglandin synthesis, thereby raising the threshold for pain.[11]

Mechanism_of_Action cluster_this compound This compound cluster_Metabolism Metabolism cluster_Target Cellular Targets cluster_Effect Physiological Effects This compound This compound Chloral_Hydrate Chloral Hydrate This compound->Chloral_Hydrate dissociates Phenazone Phenazone (Antipyrine) This compound->Phenazone dissociates Trichloroethanol Trichloroethanol (Active Metabolite) Chloral_Hydrate->Trichloroethanol metabolized to COX_Enzymes COX Enzymes Phenazone->COX_Enzymes inhibits GABA_A_Receptor GABA-A Receptor Trichloroethanol->GABA_A_Receptor enhances action at CNS_Depression CNS Depression / Sedation GABA_A_Receptor->CNS_Depression leads to Prostaglandin_Inhibition Prostaglandin Synthesis Inhibition COX_Enzymes->Prostaglandin_Inhibition results in Analgesia Analgesia Prostaglandin_Inhibition->Analgesia

Caption: Signaling pathway for the components of this compound.

Initial Clinical Trials and Efficacy

Detailed documentation of the very initial clinical trials for this compound is scarce in modern databases, a common issue for drugs developed in the mid-20th century. However, later studies provide insight into the efficacy of its combination formulations.

One notable study was a multicenter, double-blind, randomized, parallel-group trial that compared the efficacy and safety of the isometheptene mucate, this compound, and acetaminophen combination with sumatriptan succinate for the early treatment of mild-to-moderate migraine.[8]

ParameterIsometheptene/Dichloralphenazone/Acetaminophen GroupSumatriptan Succinate GroupStatistical Significance
Number of Patients Efficacy: 126 (total enrolled: 137)Efficacy: 126 (total enrolled: 137)N/A
Headache Recurrence Not significantly differentNot significantly differentNot statistically significant
Severity of Recurrence Less severeMore severeStatistically significant
Adverse Effects Less likely to experienceMore likely to experienceNot specified
Table 3: Summary of a Comparative Clinical Trial of a this compound-Containing Drug vs. Sumatriptan.[8]

Experimental Protocol (Reconstructed from Abstract)

The protocol for the aforementioned comparative study can be summarized as follows:

  • Study Design : A multicenter, double-blind, randomized, parallel-group study.[8]

  • Patient Population : Patients with mild-to-moderate migraine, with or without aura.[8]

  • Intervention : Treatment was administered at the first sign of a migraine attack.[8]

  • Comparator : Sumatriptan succinate.[8]

  • Primary Endpoints : The study assessed safety and efficacy, though the specific primary efficacy endpoint is not detailed in the abstract.[8]

  • Follow-up : A 24-hour evaluation period was used to assess headache recurrence.[8]

Clinical_Trial_Workflow cluster_Screening Patient Recruitment cluster_Randomization Randomization cluster_Treatment Treatment Arms cluster_FollowUp Follow-up and Analysis Screening Patient Screening (Mild-to-Moderate Migraine) Enrollment Enrollment (N=137) Screening->Enrollment Randomization Randomization (Double-Blind) Enrollment->Randomization Group_A Group A: Isometheptene/Dichloralphenazone/ Acetaminophen Randomization->Group_A Group_B Group B: Sumatriptan Succinate Randomization->Group_B FollowUp 24-Hour Follow-up (Efficacy and Safety Assessment) Group_A->FollowUp Group_B->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis

Caption: A hypothetical workflow for a comparative clinical trial.

Safety and Regulatory History

This compound-containing products were generally indicated for tension and vascular headaches.[5] Common side effects included transient dizziness and drowsiness. Due to the sedative nature of this compound and its potential for abuse, it was classified as a Schedule IV controlled substance in the United States.[3][12][13][14]

The combination product Midrin and its generic versions are no longer manufactured or distributed in the United States.[4] In 2017, the FDA moved to stop the distribution of products containing isometheptene mucate, one of the key components of Midrin, as it was considered an unapproved new drug under modern FDA standards.[4]

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dichloralphenazone Crystalline Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloralphenazone is a molecular complex composed of two molecules of chloral hydrate and one molecule of phenazone (also known as antipyrine) in a 1:2 stoichiometric ratio.[1][2] It is classified as a sedative and analgesic compound. Historically, it has been a component of combination medications for the treatment of tension and migraine headaches.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound crystalline powder, detailed experimental protocols for their determination, and an exploration of its mechanism of action.

Physical and Chemical Properties

This compound presents as a white to off-white, microcrystalline powder.[4] It possesses a slight odor and a taste that is initially saline but can become acrid.[4] The quantitative physical and chemical properties are summarized in the table below.

PropertyValueReference
Appearance White, microcrystalline powder[4]
Molecular Formula C₁₅H₁₈Cl₆N₂O₅
Molecular Weight 519.0 g/mol
Melting Point 68 °C
Solubility Soluble in organic solvents, limited solubility in water.
Storage Dry, dark conditions at 0 - 4 °C for short term or -20 °C for long term.

Experimental Protocols

Synthesis and Crystallization of this compound

Objective: To synthesize this compound by the reaction of chloral hydrate and phenazone and to purify the product by recrystallization.

Materials:

  • Chloral Hydrate

  • Phenazone (Antipyrine)

  • Ethanol

  • Deionized Water

  • Reaction flask with a condenser

  • Heating mantle with a magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenazone in a minimal amount of warm ethanol.

  • Addition of Reactant: In a separate beaker, dissolve a 2:1 molar excess of chloral hydrate in a small amount of ethanol. Slowly add the chloral hydrate solution to the stirring phenazone solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A white precipitate of this compound should form.

  • Isolation of Crude Product: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Transfer the crude product to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve, add more hot ethanol dropwise until a clear solution is obtained.

  • Crystal Formation: Cover the flask and allow the solution to cool slowly to room temperature. For slower, larger crystal growth, the flask can be placed in a Dewar flask containing warm water. As the solution cools, pure crystals of this compound will form.

  • Final Isolation and Drying: Once crystallization is complete, cool the flask in an ice bath. Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol. Dry the crystals under vacuum to remove any residual solvent.

Experimental Workflow for this compound Synthesis

G Workflow for this compound Synthesis A Dissolve Phenazone in warm Ethanol C Mix solutions and stir at room temperature (2-4h) A->C B Dissolve Chloral Hydrate in Ethanol (2:1 molar ratio) B->C D Cool in ice bath C->D E Vacuum filter to collect crude product D->E F Recrystallize from hot Ethanol E->F G Cool slowly to form crystals F->G H Vacuum filter and dry purified this compound G->H

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Determination of Melting Point

Objective: To determine the melting point range of the synthesized this compound crystalline powder.

Materials:

  • Purified this compound

  • Capillary tubes

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount of the crystals into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the powder into the tube. The packed sample height should be 2-3 mm.

  • Measurement: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (68 °C). Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Replicate: Repeat the measurement with a fresh sample to ensure accuracy.

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of this compound in water and organic solvents.

Materials:

  • This compound

  • Deionized water

  • Ethanol

  • Methanol

  • Acetone

  • Test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spectrophotometer or HPLC

Procedure:

  • Qualitative Assessment:

    • Place a small, accurately weighed amount (e.g., 10 mg) of this compound into separate test tubes.

    • Add 1 mL of each solvent (water, ethanol, methanol, acetone) to the respective tubes.

    • Vortex each tube for 30 seconds.

    • Visually observe if the solid dissolves completely. Record the results as "soluble," "sparingly soluble," or "insoluble."

  • Quantitative Assessment (for solvents in which it is soluble):

    • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the vials to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Determine the concentration of this compound in the diluted solution.

    • Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or g/L.

Stability Indicating Assay by HPLC

Objective: To assess the stability of this compound under various stress conditions using a High-Performance Liquid Chromatography (HPLC) method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 analytical column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Oven

  • Photostability chamber

Procedure:

  • Method Development: Develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water in a gradient or isocratic elution, with UV detection at a wavelength where this compound has maximum absorbance.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at 60-80 °C for a specified time. Neutralize the solution before injection.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and keep at room temperature or heat gently. Neutralize the solution before injection.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid this compound powder to dry heat in an oven (e.g., 60-80 °C).

    • Photolytic Degradation: Expose the solid powder or a solution of this compound to UV light in a photostability chamber.

  • Analysis: Analyze the stressed samples by the developed HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed standard solution. Look for a decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent drug peak.

Logical Flow for Stability Indicating HPLC Assay

G Workflow for Stability Indicating HPLC Assay A Develop HPLC Method for This compound I Analyze Stressed Samples by HPLC A->I B Prepare this compound Solutions/Solid Samples C Subject to Stress Conditions B->C D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidation (H₂O₂) C->F G Thermal Degradation C->G H Photolytic Degradation C->H D->I E->I F->I G->I H->I J Evaluate Chromatograms for Degradation and Peak Purity I->J

Caption: A diagram showing the process of conducting a forced degradation study for this compound.

Mechanism of Action

This compound's pharmacological effects are a result of the combined actions of its two components: chloral hydrate and phenazone.

Sedative Effect (from Chloral Hydrate): The sedative and hypnotic properties of this compound are attributed to chloral hydrate. In the body, chloral hydrate is rapidly metabolized to its active metabolite, trichloroethanol. Trichloroethanol enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system. This potentiation of GABAergic neurotransmission leads to central nervous system depression, resulting in sedation.

Signaling Pathway of Trichloroethanol (Chloral Hydrate Metabolite)

G GABAergic Sedation by Trichloroethanol A Chloral Hydrate B Trichloroethanol (Active Metabolite) A->B Metabolism C GABA-A Receptor B->C Positive Allosteric Modulator D Increased Cl⁻ influx C->D Enhances GABA effect E Neuronal Hyperpolarization D->E F CNS Depression (Sedation) E->F

Caption: The metabolic activation of chloral hydrate and its subsequent action on the GABA-A receptor.

Analgesic and Anti-inflammatory Effect (from Phenazone): Phenazone (antipyrine) is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). By inhibiting COX enzymes, phenazone blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. The reduction in prostaglandin synthesis leads to the analgesic and anti-inflammatory effects of this compound.

Signaling Pathway of Phenazone (Antipyrine)

G COX Inhibition by Phenazone A Arachidonic Acid B Cyclooxygenase (COX) Enzymes A->B C Prostaglandins B->C E Pain and Inflammation C->E Mediates D Phenazone (Antipyrine) D->B Inhibits

Caption: The inhibition of the prostaglandin synthesis pathway by the phenazone component of this compound.

References

Dichloralphenazone's Classification as a Schedule IV Controlled Substance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

This technical guide provides an in-depth analysis of the classification of dichloralphenazone as a Schedule IV controlled substance under the Controlled Substances Act (CSA). This compound, a molecular complex of chloral hydrate and phenazone, is primarily utilized in combination with isometheptene and acetaminophen for the management of tension and vascular headaches.[1][2][3][4][5][6][7][8][9] Its scheduling is predicated on the pharmacological properties of its active components, specifically the sedative and hypnotic effects of chloral hydrate, which confer a potential for abuse and dependence. This document details the regulatory framework, the pharmacological basis for its classification, available data on its abuse and dependence liability, and the experimental methodologies used to assess these risks.

Introduction

This compound is a compound containing two molecules of the sedative chloral hydrate and one molecule of the analgesic phenazone (also known as antipyrine).[9][10][11] Upon administration, this compound dissociates into its constituent components, chloral hydrate and phenazone.[11][12] The central nervous system (CNS) depressant effects of this compound are attributable to chloral hydrate, which has a long history of medical use as a sedative and hypnotic.[13][14] The analgesic properties are provided by phenazone, which functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase.[13]

The U.S. Drug Enforcement Administration (DEA) has classified this compound as a Schedule IV controlled substance.[7][8] This classification indicates a low potential for abuse relative to substances in Schedule III and a limited potential for physical or psychological dependence.[1] This guide will explore the multifaceted rationale behind this regulatory decision, providing a technical overview for professionals in the fields of pharmacology, drug development, and regulatory affairs.

Regulatory Framework for Controlled Substances

The Controlled Substances Act (CSA) establishes a framework for the regulation of substances that have a potential for abuse. The DEA is the primary federal agency responsible for enforcing the CSA. The scheduling of a substance is based on a comprehensive evaluation of its medical use, abuse potential, and safety or dependence liability.[15]

The DEA's 8-Factor Analysis

Before a substance is scheduled, the DEA is required to conduct an 8-factor analysis, which includes:

  • Its actual or relative potential for abuse.

  • Scientific evidence of its pharmacological effect, if known.

  • The state of current scientific knowledge regarding the drug or other substance.

  • Its history and current pattern of abuse.

  • The scope, duration, and significance of abuse.

  • What, if any, risk there is to the public health.

  • Its psychic or physiological dependence liability.

  • Whether the substance is an immediate precursor of a substance already controlled under this subchapter.[16]

The Scheduling of this compound

The primary basis for the placement of this compound into Schedule IV was its composition. Chloral hydrate is itself a Schedule IV substance.[1] According to the Code of Federal Regulations (21 CFR 1308.14(c)), any material, compound, mixture, or preparation that contains any quantity of a Schedule IV depressant is also considered a Schedule IV substance.[10] The DEA issued a final rule to explicitly list this compound as a Schedule IV substance to clarify its control status.[10][17]

The following diagram illustrates the logical relationship leading to this compound's scheduling.

G Chloral Hydrate Chloral Hydrate Schedule IV Substance Schedule IV Substance Chloral Hydrate->Schedule IV Substance is a This compound This compound Contains Chloral Hydrate Contains Chloral Hydrate This compound->Contains Chloral Hydrate Contains Chloral Hydrate->Schedule IV Substance therefore is a

Scheduling logic for this compound.

Pharmacology of this compound

The pharmacological profile of this compound is a composite of its two active components, chloral hydrate and phenazone.

Pharmacokinetics

Upon oral administration, this compound is readily absorbed from the gastrointestinal tract and dissociates into chloral hydrate and phenazone.[11][12] Chloral hydrate is a prodrug that is rapidly metabolized by alcohol dehydrogenase in the liver and other tissues to its active metabolite, trichloroethanol.[1][13] Trichloroethanol is responsible for the primary sedative and hypnotic effects.[13] The half-life of trichloroethanol is approximately 8 to 12 hours.[15] Phenazone is metabolized in the liver and has a half-life of about 12 hours.

Pharmacodynamics and Mechanism of Action

The sedative effects of this compound are mediated by trichloroethanol, which is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[13][15] By binding to a site on the GABA-A receptor, trichloroethanol enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and resulting in CNS depression.

The following diagram illustrates the signaling pathway of trichloroethanol at the GABA-A receptor.

G cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Cl_channel Chloride Channel GABA_A_Receptor->Cl_channel opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedation Reduced_Excitability->Sedation GABA GABA GABA->GABA_A_Receptor binds to Trichloroethanol Trichloroethanol Trichloroethanol->GABA_A_Receptor positively modulates

Trichloroethanol's modulation of the GABA-A receptor.

Phenazone exerts its analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.[13]

Abuse Potential and Dependence Liability

The scheduling of this compound is directly related to the abuse and dependence potential of its chloral hydrate component.

Abuse Potential

Table 1: Indicators of Abuse Potential for Sedative-Hypnotics

IndicatorDescriptionRelevance to this compound (via Chloral Hydrate)
Reinforcing Effects The drug's ability to produce positive subjective effects (e.g., euphoria, relaxation) that encourage repeated use.The sedative effects of chloral hydrate can be perceived as pleasant and calming, which can be reinforcing for some individuals.
Self-Administration Animals will work to receive doses of the drug.Preclinical self-administration studies for chloral hydrate are not widely cited in recent literature, but this is a standard measure for abuse potential.
Drug Discrimination Animals can be trained to distinguish the subjective effects of the drug from a placebo.This demonstrates a recognizable and distinct subjective effect, which is a prerequisite for abuse.
Human Abuse Potential Studies Controlled studies in recreational drug users measuring subjective effects like "Drug Liking" on a Visual Analog Scale (VAS).No specific VAS data for this compound or chloral hydrate were identified in the reviewed literature.
History of Abuse Epidemiological data, case reports, and emergency department mentions.There is a historical context of chloral hydrate abuse and addiction.[13] Mentions of Midrin® (a combination product containing this compound) in drug abuse-related emergency room episodes have been noted by the DEA.
Physical and Psychological Dependence

Prolonged use of sedative-hypnotics, including chloral hydrate, can lead to both physical and psychological dependence.[1][12]

  • Physical Dependence: The body adapts to the presence of the drug, and a withdrawal syndrome occurs upon abrupt cessation or dose reduction.[19]

  • Psychological Dependence: A subjective craving and compulsive need to use the drug for its pleasurable effects or to relieve discomfort.

Table 2: Characteristics of Dependence on Sedative-Hypnotics

CharacteristicDescriptionRelevance to this compound (via Chloral Hydrate)
Tolerance The need for increasing doses to achieve the same effect.Tolerance to the hypnotic effects of chloral hydrate can develop with repeated use.[1]
Withdrawal Syndrome A constellation of symptoms that occur upon cessation of the drug.Abrupt withdrawal from chloral hydrate can lead to symptoms such as anxiety, tremors, confusion, sweating, hallucinations, and in severe cases, seizures.[19] These symptoms can be life-threatening.[12]

Experimental Protocols for Assessing Abuse and Dependence

The assessment of abuse potential and dependence liability for CNS depressants follows standardized experimental protocols.

Human Abuse Potential (HAP) Study Protocol

A typical HAP study for a sedative-hypnotic would involve the following:

  • Design: A randomized, double-blind, placebo- and active-controlled crossover study.

  • Subjects: Non-dependent, recreational users of sedative drugs.

  • Treatments: The investigational drug at various doses, a placebo, and a positive control (e.g., a benzodiazepine like alprazolam or diazepam).

  • Primary Endpoint: "Drug Liking" as measured on a 100-point Visual Analog Scale (VAS).[20]

  • Secondary Endpoints: Other subjective measures such as "Good Drug Effects," "Bad Drug Effects," "Feeling High," and "Overall Drug Liking." Observer-rated scales of sedation and intoxication are also used.

  • Pharmacokinetic Sampling: Blood samples are taken at regular intervals to correlate drug concentrations with subjective effects.

The following diagram illustrates a typical HAP study workflow.

G cluster_treatment During each Treatment Period Screening Screening Randomization Randomization Screening->Randomization Treatment Period 1 Treatment Period 1 Randomization->Treatment Period 1 Washout Washout Treatment Period 1->Washout Treatment Period 2 Treatment Period 2 Washout->Treatment Period 2 Washout_2 Washout_2 Treatment Period 2->Washout_2 ... Final Treatment Period Final Treatment Period Washout_2->Final Treatment Period Follow-up Follow-up Final Treatment Period->Follow-up Dosing Dosing PK_Sampling Pharmacokinetic Sampling Dosing->PK_Sampling PD_Assessments Pharmacodynamic Assessments (VAS) Dosing->PD_Assessments

Workflow of a human abuse potential study.
Physical Dependence Study Protocol

Studies to assess physical dependence typically involve:

  • Design: Chronic administration of the drug followed by an abrupt discontinuation phase.

  • Subjects: Can be conducted in either healthy volunteers or the patient population for which the drug is intended.

  • Dosing Phase: Subjects receive the drug at therapeutic or supra-therapeutic doses for a prolonged period (e.g., several weeks).

  • Discontinuation Phase: The drug is abruptly replaced with a placebo.

  • Assessments: Subjects are monitored for withdrawal symptoms using standardized scales, such as the Clinical Institute Withdrawal Assessment for Benzodiazepines (CIWA-B) or a similar instrument. Both subject- and observer-rated scales are used. Vital signs and adverse events are closely monitored.

Conclusion

The classification of this compound as a Schedule IV controlled substance is a direct consequence of its chemical composition, specifically the inclusion of chloral hydrate. The known sedative-hypnotic properties of chloral hydrate, mediated through the positive allosteric modulation of GABA-A receptors by its active metabolite trichloroethanol, confer a potential for abuse and physical dependence. While specific, modern quantitative data on the abuse liability of this compound from human abuse potential studies are not prevalent in the literature, its pharmacological similarity to other Schedule IV depressants and historical evidence of abuse provide a sound scientific and regulatory basis for its control. For drug development professionals, the case of this compound underscores the importance of understanding the abuse potential of all active moieties within a combination product and the regulatory principle that the scheduling of a constituent component can determine the legal status of the final drug product.

References

In Vitro Research Models for Studying Dichloralphenazone's Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloralphenazone, a molecular complex of the sedative-hypnotic agent chloral hydrate and the analgesic/antipyretic phenazone (antipyrine), presents a unique compound for in vitro evaluation. Understanding its pharmacological effects requires a multi-faceted approach, dissecting the individual contributions of its components. This technical guide provides an in-depth overview of the core in vitro research models and experimental protocols essential for characterizing the metabolism, sedative, and anti-inflammatory effects of this compound. Detailed methodologies for key experiments, structured quantitative data, and visual representations of signaling pathways and experimental workflows are presented to facilitate comprehensive preclinical assessment.

Introduction

This compound combines the central nervous system depressant effects of chloral hydrate with the cyclooxygenase (COX) inhibitory properties of phenazone. In vitro models are critical for elucidating the mechanisms of action, metabolic fate, and potential toxicity of this compound without the complexities of in vivo systems. This guide focuses on established in vitro systems to independently and synergistically evaluate the effects of chloral hydrate and phenazone.

In Vitro Models for Sedative Effects of Chloral Hydrate

The sedative effects of this compound are primarily attributed to chloral hydrate's active metabolite, trichloroethanol (TCE). In vitro studies focus on neuronal cell cultures to assess changes in neuronal activity and viability.

Cellular Models
  • Primary Neuronal Cultures: Rodent (rat or mouse) primary cortical or hippocampal neurons are considered the gold standard for in vitro neuropharmacology. They form functional synaptic networks, enabling the study of network-level electrical activity.

  • Neuronal Cell Lines: While less physiologically representative than primary cultures, cell lines such as SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) can be useful for initial high-throughput screening of cytotoxicity and basic mechanistic studies.

Key Experiments and Protocols

MEAs are powerful tools for the non-invasive, label-free, and long-term monitoring of spontaneous electrical activity in neuronal networks. Changes in firing rate, burst frequency, and network synchrony can be quantified to assess the sedative or excitatory effects of compounds.

Experimental Protocol:

  • Cell Plating: Plate primary rodent cortical neurons onto MEA plates pre-coated with an adhesion promoter like poly-L-lysine.

  • Culture Maintenance: Maintain the neuronal cultures in a suitable growth medium for at least 3-4 weeks to allow for the development of a mature, spontaneously active neuronal network.

  • Baseline Recording: Record baseline spontaneous neuronal activity (spikes and bursts) for a defined period (e.g., 10-30 minutes) before compound addition.

  • Compound Application: Add varying concentrations of trichloroethanol (the active metabolite of chloral hydrate) to the culture medium.

  • Post-Dosing Recording: Record neuronal activity continuously or at specific time points after compound addition to assess the time-dependent effects.

  • Data Analysis: Analyze the recorded data to quantify parameters such as mean firing rate, burst rate, burst duration, and network synchrony. A significant decrease in these parameters indicates a sedative effect.

Standard colorimetric or fluorometric assays can be used to determine the potential neurotoxicity of this compound and its components.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed neuronal cells (primary or cell lines) in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, chloral hydrate, or trichloroethanol for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance indicates reduced cell viability.

Quantitative Data
CompoundIn Vitro ModelAssayEndpointResult (IC50/EC50)
TrichloroethanolRat Trigeminal Ganglion NeuronsWhole-cell patch-clampInhibition of TTX-R Na+ current~1 mM
Chloral HydrateRat Cortical NeuronsMicroelectrode ArrayReduction in Mean Firing RateConcentration-dependent decrease

In Vitro Models for Anti-inflammatory Effects of Phenazone

Phenazone's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

Enzymatic and Cellular Models
  • Purified COX Enzymes: Commercially available purified COX-1 and COX-2 enzymes are used in cell-free assays to directly measure enzyme inhibition.

  • Cell-Based Assays: Whole-cell assays, often using lipopolysaccharide (LPS)-stimulated monocytes (e.g., U937 cells) or macrophages (e.g., RAW 264.7 cells), are used to measure the inhibition of prostaglandin production in a more physiologically relevant context.

Key Experiments and Protocols

These assays measure the activity of purified COX enzymes in the presence of an inhibitor. Fluorometric or colorimetric methods are commonly employed.

Experimental Protocol (Fluorometric Assay):

  • Reagent Preparation: Prepare assay buffer, heme, and a fluorometric probe.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, purified COX-1 or COX-2 enzyme, and varying concentrations of phenazone. Incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Fluorescence Measurement: Measure the fluorescence kinetically using a microplate reader. The rate of fluorescence increase is proportional to COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of phenazone and determine the IC50 value.

This assay quantifies the amount of PGE2, a major pro-inflammatory prostaglandin, produced by cells.

Experimental Protocol:

  • Cell Culture and Stimulation: Culture monocytes or macrophages and stimulate them with LPS to induce COX-2 expression and PGE2 production.

  • Inhibitor Treatment: Co-incubate the stimulated cells with different concentrations of phenazone.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using a specific antibody against PGE2 to quantify its concentration in the supernatant.

  • Data Analysis: Determine the concentration-dependent inhibition of PGE2 production by phenazone and calculate the IC50 value.

Quantitative Data
CompoundIn Vitro ModelAssayEndpointResult (IC50)
PhenazoneOvine COX-1Oxygen consumptionInhibition of COX-1 activity~ 300 µM
PhenazoneOvine COX-2Oxygen consumptionInhibition of COX-2 activity~ 250 µM

In Vitro Metabolism of this compound

The metabolism of this compound is essentially the metabolism of its individual components, chloral hydrate and phenazone. In vitro metabolism studies are crucial for predicting in vivo pharmacokinetics and potential drug-drug interactions.

Subcellular and Cellular Models
  • Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum from hepatocytes and are a rich source of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for phase I metabolism.

  • Hepatocytes: Primary human hepatocytes provide a more complete metabolic system, containing both phase I and phase II enzymes, as well as transporters.

Key Experiments and Protocols

This assay determines the rate at which a compound is metabolized by liver enzymes.

Experimental Protocol:

  • Incubation: Incubate this compound (or its individual components) with HLMs or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

  • Time-Point Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a solvent like acetonitrile.

  • Analysis: Analyze the concentration of the parent compound remaining at each time point using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

This experiment identifies the specific CYP enzymes responsible for the metabolism of a compound.

Experimental Protocol:

  • Incubation with Recombinant CYPs: Incubate the compound with a panel of individual, recombinant human CYP enzymes.

  • Metabolite Formation Measurement: Measure the formation of a specific metabolite for each CYP isoform.

  • Inhibition with Specific Inhibitors: Alternatively, incubate the compound with HLMs in the presence of known specific inhibitors for different CYP isoforms and measure the reduction in metabolite formation.

Known Metabolic Pathways
  • Chloral Hydrate: Primarily metabolized by alcohol dehydrogenase to its active metabolite, trichloroethanol. A smaller fraction is oxidized to trichloroacetic acid. Trichloroethanol can be further metabolized by CYP enzymes, particularly CYP2E1.[1][2][3]

  • Phenazone: Metabolized by various CYP enzymes (including CYP1A2, CYP2C9, and CYP3A4) into several metabolites, such as 4-hydroxyantipyrine and norantipyrine.

Visualizations

Signaling Pathways and Metabolism

Chloral_Hydrate_Metabolism_and_Action cluster_metabolism Metabolism in Hepatocyte cluster_action Action in Neuron CH Chloral Hydrate TCA Trichloroacetic Acid CH->TCA Oxidation ADH Alcohol Dehydrogenase CH->ADH Reduction TCE_action Trichloroethanol CH->TCE_action Enters CNS TCE Trichloroethanol (Active Metabolite) CYP2E1 CYP2E1 TCE->CYP2E1 Further Metabolism ADH->TCE GABA_A GABA-A Receptor TCE_action->GABA_A Potentiates NMDA_R NMDA Receptor TCE_action->NMDA_R Inhibits MEK_ERK MEK-ERK Pathway TCE_action->MEK_ERK Inhibits Neuronal_Inhibition Neuronal Inhibition (Sedation) GABA_A->Neuronal_Inhibition NMDA_R->Neuronal_Inhibition MEK_ERK->Neuronal_Inhibition

Caption: Metabolism of Chloral Hydrate and its neuronal action.

Phenazone_Action cluster_prostaglandin Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Phenazone Phenazone Phenazone->COX Inhibits

Caption: Mechanism of action of Phenazone via COX inhibition.

Experimental Workflows

Experimental_Workflow cluster_sedative Sedative Effects Evaluation cluster_inflammatory Anti-inflammatory Effects Evaluation cluster_metabolism Metabolism Evaluation start_sed Primary Neuronal Culture mea Microelectrode Array (MEA) Assay start_sed->mea viability Neuronal Viability (MTT) Assay start_sed->viability end_sed Quantify Sedative Effect & Neurotoxicity mea->end_sed viability->end_sed start_inflam Purified COX Enzymes or LPS-stimulated Macrophages cox_assay COX Inhibition Assay (Cell-free) start_inflam->cox_assay pge2_assay PGE2 Production Assay (Cell-based) start_inflam->pge2_assay end_inflam Determine COX-1/COX-2 Selectivity & Potency cox_assay->end_inflam pge2_assay->end_inflam start_met Human Liver Microsomes or Hepatocytes stability Metabolic Stability Assay start_met->stability phenotyping Reaction Phenotyping start_met->phenotyping end_met Identify Metabolizing Enzymes & Determine Clearance stability->end_met phenotyping->end_met

Caption: General experimental workflow for in vitro studies.

Conclusion

The in vitro models and protocols described in this guide provide a robust framework for the preclinical evaluation of this compound. By systematically investigating the effects of its components, chloral hydrate and phenazone, on neuronal activity, cyclooxygenase inhibition, and metabolic pathways, researchers can gain a comprehensive understanding of its pharmacological profile. This knowledge is essential for predicting in vivo efficacy, safety, and for guiding further drug development efforts.

References

Methodological & Application

Analytical Methods for the Detection and Quantification of Dichloralphenazone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloralphenazone is a sedative and analgesic compound formed by the combination of chloral hydrate and phenazone (antipyrine). It is often used in the treatment of tension headaches and migraines. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and pharmaceutical formulations, as well as for pharmacokinetic and metabolism studies. This document provides detailed application notes and protocols for various analytical techniques used for the detection and quantification of this compound.

Overview of Analytical Techniques

Several analytical methods can be employed for the determination of this compound, each with its own advantages and limitations. The primary techniques include:

  • Titrimetry: A classical and pharmacopoeial method that is robust and does not require sophisticated instrumentation.

  • UV-Visible Spectrophotometry: A simple and cost-effective method suitable for routine quality control analysis.

  • High-Performance Liquid Chromatography (HPLC): A highly versatile and widely used technique that offers high resolution and sensitivity for the separation and quantification of this compound and its related substances.

  • Gas Chromatography (GC): A powerful technique for the analysis of volatile and semi-volatile compounds, which can be applied to this compound, often with derivatization.

Titrimetric Method (USP)

The United States Pharmacopeia (USP) provides two titrimetric assay procedures for the determination of this compound. These methods are based on the chemical properties of the chloral hydrate and phenazone components.

Quantitative Data Summary
ParameterAssay Procedure 1Assay Procedure 2
Principle Acid-base and precipitation titrationIodometric titration
Analyte Form This compoundThis compound
Quantification Each mL of 0.5 N NaOH is equivalent to 129.8 mg of C₁₅H₁₈Cl₆N₂O₅Each mL of 0.1 N iodine is equivalent to 25.95 mg of C₁₅H₁₈Cl₆N₂O₅
Acceptance Criteria 97.0% to 100.5% of C₁₅H₁₈Cl₆N₂O₅The difference between the percentages calculated from Assay procedure 1 and Assay procedure 2 is not more than 1.5%.
Experimental Protocols

Assay Procedure 1:

  • Sample Preparation: Accurately weigh about 1500 mg of this compound and transfer to a beaker.

  • Reaction: Add 10 mL of water and 20.0 mL of 0.5 N sodium hydroxide VS. Allow the mixture to stand for 2 minutes.

  • Titration 1 (Acid-Base): Titrate the excess sodium hydroxide with 0.5 N sulfuric acid VS to a colorless phenolphthalein endpoint.

  • Titration 2 (Precipitation): Titrate the neutralized solution from the previous step with 0.1 N silver nitrate VS, using potassium chromate TS as the indicator.

  • Calculation: To the volume of 0.5 N sulfuric acid used in the first titration, add four-fifteenths of the volume of 0.1 N silver nitrate used in the second titration. Subtract this sum from the initial volume of 0.5 N sodium hydroxide added. The difference represents the volume of 0.5 N sodium hydroxide consumed by this compound.

Assay Procedure 2:

  • Sample Preparation: Accurately weigh about 400 mg of this compound and transfer to a 125-mL conical flask.

  • Dissolution: Add 20 mL of a 1 in 10 solution of sodium acetate and swirl to dissolve.

  • Reaction: Add 25.0 mL of 0.1 N iodine VS and allow the mixture to stand in the dark for 20 minutes, with occasional gentle swirling.

  • Precipitate Dissolution: Add 10 mL of chloroform, rinsing the walls of the flask, and swirl until the precipitate is dissolved.

  • Titration: Titrate the excess iodine with 0.1 N sodium thiosulfate VS, adding 3 mL of starch TS as the endpoint is approached.

  • Blank Titration: Perform a blank titration under the same conditions.

  • Calculation: The difference between the blank and sample titrations represents the amount of iodine consumed by this compound.

Titrimetric_Workflow cluster_assay1 Assay Procedure 1 cluster_assay2 Assay Procedure 2 A1 Weigh this compound A2 Add NaOH and Water A1->A2 A3 Titrate with H₂SO₄ A2->A3 A4 Titrate with AgNO₃ A3->A4 A5 Calculate Result A4->A5 B1 Weigh this compound B2 Dissolve in Sodium Acetate B1->B2 B3 Add Iodine VS B2->B3 B4 Dissolve Precipitate B3->B4 B5 Titrate with Na₂S₂O₃ B4->B5 B6 Calculate Result B5->B6

Caption: Workflow for USP Titrimetric Assays of this compound.

UV-Visible Spectrophotometric Method

A spectrophotometric method can be used for the determination of this compound, particularly in combination with other active ingredients like acetaminophen. This method is based on the formation of a colored product after a chemical reaction.

Quantitative Data Summary
ParameterValue
Principle Colorimetric reaction of this compound (or its chloral hydrate component) with quinaldine ethiodide to produce a blue-colored complex.
Wavelength of Maximum Absorbance (λmax) Not explicitly stated, but the color is blue. A scan would be required to determine the λmax.
Linearity Range Method-dependent, requires validation.
LOD/LOQ Method-dependent, requires validation.
Accuracy & Precision Good recovery and precision data have been reported, but specific values are not provided in the general method description.[1]
Experimental Protocol

This protocol is a general guideline and requires optimization and validation for specific formulations.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or methanol) of a known concentration. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation:

    • For Capsules/Tablets: Weigh and finely powder a representative number of units. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

    • Extraction: Add a suitable solvent, sonicate to dissolve the this compound, and dilute to volume. Filter the solution to remove any insoluble excipients.

  • Color Development:

    • Take a known aliquot of the standard or sample solution.

    • Add a solution of quinaldine ethiodide.

    • Add a suitable base (e.g., sodium hydroxide solution) to facilitate the reaction.

    • Allow the color to develop for a specified period.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting blue solution at the predetermined λmax against a reagent blank.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its absorbance to a calibration curve prepared from the standard solutions.

Spectrophotometry_Workflow Start Start Prep_Standards Prepare Standard Solutions Start->Prep_Standards Prep_Sample Prepare Sample Solution Start->Prep_Sample Color_Dev Color Development (add Quinaldine Ethiodide & Base) Prep_Standards->Color_Dev Prep_Sample->Color_Dev Measure_Abs Measure Absorbance at λmax Color_Dev->Measure_Abs Calculate Calculate Concentration Measure_Abs->Calculate End End Calculate->End

Caption: General Workflow for Spectrophotometric Analysis.

High-Performance Liquid Chromatography (HPLC) Method

Postulated Quantitative Data Summary (Based on Similar Compound Analysis)
ParameterExpected Range/Value
Principle Reversed-Phase Chromatography with UV detection.
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength ~254 nm (for antipyrine component) or lower for chloral hydrate derivatives.
Linearity Range e.g., 1-100 µg/mL
LOD/LOQ e.g., <1 µg/mL / <5 µg/mL
Accuracy (% Recovery) 98-102%
Precision (%RSD) <2%
Postulated Experimental Protocol

This is a hypothetical protocol that would require rigorous method development and validation.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by serial dilution.

  • Sample Preparation:

    • Weigh and powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 25 mg of this compound into a 50 mL volumetric flask.

    • Add about 30 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

    • Filter a portion of the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the this compound peak based on the retention time of the standard. Calculate the amount of this compound in the sample using the peak area and the calibration curve.

HPLC_Workflow Start Start Prep_Solutions Prepare Mobile Phase, Standards, and Samples Start->Prep_Solutions HPLC_System_Setup Set Up HPLC System (Column, Flow Rate, Wavelength) Prep_Solutions->HPLC_System_Setup Inject_Solutions Inject Solutions into HPLC HPLC_System_Setup->Inject_Solutions Data_Acquisition Acquire Chromatograms Inject_Solutions->Data_Acquisition Peak_Integration Integrate Peaks and Quantify Data_Acquisition->Peak_Integration Report Generate Report Peak_Integration->Report End End Report->End

Caption: General Workflow for HPLC Analysis.

Gas Chromatography (GC) Method

Gas chromatography is suitable for the analysis of this compound as it is composed of chloral hydrate and antipyrine, which are amenable to GC analysis. Derivatization may be required for chloral hydrate to improve its chromatographic properties.

Postulated Quantitative Data Summary (Based on Chloral Hydrate Analysis)
ParameterExpected Value/Range
Principle Gas Chromatography with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
Column e.g., DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium or Nitrogen.
Injector Temperature e.g., 250 °C.
Detector Temperature e.g., 280 °C.
Oven Program A temperature gradient program would likely be required to separate the components.
Linearity Range Method-dependent, requires validation.
LOD/LOQ Dependent on detector (MS will be more sensitive).
Accuracy & Precision Requires validation.
Postulated Experimental Protocol

This is a hypothetical protocol that would require development and validation.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Detector: Mass Spectrometer (MS) in scan mode or Flame Ionization Detector (FID) at 280 °C.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or ethyl acetate). Prepare a series of working standards by serial dilution.

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable organic solvent.

    • For tablets, crush the tablets, extract with a solvent, and filter.

    • A derivatization step (e.g., silylation) may be necessary, particularly for the chloral hydrate moiety, to improve volatility and peak shape.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared standard or sample into the GC.

  • Quantification: Identify the peaks corresponding to the components of this compound (or its derivatives) based on retention times and/or mass spectra. Quantify using a calibration curve constructed from the standard solutions.

GC_Workflow Start Start Sample_Prep Sample Preparation (Extraction, Derivatization) Start->Sample_Prep GC_Setup Set Up GC-MS/FID System (Column, Temp Program) Sample_Prep->GC_Setup Injection Inject Sample GC_Setup->Injection Separation_Detection Chromatographic Separation and Detection Injection->Separation_Detection Data_Analysis Data Analysis (Peak ID and Quantification) Separation_Detection->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for GC Analysis.

References

Application Notes & Protocols for the Separation of Dichloralphenazone in Formulations by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichloralphenazone is a pharmaceutical agent used in combination with other drugs, such as isometheptene and acetaminophen, for the management of tension and migraine headaches.[1] It is a molecular complex of two active substances: phenazone (an analgesic and antipyretic) and chloral hydrate (a sedative). Given its multi-component nature and its frequent use in combination formulations, robust analytical methods are essential for ensuring product quality, stability, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of this compound and its associated active ingredients in various pharmaceutical dosage forms.

These application notes provide an overview of established liquid chromatography methods and detailed protocols for the analysis of this compound and its common combination products. The methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredients (APIs) from their degradation products and related substances.

Comparative Summary of Chromatographic Methods

The following table summarizes various HPLC and UPLC methods that can be adapted for the analysis of this compound, phenazone, and co-formulated drugs.

ParameterMethod 1: RP-HPLC for Combination ProductsMethod 2: UPLC for Rapid AnalysisMethod 3: Stability-Indicating RP-HPLC
Description A robust method for the simultaneous determination of multiple active ingredients commonly found with this compound.A rapid UPLC method suitable for high-throughput screening and quality control.A validated method designed to separate active ingredients from potential degradation products.[2][3][4]
Column C18, 250 mm x 4.6 mm, 5 µm particle size[5][6]UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size[7]C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Phosphate Buffer (pH 6.65) : Acetonitrile (60:40 v/v)[5]0.1 M Phosphoric Acid : Acetonitrile : Water (75:13:12 v/v/v)[7]Methanol : Water (70:30 v/v), pH adjusted to 3.0 with o-phosphoric acid[2][3][4]
Flow Rate 1.0 mL/min[5][6]0.25 mL/min[7]1.0 mL/min
Detection UV at 280 nm[5]UV at 222 nm[8]UV at 228 nm[9]
Column Temp. 30 °C[6]AmbientAmbient
Injection Vol. 20 µL5 µL20 µL
Run Time ~10 minutes[5]< 5 minutes~15 minutes[2][3][4]

Experimental Workflows and System Diagrams

The following diagrams illustrate the typical workflow for sample analysis and the components of a standard HPLC system.

G General Workflow for HPLC Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Receipt & Login B Standard & Sample Weighing A->B D Sample Extraction (e.g., Sonication) B->D C Diluent & Mobile Phase Prep C->D E Filtration D->E F HPLC/UPLC Injection E->F G Chromatographic Separation F->G H Data Acquisition (UV/PDA Detector) G->H I Peak Integration & Identification H->I J Quantification (Calibration Curve) I->J K Reporting & Documentation J->K HPLC_System Components of a High-Performance Liquid Chromatography (HPLC) System A Solvent Reservoir (Mobile Phase) B Degasser A->B C Pump (Isocratic or Gradient) B->C D Autosampler (Injector) C->D E HPLC Column (Stationary Phase) D->E G Detector (UV/Vis or PDA) E->G F Column Oven F->E Temp Control H Data System (Computer with CDS) G->H I Waste G->I

References

Application Notes and Protocols for the Preparation of Dichloralphenazone Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloralphenazone is a molecular complex of the analgesic antipyrine and the sedative chloral hydrate in a 1:2 molar ratio.[1][2] It is utilized in combination therapies for the management of tension and migraine headaches.[3][4] The sedative properties are attributed to chloral hydrate, which is metabolized to trichloroethanol, a central nervous system depressant, while the analgesic effects are due to antipyrine's inhibition of cyclooxygenase (COX) enzymes.[5][6] As a Schedule IV controlled substance in the United States, the accurate preparation and characterization of this compound reference standards are crucial for quality control, analytical method development, and regulatory compliance in a laboratory setting.[7][8]

This document provides detailed protocols for the synthesis, purification, and comprehensive analytical characterization of this compound reference standards.

Synthesis of this compound

The synthesis of this compound is achieved through the direct complexation of antipyrine and chloral hydrate.[5]

2.1 Materials and Reagents

  • Antipyrine (Phenazone), ≥99% purity

  • Chloral Hydrate, ≥99% purity

  • Ethanol, absolute

  • Deionized Water

2.2 Equipment

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Büchner funnel and flask

  • Vacuum pump

  • Drying oven

2.3 Synthesis Protocol

  • In a round-bottom flask, dissolve 18.82 g (0.1 mol) of antipyrine in 50 mL of absolute ethanol with gentle warming and stirring.

  • In a separate beaker, dissolve 33.08 g (0.2 mol) of chloral hydrate in 30 mL of deionized water.

  • Slowly add the chloral hydrate solution to the stirring antipyrine solution at room temperature.

  • A white precipitate of this compound will begin to form.

  • Continue stirring the mixture at room temperature for 2 hours to ensure complete reaction.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two 20 mL portions of cold deionized water.

  • Dry the product in a vacuum oven at 50°C to a constant weight.

Purification of this compound

Purification of the synthesized this compound is essential to achieve the high purity required for a reference standard. Recrystallization is a suitable method for this purpose.

3.1 Recrystallization Protocol

  • Dissolve the crude this compound in a minimal amount of hot ethanol (approximately 60°C).

  • If any undissolved particles remain, hot-filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to promote crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified this compound reference standard in a vacuum oven at 50°C to a constant weight.

Analytical Characterization

A comprehensive analytical characterization is required to confirm the identity, purity, and potency of the prepared this compound reference standard.

4.1 Physical Properties

The prepared this compound should be a white, microcrystalline powder.[3]

4.2 Titrimetric Analysis (Assay)

The following titrimetric procedures are adapted from the United States Pharmacopeia (USP) monograph for this compound.

Assay Procedure 1:

  • Accurately weigh approximately 1500 mg of this compound and transfer to a beaker.

  • Add 10 mL of water and 20.0 mL of 0.5 N sodium hydroxide VS.

  • Allow to stand for 2 minutes.

  • Titrate with 0.5 N sulfuric acid VS to a colorless phenolphthalein endpoint.

  • Titrate this neutralized solution with 0.1 N silver nitrate VS, using potassium chromate TS as the indicator.

  • To the volume of 0.5 N sulfuric acid used in the first titration, add four-fifteenths of the volume of 0.1 N silver nitrate used in the second titration, and subtract the sum from the volume of 0.5 N sodium hydroxide added.

  • Each mL of 0.5 N sodium hydroxide represented by the difference is equivalent to 129.8 mg of C₁₅H₁₈Cl₆N₂O₅.

Assay Procedure 2:

  • Accurately weigh approximately 400 mg of this compound and transfer to a 125-mL conical flask.

  • Add 20 mL of a 1 in 10 solution of sodium acetate and swirl to dissolve.

  • Add 25.0 mL of 0.1 N iodine VS and allow to stand in the dark for 20 minutes, with occasional gentle swirling.

  • Add 10 mL of chloroform, rinsing the flask walls, and swirl until the precipitate dissolves.

  • Titrate the excess iodine with 0.1 N sodium thiosulfate VS, adding 3 mL of starch TS as the endpoint is approached.

  • Perform a blank titration.

  • The difference between the titrations represents the amount of iodine consumed.

  • Each mL of 0.1 N iodine consumed is equivalent to 25.95 mg of C₁₅H₁₈Cl₆N₂O₅.

The difference between the percentages calculated from Assay procedure 1 and Assay procedure 2 should not be more than 1.5%.

4.3 Chromatographic Analysis

4.3.1 High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 4.0) in a 60:40 (v/v) ratio

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve an accurately weighed quantity of this compound in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

4.3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-600 m/z

  • Sample Preparation: Dissolve an accurately weighed quantity of this compound in methanol to obtain a concentration of approximately 1 mg/mL.

4.4 Spectroscopic Analysis

4.4.1 Infrared (IR) Spectroscopy

Record the IR spectrum of the this compound reference standard and compare it to a reference spectrum. The spectrum should exhibit characteristic absorption bands for the functional groups present in both antipyrine and chloral hydrate.

4.4.2 UV-Visible Spectroscopy

  • Solvent: Methanol

  • Procedure: Prepare a solution of this compound in methanol with a concentration of approximately 10 µg/mL. Record the UV-Vis spectrum from 200 to 400 nm. The spectrum is expected to show an absorption maximum characteristic of the antipyrine chromophore.

Stability and Storage

5.1 Stability Studies

Forced degradation studies should be performed to establish the stability-indicating nature of the analytical methods.[9] Long-term stability studies should be conducted under controlled conditions to determine the retest period of the reference standard.[10][11]

Table 1: Forced Degradation Study Conditions

ConditionDescription
Acid Hydrolysis0.1 N HCl at 60°C for 24 hours
Base Hydrolysis0.1 N NaOH at 60°C for 24 hours
Oxidation3% H₂O₂ at room temperature for 24 hours
Thermal Degradation105°C for 48 hours
PhotostabilityExposed to ICH-compliant light conditions

Table 2: Long-Term Stability Study Protocol

Storage ConditionTesting Time Points
25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
40°C ± 2°C / 75% RH ± 5% RH0, 1, 3, 6 months

5.2 Storage Recommendations

This compound reference standards should be stored in well-closed containers, protected from light and moisture, at controlled room temperature (20-25°C).[3]

Data Presentation

Table 3: Analytical Characterization Summary of this compound Reference Standard

TestSpecificationResult
AppearanceWhite, microcrystalline powderConforms
Assay (Titration 1)97.0% - 103.0%99.8%
Assay (Titration 2)97.0% - 103.0%99.5%
Purity (HPLC)≥ 99.0%99.7%
Identification (IR)Conforms to reference spectrumConforms
Identification (UV-Vis)λmax at approx. 240 nm and 270 nmConforms
Loss on Drying≤ 0.5%0.2%
Residue on Ignition≤ 0.1%<0.1%

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Dissolve Antipyrine in Ethanol s3 Mix Solutions s1->s3 s2 Dissolve Chloral Hydrate in Water s2->s3 s4 Stir and Precipitate s3->s4 s5 Filter and Wash s4->s5 s6 Dry Crude Product s5->s6 p1 Recrystallize from Ethanol s6->p1 p2 Filter and Wash p1->p2 p3 Dry Purified Product p2->p3 c1 Titrimetric Assays p3->c1 c2 HPLC Analysis p3->c2 c3 GC-MS Analysis p3->c3 c4 IR Spectroscopy p3->c4 c5 UV-Vis Spectroscopy p3->c5

Caption: Experimental workflow for this compound reference standard preparation.

signaling_pathway cluster_components Components in vivo This compound This compound Antipyrine Antipyrine This compound->Antipyrine Dissociation ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Dissociation COX COX-1, COX-2 Enzymes Antipyrine->COX Inhibits Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Metabolism CNS Central Nervous System Trichloroethanol->CNS Acts on Sedation Sedation CNS->Sedation Prostaglandins Prostaglandins COX->Prostaglandins Pain Pain and Inflammation Prostaglandins->Pain

Caption: Mechanism of action of this compound components.

References

Application Notes and Protocols for the Forensic Toxicological Analysis of Dichloralphenazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloralphenazone is a sedative and hypnotic agent that is a molecular complex of two active substances: chloral hydrate and phenazone (also known as antipyrine). In forensic toxicology, the detection and quantification of this compound and its metabolites in biological specimens are crucial for determining exposure and potential involvement in toxicological incidents. Upon administration, this compound dissociates into chloral hydrate and phenazone. The sedative effects are primarily attributed to trichloroethanol, the active metabolite of chloral hydrate.

These application notes provide a comprehensive overview of the analytical methodologies for the identification and quantification of this compound and its primary metabolites in forensic toxicology.

Data Presentation: Quantitative Analysis

The following table summarizes the quantitative data for the analysis of this compound's metabolites, chloral hydrate and trichloroethanol, in various biological matrices. The data has been compiled from various validated analytical methods.

AnalyteMatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
TrichloroethanolBloodGC-MS2.10 µg/L-95.5 - 103.6[1]
TrichloroethanolBloodGC-ECD---[2]
TrichloroethanolPlasmaGC-MS-0.12 - 7.83 µM-[3]
PhenazonePlasmaLC-MS/MS-1 ng/mL93 - 100[4]

Note: Quantitative data for this compound as a parent compound in biological matrices is limited due to its rapid dissociation. Analysis typically focuses on its primary metabolites.

Experimental Protocols

Sample Preparation: Extraction of Metabolites from Biological Samples

The choice of extraction method depends on the biological matrix and the analytical technique to be employed. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used.

a) Liquid-Liquid Extraction (LLE) for Blood Samples

This protocol is suitable for the extraction of trichloroethanol from blood prior to GC-MS analysis.

  • Sample Preparation: To 1 mL of whole blood, add an internal standard (e.g., trichloromethane).

  • Extraction: Add 5 mL of an organic solvent (e.g., diethyl ether).

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Pass the organic extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

b) Solid-Phase Extraction (SPE) for Urine Samples

This protocol is suitable for the extraction of phenazone and its metabolites from urine prior to LC-MS/MS analysis.

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard and a buffer solution to adjust the pH. If glucuronide conjugates are of interest, an enzymatic hydrolysis step using β-glucuronidase can be included.

  • Column Conditioning: Condition a mixed-mode SPE cartridge by washing with methanol followed by deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analytes from the cartridge using an appropriate elution solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Instrumental Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS) for Trichloroethanol

GC-MS is a robust and widely used technique for the analysis of volatile compounds like trichloroethanol.

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless mode.

  • Oven Temperature Program: A programmed temperature gradient is used to ensure optimal separation of analytes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phenazone

LC-MS/MS provides high sensitivity and specificity for the analysis of less volatile compounds like phenazone and its metabolites.

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for quantification.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

This compound undergoes dissociation and subsequent metabolism in the body. The following diagram illustrates this pathway.

Metabolic_Pathway This compound This compound Dissociation Dissociation in vivo This compound->Dissociation ChloralHydrate Chloral Hydrate Dissociation->ChloralHydrate Phenazone Phenazone (Antipyrine) Dissociation->Phenazone Metabolism Metabolism (Alcohol Dehydrogenase) ChloralHydrate->Metabolism Trichloroethanol Trichloroethanol (Active Metabolite) Metabolism->Trichloroethanol

Metabolic pathway of this compound.
Experimental Workflow for Forensic Analysis

The general workflow for the forensic toxicological analysis of this compound from biological samples is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation SampleCollection Biological Sample Collection (Blood, Urine, etc.) Extraction Extraction (LLE or SPE) SampleCollection->Extraction InstrumentalAnalysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->InstrumentalAnalysis DataProcessing Data Processing and Quantification InstrumentalAnalysis->DataProcessing Report Toxicological Report DataProcessing->Report

General workflow for forensic analysis.

References

Application Notes and Protocols for Quantifying Dichloralphenazone Components in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloralphenazone is a sedative and analgesic compound comprised of a complex of chloral hydrate and phenazone (also known as antipyrine).[1][2] Upon administration or dissolution in aqueous solutions, it dissociates into its constituent components, chloral hydrate and phenazone.[2] Therefore, the quantification of this compound in biological matrices such as plasma and urine requires the measurement of its active components or their major metabolites. Chloral hydrate is rapidly metabolized to trichloroethanol, which is the primary active metabolite. Phenazone is metabolized to a lesser extent before excretion.

These application notes provide detailed protocols for the quantitative analysis of phenazone in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and trichloroethanol in urine using Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Summary of Quantitative Data

The following table summarizes the typical performance characteristics of the analytical methods described in this document. These values are representative of what can be expected from a validated bioanalytical method.

ParameterLC-MS/MS for Phenazone in PlasmaGC-MS for Trichloroethanol in Urine
Lower Limit of Quantification (LLOQ) 0.5 ng/mL10 ng/mL
Linearity Range 0.5 - 500 ng/mL (r² > 0.995)10 - 1000 ng/mL (r² > 0.995)
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%
Matrix Effect MinimalTo be assessed

Experimental Protocols

Protocol 1: Quantification of Phenazone in Human Plasma by LC-MS/MS

This method provides a sensitive and selective approach for the determination of phenazone in human plasma.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • Thaw frozen plasma samples at room temperature.

  • Vortex mix the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (e.g., Phenazone-d3 at 100 ng/mL).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Add 500 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Phenazone: Precursor Ion > Product Ion (e.g., m/z 189.1 > 109.1)

    • Phenazone-d3 (IS): Precursor Ion > Product Ion (e.g., m/z 192.1 > 112.1)

  • Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas: 35, Collision Gas: 9, IonSpray Voltage: 5500 V, Temperature: 500°C).

Protocol 2: Quantification of Trichloroethanol in Human Urine by GC-MS

This protocol is suitable for determining the major metabolite of the chloral hydrate component of this compound.

1. Sample Preparation (Enzymatic Hydrolysis, Liquid-Liquid Extraction, and Derivatization)

  • Thaw frozen urine samples at room temperature.

  • Vortex mix the urine samples.

  • Pipette 1 mL of urine into a glass test tube.

  • Add 50 µL of β-glucuronidase enzyme solution to hydrolyze glucuronide conjugates.[3]

  • Incubate at 56°C for 1 hour.[3]

  • Allow the sample to cool to room temperature.

  • Add 20 µL of internal standard working solution (e.g., Trichloroethanol-d3 at 1 µg/mL).

  • Add 5 mL of ethyl acetate for extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.

  • Cap the tube and heat at 70°C for 30 minutes.

  • Cool to room temperature and transfer to a GC-MS autosampler vial.

2. GC-MS Conditions

  • GC System: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • SIM Ions (for TMS derivatives):

    • Trichloroethanol-TMS: Target and qualifier ions to be determined from the mass spectrum of the derivatized standard.

    • Trichloroethanol-d3-TMS (IS): Target and qualifier ions to be determined from the mass spectrum of the derivatized internal standard.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Workflow and Pathway Diagrams

Dichloralphenazone_Quantification_Workflow cluster_sample_receipt Sample Receipt and Processing cluster_plasma_analysis Plasma Analysis (LC-MS/MS) cluster_urine_analysis Urine Analysis (GC-MS) cluster_data_analysis Final Data Analysis and Reporting SampleCollection Biological Sample Collection (Plasma or Urine) SampleLogin Sample Login and Aliquoting SampleCollection->SampleLogin PlasmaPrep Sample Preparation: - Protein Precipitation - Liquid-Liquid Extraction SampleLogin->PlasmaPrep Plasma Samples UrinePrep Sample Preparation: - Enzymatic Hydrolysis - Liquid-Liquid Extraction - Derivatization SampleLogin->UrinePrep Urine Samples LCMS LC-MS/MS Analysis (Phenazone Quantification) PlasmaPrep->LCMS PlasmaData Data Acquisition and Processing LCMS->PlasmaData ConcentrationCalc Concentration Calculation (Calibration Curve) PlasmaData->ConcentrationCalc GCMS GC-MS Analysis (Trichloroethanol Quantification) UrinePrep->GCMS UrineData Data Acquisition and Processing GCMS->UrineData UrineData->ConcentrationCalc PKAnalysis Pharmacokinetic/ Toxicokinetic Analysis ConcentrationCalc->PKAnalysis FinalReport Final Report Generation PKAnalysis->FinalReport

Caption: Overall workflow for the quantification of this compound components in biological samples.

Dichloralphenazone_Metabolism This compound This compound Dissociation This compound->Dissociation Dissociation in Aqueous Environment Phenazone Phenazone (Antipyrine) Dissociation->Phenazone ChloralHydrate Chloral Hydrate Dissociation->ChloralHydrate Excretion Excretion Phenazone->Excretion Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Metabolism Trichloroethanol->Excretion

Caption: Dissociation and metabolic pathway of this compound.

References

Application of Dichloralphenazone in Sedative and Hypnotic Drug Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloralphenazone is a molecular complex of chloral hydrate and phenazone (also known as antipyrine) in a 2:1 ratio.[1] It is utilized in pharmaceutical preparations for its sedative and analgesic properties, notably in the treatment of tension headaches and migraines.[1][2] The sedative and hypnotic effects of this compound are primarily attributed to its chloral hydrate component, which is metabolized in the body to its active form, trichloroethanol.[3] Trichloroethanol potentiates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[4][5] The phenazone component is a nonsteroidal anti-inflammatory drug (NSAID) that provides analgesic and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[6][7]

These application notes provide a comprehensive overview of the use of this compound in the study of sedative and hypnotic drugs, including detailed experimental protocols and quantitative data to guide researchers in their investigations.

Data Presentation

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is dictated by its constituent components, chloral hydrate and phenazone. Following administration, this compound dissociates, and each component follows its own pharmacokinetic pathway.

Table 1: Pharmacokinetic Parameters of Chloral Hydrate and its Active Metabolite, Trichloroethanol

ParameterSpeciesValueReference
Chloral Hydrate
Terminal Half-LifeMouse5 - 24 min
Systemic ClearanceMouse7.6 - 36.0 L/kg-hr (dose-dependent)[8]
Trichloroethanol
Time to Peak Plasma Concentration (tmax)Human0.67 - 2.38 h
Terminal Half-LifeHuman9.3 - 10.2 h[9]
Bioavailability (from Chloral Hydrate)Human94.8% - 101.6%[9]
Terminal Half-LifeMouse0.2 - 0.7 h[8]

Table 2: Pharmacokinetic Parameters of Phenazone (Antipyrine)

ParameterSpeciesValueReference
Half-Life (smokers)Human9.7 h[10]
Half-Life (non-smokers)Human11.7 h[10]
Absolute Bioavailability (oral solution)Human97%[10]
Preclinical and Clinical Dosing

The sedative and hypnotic effects of this compound and its active component, chloral hydrate, have been evaluated in various preclinical and clinical settings.

Table 3: Preclinical Doses of Chloral Hydrate for Sedative and Anesthetic Effects in Rodents

SpeciesRoute of AdministrationDosageEffectReference
RatIntraperitoneal (i.p.)300 - 400 mg/kgSurgical Anesthesia[3][11]
MouseIntraperitoneal (i.p.)400 mg/kgLight Anesthesia[3]

Table 4: Clinical Doses of this compound and Chloral Hydrate

DrugIndicationDosagePatient PopulationReference
This compoundHypnotic (comparative study)1300 mgNormal Subjects[4]
This compound (in combination with Isometheptene and Acetaminophen)Migraine HeadacheTwo capsules at onset, then one every hour until relief (max 5 capsules/12 hours)Adults[12][13]
This compound (in combination with Isometheptene and Acetaminophen)Tension HeadacheOne or two capsules every four hours (max 8 capsules/day)Adults[13]
Chloral HydrateSedative250 mg three times dailyAdults[14]
Chloral HydrateHypnotic500 mg - 1 g before bedtimeAdults[14]
Chloral HydrateSedative8 mg/kg three times a dayChildren[14]
Chloral HydrateHypnotic50 mg/kgChildren[14]

Experimental Protocols

In Vivo Assessment of Sedative and Hypnotic Effects

1. Open Field Test (for Sedative/Anxiolytic Activity)

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents. A decrease in locomotor activity and an increase in time spent in the periphery of the open field can indicate a sedative effect.[15][16][17][18]

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle control at the desired dose and route.

    • At the appropriate pre-treatment time, place the animal in the center of the open field arena.

    • Record the animal's activity for a set period (e.g., 5-10 minutes) using an automated tracking system or by manual observation.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the central zone versus the peripheral zone.

    • Number of entries into the central zone.

    • Rearing frequency (number of times the animal stands on its hind legs).[18]

2. Loss of Righting Reflex (for Hypnotic Activity)

The loss of righting reflex (LORR) is a common method to assess the hypnotic effects of a substance in rodents.[7][19][20][21]

  • Procedure:

    • Administer this compound or vehicle control to the animal.

    • At regular intervals (e.g., every 5 minutes), gently place the animal on its back.

    • The animal is considered to have lost its righting reflex if it fails to right itself (return to a prone position) within a specified time (e.g., 30 seconds).

  • Parameters Measured:

    • Onset of LORR: Time from drug administration to the loss of righting reflex.

    • Duration of LORR: Time from the loss to the regaining of the righting reflex.

In Vitro Assessment of Mechanism of Action

1. GABA-A Receptor Binding Assay

This assay determines the ability of trichloroethanol (the active metabolite of chloral hydrate) to modulate binding to the GABA-A receptor.

  • Materials:

    • Rat brain tissue (e.g., cortex or cerebellum)

    • Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam)

    • Trichloroethanol

    • Homogenization and binding buffers

    • Filtration apparatus and scintillation counter

  • Procedure (adapted from established protocols):

    • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the crude membrane fraction containing GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.

    • Binding Reaction: Incubate the prepared membranes with the radioligand in the presence and absence of varying concentrations of trichloroethanol.

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of trichloroethanol to enhance or inhibit the binding of the radioligand to the GABA-A receptor.

2. Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of phenazone on COX-1 and COX-2 enzymes.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Phenazone

    • Assay buffer and co-factors (e.g., hematin, epinephrine)

    • Method for detecting prostaglandin production (e.g., ELISA, LC-MS/MS)

  • Procedure (adapted from established protocols):

    • Pre-incubate the COX enzyme with varying concentrations of phenazone or vehicle control.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • After a set incubation period, terminate the reaction.

    • Quantify the amount of prostaglandin (e.g., PGE₂) produced.

  • Data Analysis: Calculate the IC₅₀ value of phenazone for both COX-1 and COX-2 to determine its inhibitory potency and selectivity.

Visualizations

Signaling Pathways and Experimental Workflows

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD Synthesis GABA_vesicle GABA in Synaptic Vesicle GAD->GABA_vesicle GABAA_Receptor GABA-A Receptor (Closed) GABA_vesicle->GABAA_Receptor Release GABAA_Receptor_Open GABA-A Receptor (Open) GABAA_Receptor->GABAA_Receptor_Open GABA Binding Cl_influx Cl- Influx GABAA_Receptor_Open->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Trichloroethanol Trichloroethanol (from this compound) Trichloroethanol->GABAA_Receptor_Open Positive Allosteric Modulation

Caption: this compound's sedative effect via GABA-A receptor modulation.

COX_Inhibition_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Pain, Fever, Inflammation) COX_Enzymes->Prostaglandins Phenazone Phenazone (from this compound) Phenazone->COX_Enzymes Inhibition

Caption: this compound's analgesic effect via COX enzyme inhibition.

Sedative_Hypnotic_Workflow Start Start: Preclinical Study Animal_Model Select Animal Model (e.g., Mouse, Rat) Start->Animal_Model Dose_Admin Administer this compound (or Vehicle Control) Animal_Model->Dose_Admin Behavioral_Tests Perform Behavioral Tests Dose_Admin->Behavioral_Tests Open_Field Open Field Test (Sedative/Anxiolytic) Behavioral_Tests->Open_Field LORR Loss of Righting Reflex (Hypnotic) Behavioral_Tests->LORR Data_Collection Collect and Analyze Data Open_Field->Data_Collection LORR->Data_Collection End End: Evaluate Sedative/ Hypnotic Effects Data_Collection->End

Caption: Experimental workflow for in vivo assessment of this compound.

References

In Vitro Bioactivity of Dichloralphenazone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloralphenazone is a pharmaceutical agent historically used for the management of tension headaches and migraines, as well as for short-term sedation.[1][2] It is a molecular complex composed of two active components: chloral hydrate and phenazone (also known as antipyrine), typically in a 2:1 ratio.[2][3] The bioactivity of this compound is a composite of the distinct pharmacological actions of its constituents. Upon administration, it dissociates into chloral hydrate and phenazone.[4]

Chloral hydrate is a sedative and hypnotic agent that is rapidly metabolized to its active form, trichloroethanol.[3] Trichloroethanol exerts its effects primarily by modulating the function of the central nervous system.[3] Specifically, it potentiates the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.[5][6][7] This enhancement of GABAergic transmission leads to a depressant effect on the central nervous system.

Phenazone acts as an analgesic and antipyretic. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of pain and inflammation.[3]

These application notes provide a detailed overview of in vitro assays to characterize the bioactivity of this compound by examining the individual actions of its active metabolite, trichloroethanol, and phenazone.

Part 1: Bioactivity of the Sedative Component (Trichloroethanol)

The primary sedative and hypnotic effects of this compound are attributed to trichloroethanol, the active metabolite of chloral hydrate.[3] The principal molecular target is the GABA-A receptor, a ligand-gated ion channel. Trichloroethanol positively modulates the receptor, enhancing GABA-induced chloride currents, which leads to neuronal hyperpolarization and reduced excitability.[5][6][7]

This technique directly measures the functional effects of trichloroethanol on GABA-A receptors expressed in a cellular system. It provides quantitative data on how the compound modulates ion channel activity.

Objective: To determine the potentiation of GABA-activated chloride currents by trichloroethanol in cells expressing GABA-A receptors.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney 293 (HEK293) cells. These cells are suitable as they do not endogenously express GABA-A receptors.

    • Transiently transfect the HEK293 cells with plasmids encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp technique to record ionic currents from single transfected cells.

    • Maintain a holding potential of -60 mV to measure chloride currents.

    • The intracellular solution (pipette solution) should contain a high concentration of chloride (e.g., 140 mM CsCl).

    • The extracellular solution should be a standard physiological saline solution.

  • Compound Application:

    • Apply a submaximal concentration of GABA (e.g., EC20, the concentration that elicits 20% of the maximal response) to establish a baseline current.

    • Co-apply the EC20 concentration of GABA with varying concentrations of trichloroethanol (e.g., 0.1 mM to 10 mM).

    • Record the potentiation of the GABA-induced current in the presence of trichloroethanol.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current in the absence and presence of trichloroethanol.

    • Calculate the percentage potentiation for each concentration of trichloroethanol.

    • Plot the concentration-response curve and determine the EC50 value for potentiation.

ParameterValueCell SystemReference
EC50 for GABA Current Potentiation 3.0 ± 1.4 mMMouse Hippocampal Neurons[6][7]
Maximal Potentiation (Emax) 576 ± 72% of controlMouse Hippocampal Neurons[6][7]

Signaling Pathway and Experimental Workflow

GABAA_Pathway cluster_workflow Experimental Workflow cluster_pathway GABA-A Receptor Signaling HEK293 HEK293 Cells Transfection Transfect with GABA-A Receptor Subunits HEK293->Transfection PatchClamp Whole-Cell Patch-Clamp Transfection->PatchClamp GABA_app Apply GABA (EC20) PatchClamp->GABA_app TCE_app Co-apply GABA + Trichloroethanol GABA_app->TCE_app Recording Record Chloride Current TCE_app->Recording Analysis Calculate Potentiation and EC50 Recording->Analysis Trichloroethanol Trichloroethanol GABAA_R GABA-A Receptor Trichloroethanol->GABAA_R Positive Allosteric Modulation GABA GABA GABA->GABAA_R Binds Cl_channel Chloride Channel (Cl⁻ Influx) GABAA_R->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization CNS_Depression CNS Depression (Sedation) Hyperpolarization->CNS_Depression

Figure 1. Workflow for patch-clamp assay and GABA-A signaling.

Part 2: Bioactivity of the Analgesic Component (Phenazone)

Phenazone's analgesic and antipyretic properties stem from its inhibition of cyclooxygenase (COX) enzymes, which exist as two primary isoforms, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins.

This is a fluorometric or colorimetric assay used to determine the inhibitory activity of phenazone against purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of phenazone for both COX-1 and COX-2 enzymes.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the reaction buffer.

    • Prepare a solution of arachidonic acid (the substrate) and a fluorometric probe.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and varying concentrations of phenazone.

    • Include control wells with no inhibitor and a known selective inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • The COX enzyme will convert arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase activity of COX then converts PGG2 to PGH2, which is measured by the probe.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time using a plate reader.

    • Calculate the rate of reaction (slope of the linear phase) for each well.

    • Determine the percentage of inhibition for each concentration of phenazone relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the phenazone concentration and calculate the IC50 value.

ParameterValue (µM)Enzyme SourceReference
COX-1 IC50 Data not readily available in searched literature.Ovine/Human[8][9][10]
COX-2 IC50 Data not readily available in searched literature.Ovine/Human[8][9][10]

Note: While the mechanism of phenazone as a COX inhibitor is established, specific IC50 values were not found in the performed search. This represents a data gap that may require experimental determination.

COX Inhibition Pathway and Experimental Workflow

COX_Pathway cluster_workflow Experimental Workflow cluster_pathway Cyclooxygenase (COX) Pathway Enzyme Purified COX-1 or COX-2 Enzyme Inhibitor Add Phenazone (Varying Conc.) Enzyme->Inhibitor Substrate Add Arachidonic Acid + Fluorometric Probe Inhibitor->Substrate Incubate Incubate Substrate->Incubate Measure Measure Fluorescence Incubate->Measure Analysis Calculate Inhibition and IC50 Measure->Analysis Phenazone Phenazone COX_Enzymes COX-1 / COX-2 Phenazone->COX_Enzymes Inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins PainInflammation Pain & Inflammation Prostaglandins->PainInflammation

Figure 2. Workflow for COX inhibition assay and signaling pathway.

Part 3: General Bioactivity and Safety Profiling

Beyond the primary targets, it is crucial to assess the broader biological effects of this compound, including potential cytotoxicity and interactions with drug-metabolizing enzymes.

This assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[11][12][13] It is a fundamental tool in early-stage drug safety assessment.[14]

Objective: To determine the concentration at which this compound or its components reduce the viability of a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity).

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, trichloroethanol, and phenazone for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the CC50 (half-maximal cytotoxic concentration).

This assay evaluates the potential of a compound to inhibit major CYP450 enzymes, which is a primary cause of drug-drug interactions.[15][16][17]

Objective: To determine the IC50 values of this compound and its components against a panel of key human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Experimental Protocol:

  • System Preparation: Use human liver microsomes as the source of CYP enzymes.

  • Incubation: In a 96-well plate, incubate the microsomes with an isoform-specific substrate and a range of concentrations of the test compound (this compound, trichloroethanol, or phenazone).

  • Reaction Termination: Stop the reaction after a set time.

  • Metabolite Quantification: Quantify the formation of the specific metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value.[15]

AssayCompoundParameterValueCell Line / System
Cell Viability This compoundCC50Requires experimental determinatione.g., HepG2, SH-SY5Y
CYP Inhibition This compoundIC50 (for various isoforms)Requires experimental determinationHuman Liver Microsomes

General Safety Assay Workflow

Safety_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_cyp CYP450 Inhibition Assay CellSeeding Seed Cells (e.g., HepG2) CompoundTreatment_C Treat with Compound CellSeeding->CompoundTreatment_C MTT_Addition Add MTT Reagent CompoundTreatment_C->MTT_Addition MeasureAbsorbance Measure Absorbance MTT_Addition->MeasureAbsorbance CalculateCC50 Calculate CC50 MeasureAbsorbance->CalculateCC50 Microsomes Human Liver Microsomes CompoundTreatment_P Incubate with Compound + CYP Substrate Microsomes->CompoundTreatment_P MetaboliteQuant Quantify Metabolite (LC-MS/MS) CompoundTreatment_P->MetaboliteQuant CalculateIC50 Calculate IC50 MetaboliteQuant->CalculateIC50 TestCompound This compound or its components TestCompound->CompoundTreatment_C TestCompound->CompoundTreatment_P

Figure 3. General workflow for cytotoxicity and CYP inhibition assays.

References

Dichloralphenazone in Combination Therapies for Migraine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloralphenazone is a mild sedative that has been utilized as a component of combination therapies for the acute treatment of migraine and tension-type headaches. Its primary role in these formulations is to reduce the emotional and anxiety components often associated with headache pain. Historically, this compound was a key ingredient in the combination product known as Midrin, which also contained isometheptene mucate (a vasoconstrictor) and acetaminophen (an analgesic). While the brand name Midrin is no longer manufactured, generic versions and compounded formulations have been available. These application notes provide an overview of the clinical application, pharmacology, and relevant experimental protocols for researchers and drug development professionals interested in this compound-containing combination therapies for migraine.

Mechanism of Action in Migraine Therapy

The therapeutic effect of the this compound-containing combination therapy in migraine is multifactorial, addressing different aspects of the migraine attack:

  • This compound: This component acts as a mild sedative on the central nervous system. By reducing anxiety and promoting relaxation, it helps to alleviate the patient's emotional reaction to the pain of a migraine headache.[1]

  • Isometheptene Mucate: As a sympathomimetic amine, isometheptene acts as a vasoconstrictor. It is believed to constrict the dilated cranial and cerebral arterioles that contribute to the throbbing pain of a vascular headache like migraine.[1]

  • Acetaminophen: A well-established analgesic and antipyretic, acetaminophen raises the pain threshold, thereby exerting its pain-relieving effects.[1]

Clinical Efficacy and Safety Data

Clinical trials have evaluated the efficacy and safety of the combination of isometheptene mucate, this compound, and acetaminophen for the acute treatment of migraine. Below is a summary of findings from key studies.

Efficacy Data
Study / ComparisonKey Efficacy FindingsSource
Diamond S. (1976): Combination vs. PlaceboThe combination of isometheptene, this compound, and acetaminophen was found to be significantly more effective than placebo in providing headache relief.[2]
Freitag FG, et al. (2001): Combination vs. Sumatriptan (50mg)For mild-to-moderate migraine attacks, the combination therapy demonstrated efficacy similar to that of sumatriptan. There was no statistically significant difference in patient's response to treatment between the two groups.[3]
Freitag FG, et al. (2001): Functional DisabilityPatients treated with the isometheptene, this compound, and acetaminophen combination generally showed better improvement in functional disability compared to those treated with sumatriptan.[3]
Freitag FG, et al. (2001): Headache RecurrenceHeadache recurrence over a 24-hour period was not significantly different between the combination therapy and sumatriptan groups. However, for patients who did experience a recurrence, the headache was statistically significantly more severe in the sumatriptan group.[3]
Safety and Tolerability Data
Study / ComparisonKey Safety and Tolerability FindingsSource
Freitag FG, et al. (2001): Adverse EventsPatients treated with sumatriptan were somewhat more likely to experience adverse effects compared to the group receiving the isometheptene, this compound, and acetaminophen combination.[3]
General Clinical Use: Common Side EffectsThe most commonly reported side effects include transient dizziness and drowsiness.

Experimental Protocols

Protocol: Comparative Efficacy and Safety of Isometheptene Combination vs. Sumatriptan in Acute Migraine (Based on Freitag FG, et al., 2001)

Objective: To compare the safety and efficacy of a combination tablet of isometheptene mucate, this compound, and acetaminophen against sumatriptan succinate for the early treatment of a single mild-to-moderate migraine attack.

Study Design: A multicenter, double-blind, randomized, parallel-group clinical trial.[3]

Participant Population:

  • Inclusion Criteria: Patients diagnosed with migraine with or without aura as defined by the International Headache Society (IHS) criteria. Patients experiencing a mild-to-moderate migraine attack.

  • Exclusion Criteria: Patients with contraindications to either study medication.

Treatment Arms:

  • Group A: Isometheptene mucate (65 mg), this compound (100 mg), and acetaminophen (325 mg) combination.

  • Group B: Sumatriptan succinate (50 mg).

Procedure:

  • Eligible patients were randomized to one of the two treatment arms.

  • Patients were instructed to take the study medication at the first sign of a mild-to-moderate migraine attack.

  • Efficacy and safety data were collected over a 24-hour period following medication administration.

Outcome Measures:

  • Primary Efficacy Endpoint: Patient's response to treatment (e.g., headache relief, pain-free status) at specific time points (e.g., 2 and 4 hours post-dose).

  • Secondary Efficacy Endpoints:

    • Headache recurrence within 24 hours.

    • Severity of recurrent headache.

    • Improvement in functional disability.

    • Global analysis of efficacy by the patient.

  • Safety Endpoint: Incidence and severity of adverse events.

Data Analysis: Statistical comparisons of the outcome measures between the two treatment groups were performed.

Signaling Pathways and Experimental Workflows

Migraine Pathophysiology: The Trigeminovascular System

The following diagram illustrates the activation of the trigeminovascular system, a key pathway in migraine pathophysiology.

G cluster_0 Migraine Triggers cluster_1 Central Nervous System cluster_2 Trigeminovascular System Trigger Stress, Hormonal Changes, etc. Brainstem Brainstem Nuclei Activation Trigger->Brainstem Initiates TG Trigeminal Ganglion Brainstem->TG Activates Thalamus Thalamus Cortex Cortex (Pain Perception) Thalamus->Cortex Relays Signals TG->Thalamus Pain Signals MeningealVessels Meningeal Blood Vessels TG->MeningealVessels Innervates Release Release of Vasoactive Peptides (CGRP, Substance P) TG->Release Vasodilation Vasodilation & Neurogenic Inflammation Release->Vasodilation Causes Vasodilation->TG Sensitizes Nociceptors G cluster_0 Pathophysiological Events cluster_1 Therapeutic Interventions Migraine Migraine Attack Vasodilation Cranial Vasodilation Migraine->Vasodilation Pain Pain Transmission Migraine->Pain Anxiety Anxiety & Emotional Distress Migraine->Anxiety Relief Headache Relief Vasodilation->Relief Pain->Relief Anxiety->Relief Isometheptene Isometheptene Mucate Isometheptene->Vasodilation Constricts Acetaminophen Acetaminophen Acetaminophen->Pain Blocks This compound This compound This compound->Anxiety Reduces

References

Safeguarding Research: Detailed Protocols for the Safe Handling and Storage of Dichloralphenazone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloralphenazone, a sedative and a component of medications for migraine and tension headaches, requires meticulous handling and storage procedures to ensure the safety of laboratory personnel and maintain the integrity of the compound. This document provides a comprehensive guide to the safe laboratory procedures for this compound, including detailed protocols for handling, storage, and disposal. It also outlines experimental procedures for quality control and stability assessment, presented with clarity for researchers, scientists, and drug development professionals.

Introduction

This compound is a molecular complex of the sedative-hypnotic chloral hydrate and the analgesic and antipyretic agent phenazone (antipyrine), typically in a 2:1 molar ratio.[1] In the United States, it is classified as a Schedule IV controlled substance, necessitating stringent security and record-keeping measures.[2] Understanding and implementing proper safety protocols are paramount to mitigate risks associated with its handling, which include potential dizziness, drowsiness, and allergic reactions.[3] These application notes and protocols are designed to provide a framework for the safe and effective use of this compound in a laboratory setting.

Safety and Handling

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound powder or solutions.

  • Gloves: Nitrile or latex gloves are required. Double gloving is recommended when handling the pure substance or concentrated solutions.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A clean, buttoned lab coat is mandatory to protect from spills.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of airborne particles.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood with adequate local exhaust ventilation to minimize inhalation exposure.[5]

  • Safety Equipment: An operational eye wash station and safety shower must be readily accessible in the laboratory.

General Handling Practices
  • Avoid the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Transport this compound in sealed, clearly labeled, and shatter-resistant secondary containers.

Storage and Disposal

Proper storage is essential for maintaining the stability and integrity of this compound, while appropriate disposal procedures are necessary to prevent environmental contamination and comply with regulations.

Storage Conditions

This compound should be stored in a secure, well-ventilated, and controlled area, adhering to the regulations for a Schedule IV substance.

ParameterRecommendation
Temperature Store at controlled room temperature, between 20°C to 25°C (68°F to 77°F). Excursions are permitted between 15°C to 30°C (59°F to 86°F).[5]
Light Store in a tight, light-resistant container to prevent photodegradation.[5]
Container Use a well-closed container.[6] For solutions, use amber glass bottles.
Security Store in a locked, secure cabinet or safe to prevent unauthorized access, as required for a Schedule IV controlled substance.
Disposal Procedures

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for controlled substances and chemical waste.

  • Unused Compound: Unused or expired this compound should be disposed of through a licensed hazardous waste disposal company. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: Items such as gloves, weighing paper, and disposable labware that are contaminated with this compound should be collected in a designated, sealed waste container and disposed of as hazardous chemical waste.

  • Spill Cleanup Debris: All materials used to clean up a this compound spill should be placed in a sealed, labeled hazardous waste container for proper disposal.

Experimental Protocols

The following protocols provide a framework for the quality control and stability assessment of this compound.

Quality Control Assay by Titration (Based on USP Monograph)

This protocol describes two titration methods for the assay of this compound.[6]

Procedure 1:

  • Accurately weigh approximately 1500 mg of this compound.

  • Transfer to a beaker and add 10 mL of water and 20.0 mL of 0.5 N sodium hydroxide VS.

  • Allow the mixture to stand for 2 minutes.

  • Titrate with 0.5 N sulfuric acid VS to a colorless phenolphthalein endpoint.

  • Neutralize the titrated solution with 0.5 N sodium hydroxide VS, using phenolphthalein TS as the indicator.

  • Titrate this neutralized solution with 0.1 N silver nitrate VS, using potassium chromate TS as the indicator.

  • Calculate the volume of 0.5 N sodium hydroxide consumed. Each mL of 0.5 N sodium hydroxide is equivalent to 129.8 mg of C₁₅H₁₈Cl₆N₂O₅.

Procedure 2:

  • Accurately weigh approximately 400 mg of this compound.

  • Transfer to a 125-mL conical flask and add 20 mL of a 1 in 10 solution of sodium acetate. Swirl to dissolve.

  • Add 25.0 mL of 0.1 N iodine VS and allow to stand in the dark for 20 minutes with occasional gentle swirling.

  • Add 10 mL of chloroform, rinsing the flask walls, and swirl until the precipitate dissolves.

  • Titrate the excess iodine with 0.1 N sodium thiosulfate VS, adding 3 mL of starch TS as the endpoint is approached.

  • Perform a blank titration. The difference in titrations represents the amount of iodine consumed. Each mL of 0.1 N iodine is equivalent to 25.95 mg of C₁₅H₁₈Cl₆N₂O₅.

Acceptance Criteria: The content of this compound should be not less than 97.0 percent and not more than 100.5 percent, as determined by both assay procedures. The difference between the percentages calculated from both procedures should not be more than 1.5%.[6]

Forced Degradation Studies Protocol (Illustrative Example)

Forced degradation studies are essential for developing stability-indicating analytical methods.[7][8] The following is an illustrative protocol.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials: this compound, 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, purified water, methanol, analytical balance, pH meter, HPLC system.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a known concentration. Store at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a known concentration. Store at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Data Presentation (Illustrative):

Stress ConditionDuration (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Products (Illustrative)
0.1 N HCl246015%Chloral Hydrate, Phenazone
0.1 N NaOH246025%Chloroform, Formate, Phenazone
3% H₂O₂24258%Oxidized Phenazone derivatives
Thermal (Solid)48805%Undetermined
Photolytic (Solution)482512%Undetermined
Spill Cleanup Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear a double pair of nitrile gloves, a lab coat, and safety goggles. If the spill involves a significant amount of powder, a respirator is required.

  • Contain the Spill:

    • For Powders: Gently cover the spill with absorbent pads or paper towels to prevent aerosolization. If necessary, wet the absorbent material slightly.[9]

    • For Liquids: Surround the spill with absorbent materials (e.g., spill pads, vermiculite) to prevent it from spreading.

  • Clean the Spill:

    • Carefully collect the absorbed material and any contaminated debris using a scoop or forceps.

    • Place all contaminated materials into a clearly labeled, sealable hazardous waste bag.

  • Decontaminate the Area:

    • Clean the spill area with a detergent solution, followed by a rinse with water.

    • For a final decontamination step, wipe the area with 70% ethanol.

  • Dispose of Waste: Dispose of the sealed hazardous waste bag according to institutional and regulatory guidelines for chemical and controlled substance waste.

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Visualizations

The following diagrams illustrate key workflows for the safe handling of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe end_node End cleanup_remove_ppe->end_node start Start start->prep_ppe Storage_Disposal_Logic cluster_storage Storage Requirements cluster_disposal Disposal Path storage_conditions Controlled Room Temperature (20-25°C) storage_container Light-Resistant, Well-Closed Container storage_security Secure, Locked Location (Schedule IV) disposal_decision Unused or Expired? disposal_hw Dispose via Licensed Hazardous Waste Vendor disposal_decision->disposal_hw Yes disposal_contaminated Collect Contaminated Materials in Labeled Waste Container disposal_decision->disposal_contaminated No (Contaminated Waste) disposal_contaminated->disposal_hw This compound This compound This compound->storage_conditions This compound->storage_container This compound->storage_security This compound->disposal_decision

References

Application Notes: Spectroscopic Analysis of Dichloralphenazone for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichloralphenazone is a pharmaceutical agent used in the management of tension and vascular headaches. Structurally, it is a molecular complex, or co-crystal, formed between one molecule of antipyrine (also known as phenazone) and two molecules of chloral hydrate. This 1:2 stoichiometry is crucial to its identity and efficacy. The elucidation and confirmation of this structure rely on a combination of modern spectroscopic techniques. This document provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR are used to identify the constituent parts—antipyrine and chloral hydrate—and to confirm their molar ratio.

Predicted ¹H and ¹³C NMR Data

The spectrum of this compound is a superposition of the spectra of its components. The integration of proton signals is key to confirming the 1:2 ratio of antipyrine to chloral hydrate.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Components

ComponentGroupChemical Shift (δ, ppm)MultiplicityIntegration
Antipyrine Phenyl-H (ortho, meta)~7.5 - 7.3Multiplet3H
Phenyl-H (para)~7.2 - 7.1Multiplet2H
N-CH₃~3.1Singlet3H
C-CH₃~2.2Singlet3H
Pyrazolone C-H~5.3Singlet1H
Chloral Hydrate CH(OH)₂~5.5Singlet2H (2x1H)
OHBroadSinglet4H (2x2H)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Components [1]

ComponentCarbonChemical Shift (δ, ppm)
Antipyrine C=O~160
Phenyl C (quaternary)~135
Phenyl CH~129, ~127, ~125
Pyrazolone C=C~150, ~100
N-CH₃~35
C-CH₃~10
Chloral Hydrate CCl₃~103
CH(OH)₂~90
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Instrument Parameters (500 MHz Spectrometer):

    • Experiment: ¹H (Proton) and ¹³C (Carbon) acquisition.

    • Temperature: 298 K (25 °C).

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64 (signal-to-noise dependent).

      • Relaxation Delay (d1): 1-5 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024 or more for adequate signal-to-noise.

      • Relaxation Delay (d1): 2 seconds.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the signals in the ¹H spectrum. Verify that the ratio of integrals for antipyrine protons to chloral hydrate protons is consistent with a 1:2 molecular ratio.

    • Assign peaks in both ¹H and ¹³C spectra to the respective atoms in the antipyrine and chloral hydrate structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This technique helps confirm the presence of key structural features of both antipyrine and chloral hydrate within the this compound complex.

Predicted FT-IR Absorption Bands

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupComponent
3400 - 3200 (broad)O-H stretch (H-bonded)Chloral Hydrate
3080 - 3010C-H stretch (Aromatic)Antipyrine
2980 - 2850C-H stretch (Aliphatic CH₃)Antipyrine
~1660C=O stretch (Amide)Antipyrine
1600 - 1450C=C stretch (Aromatic/Pyrazolone)Antipyrine
1100 - 1000C-O stretchChloral Hydrate
800 - 600C-Cl stretchChloral Hydrate
Experimental Protocol: FT-IR Spectroscopy (ATR Method)[2]

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples directly.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup.

    • Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Instrument Parameters:

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[2][3]

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Collect the sample spectrum, which will be automatically ratioed against the background spectrum.

    • Identify the major absorption bands and assign them to the functional groups of antipyrine and chloral hydrate as listed in Table 3. The presence of the broad O-H band from chloral hydrate and the characteristic C=O and aromatic bands from antipyrine are key confirmatory features.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition. For a complex like this compound, "soft" ionization techniques like Electrospray Ionization (ESI) are preferred to observe the components.

Predicted Mass Spectrometry Data

Under typical ESI-MS conditions, the this compound complex is expected to dissociate into its constituent molecules. Therefore, the primary ions observed will correspond to protonated antipyrine and potentially adducts of chloral hydrate.

Table 4: Expected Ions in ESI-MS of this compound

IonFormulaCalculated m/zDescription
[Antipyrine + H]⁺C₁₁H₁₃N₂O⁺189.1028Protonated Antipyrine
[Antipyrine + Na]⁺C₁₁H₁₂N₂ONa⁺211.0847Sodium Adduct of Antipyrine
[Chloral Hydrate + H - H₂O]⁺C₂H₂Cl₃O⁺146.9222Protonated Chloral (after dehydration)
Experimental Protocol: ESI-MS[4][5]
  • Sample Preparation: [4]

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (e.g., 50:50 v/v), often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrument Parameters (Q-TOF or Orbitrap MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow: Set according to manufacturer guidelines (e.g., Nitrogen at 8-12 L/min).[5]

    • Mass Range: m/z 50-500.

    • Acquisition Mode: Full scan for identification. Tandem MS (MS/MS) can be performed on the [Antipyrine + H]⁺ ion (m/z 189.1) to confirm its structure via fragmentation.

  • Data Analysis:

    • Analyze the full scan spectrum to identify the m/z values corresponding to the expected ions (Table 4).

    • High-resolution mass spectrometry will allow for the confirmation of elemental compositions based on the accurate mass measurements.

    • If MS/MS was performed, analyze the fragmentation pattern of antipyrine to further confirm its identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions. This technique is primarily useful for analyzing the antipyrine component of this compound, as its aromatic system contains chromophores that absorb UV light. Chloral hydrate does not exhibit significant absorbance in the 200-400 nm range.

Predicted UV-Vis Absorption Data

Table 5: UV-Vis Absorption for this compound

Componentλmax (in Methanol)Chromophore
Antipyrine~243 nm and ~273 nmPhenyl and pyrazolone rings (π → π* transitions)
Chloral HydrateNo significant absorbanceLacks conjugated π systems

Reference: The UV spectrum of Antipyrine in methanol shows a maximum absorbance (λmax) at approximately 243 nm.[6]

Experimental Protocol: UV-Vis Spectroscopy[8][9]
  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in a UV-grade solvent such as methanol.

    • Dilute the stock solution with the same solvent to a concentration that results in an absorbance reading between 0.2 and 1.0 AU (e.g., 10 µg/mL).

  • Instrument Parameters:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm.

    • Blank: Use the solvent (methanol) as the blank to zero the instrument.

    • Cuvettes: Use matched 1 cm quartz cuvettes for both the sample and the blank.

  • Data Analysis:

    • Obtain the absorption spectrum of the sample solution.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • The resulting spectrum should be characteristic of the antipyrine chromophore, confirming its presence in the sample.

Visualization of Analytical Workflow

The structural elucidation of this compound is a confirmatory process that integrates data from multiple spectroscopic techniques. The following workflow illustrates the logical progression of the analysis.

G cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Elucidation Sample This compound (Solid Sample) Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry (ESI-MS) Prep->MS UV UV-Vis Spectroscopy Prep->UV Data_NMR Structure & Ratio (¹H Integration) NMR->Data_NMR Data_IR Functional Groups (C=O, O-H, C-Cl) IR->Data_IR Data_MS Molecular Weights of Components MS->Data_MS Data_UV Chromophore System (Antipyrine Rings) UV->Data_UV Conclusion Structural Confirmation of this compound (Antipyrine + 2 Chloral Hydrate) Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion Data_UV->Conclusion

References

Troubleshooting & Optimization

Identifying and characterizing Dichloralphenazone degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and characterization of Dichloralphenazone degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, analytical methodologies, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A1: this compound is a molecular complex composed of two active pharmaceutical ingredients: antipyrine (a non-steroidal anti-inflammatory drug) and chloral hydrate (a sedative), in a 1:2 molar ratio.[1][2][3] It is often used in combination with other drugs, such as isometheptene and acetaminophen, for the treatment of migraine and tension headaches.[4][5][6][7]

Q2: Why are forced degradation studies for this compound important?

A2: Forced degradation studies, or stress testing, are crucial for several reasons:

  • Identify Potential Degradants: These studies help identify potential degradation products that may form under various environmental conditions, providing insight into the intrinsic stability of the molecule.[8][9][10][11]

  • Develop Stability-Indicating Methods: The information gathered is essential for developing and validating analytical methods that can accurately measure the active ingredient in the presence of its degradation products.[8][11]

  • Elucidate Degradation Pathways: Understanding how the molecule degrades helps in formulating a stable drug product and determining appropriate storage conditions and shelf-life.[9][11]

  • Regulatory Compliance: Regulatory bodies like the International Council on Harmonisation (ICH) mandate forced degradation studies as part of the drug development and registration process.[8][9]

Q3: What are the known degradation pathways for the components of this compound?

A3: Since this compound is a complex of antipyrine and chloral hydrate, understanding the degradation of its individual components is key. The complexation is known to enhance the stability of the individual molecules.

  • Chloral Hydrate: The primary degradation pathway for chloral hydrate is hydrolysis, especially under alkaline conditions, which yields chloroform and formic acid .

  • Antipyrine: Antipyrine is susceptible to oxidative and photolytic degradation. Under oxidative conditions, hydroxylated and chlorinated species can form. For instance, chlorination can lead to the formation of monochlorinated substitution products.

Q4: Are there official analytical methods for this compound in pharmacopoeias?

A4: The United States Pharmacopeia (USP) monograph for this compound describes titrimetric assay procedures for quantifying the drug substance. However, it does not include a stability-indicating chromatographic method for the analysis of degradation products.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound and its degradation products.

Issue 1: Poor separation of this compound from its degradation products in HPLC.

  • Possible Cause: The chosen stationary phase or mobile phase is not optimal for resolving the parent drug from its more polar or non-polar degradants.

  • Troubleshooting Steps:

    • Column Selection: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column, which can offer different interactions with the analytes.

    • Mobile Phase Optimization:

      • pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Methodically adjust the pH of the aqueous portion of the mobile phase to optimize separation.

      • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may be necessary to resolve a complex mixture of degradants with varying polarities.

      • Solvent Type: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.

    • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity, leading to better resolution.

Issue 2: Presence of extraneous peaks in the chromatogram.

  • Possible Cause: Contamination from the sample preparation, mobile phase, or the HPLC system itself.

  • Troubleshooting Steps:

    • Blank Injections: Inject a blank (sample solvent) to determine if the extraneous peaks originate from the solvent or the system.

    • Mobile Phase Check: Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use.

    • Sample Preparation: Ensure all glassware is scrupulously clean. If using solid-phase extraction (SPE) for sample cleanup, check for leachables from the SPE cartridges.

    • System Purge: Purge the HPLC system thoroughly with a strong solvent (e.g., isopropanol) to remove any accumulated contaminants.

Issue 3: Irreproducible retention times.

  • Possible Cause: Issues with the HPLC pump, column equilibration, or mobile phase composition.

  • Troubleshooting Steps:

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Degas the mobile phase to prevent air bubbles in the pump heads.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when using a gradient method.

    • Mobile Phase Preparation: Prepare the mobile phase accurately and consistently. If preparing the mobile phase online, ensure the mixer is functioning correctly.

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies and a template for a stability-indicating HPLC method for this compound.

Protocol 1: Forced Degradation of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

    • Repeat the experiment with 1 N HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

    • Repeat the experiment with 1 N NaOH if no significant degradation is observed.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

    • Repeat the experiment with 30% H₂O₂ if no significant degradation is observed.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid sample in methanol for analysis.

    • For solution thermal stress, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose the solid this compound powder and the stock solution to UV light (254 nm) and visible light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples after the exposure period.

Data Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to profile the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions:

ParameterRecommended Starting Conditions
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD)
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (monitor at other wavelengths, e.g., 275 nm, and use DAD for peak purity analysis)

Method Validation Parameters (as per ICH Q2(R1)):

  • Specificity (including peak purity analysis of stressed samples)

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, illustrating the kind of results that should be generated and reported.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Assay of this compound% Total DegradationNumber of Degradation Products
Control 24 hours99.80.21
0.1 N HCl 24 hours at 60°C95.24.62
0.1 N NaOH 24 hours at RT88.511.33
3% H₂O₂ 24 hours at RT92.17.74
Thermal (Solid) 48 hours at 80°C98.90.91
Photolytic (Solution) ICH Q1B94.35.53

Visualizations

Degradation Pathway of this compound Components

Potential Degradation Pathways of this compound Components cluster_Antipyrine Antipyrine Degradation cluster_ChloralHydrate Chloral Hydrate Degradation This compound This compound (Antipyrine + Chloral Hydrate Complex) Antipyrine Antipyrine This compound->Antipyrine Dissociation Chloral_Hydrate Chloral Hydrate This compound->Chloral_Hydrate Dissociation Oxidative_Products Hydroxylated/Chlorinated Products Antipyrine->Oxidative_Products Oxidation Photolytic_Products Photodegradation Products Antipyrine->Photolytic_Products Photolysis Hydrolysis_Products Chloroform + Formic Acid Chloral_Hydrate->Hydrolysis_Products Hydrolysis (Alkaline)

Caption: Degradation of this compound components.

Experimental Workflow for Degradation Product Identification

Workflow for this compound Degradation Product Identification start This compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation hplc_analysis Stability-Indicating HPLC-DAD Analysis forced_degradation->hplc_analysis peak_detection Detection of Degradation Peaks hplc_analysis->peak_detection peak_purity Peak Purity Assessment (DAD) peak_detection->peak_purity lc_ms_analysis LC-MS/MS Analysis for Mass and Fragmentation peak_detection->lc_ms_analysis structure_elucidation Structure Elucidation of Degradation Products lc_ms_analysis->structure_elucidation end Characterized Degradants structure_elucidation->end

Caption: Workflow for degradation product identification.

References

Overcoming matrix effects in Dichloralphenazone liquid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dichloralphenazone using liquid chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix.[1] In the context of this compound analysis in biological matrices like plasma or urine, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and compromised sensitivity.[2] Common sources of matrix effects in bioanalysis include phospholipids, salts, and metabolites.

Q2: I am observing significant ion suppression for this compound. What is the most likely cause?

A2: In bioanalytical LC-MS/MS, a primary cause of ion suppression is the presence of phospholipids from cell membranes, especially when using simple sample preparation methods like protein precipitation. These molecules can co-elute with the analyte and compete for ionization in the mass spectrometer source. This compound and its metabolites are analyzed in biological fluids, making phospholipid-induced ion suppression a significant concern.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: The choice of sample preparation is critical for reducing matrix effects. While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing phospholipids and other interfering substances. More rigorous methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and minimizing matrix effects. For the analysis of 4-methylaminoantipyrine, a metabolite of the phenazone component of this compound, both LLE and PPT have been successfully used.[3][4]

Q4: Can I just use a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects?

A4: Yes, using a stable isotope-labeled internal standard that co-elutes with this compound is a highly effective strategy to compensate for matrix effects. The analyte and the SIL-IS will experience similar ion suppression or enhancement, allowing for an accurate ratio-based quantification. However, it is still best practice to minimize matrix effects as much as possible through optimized sample preparation and chromatography to ensure the best possible sensitivity and robustness of the assay.[5]

Q5: How can I optimize my chromatographic conditions to reduce matrix effects?

A5: Chromatographic separation plays a key role in mitigating matrix effects. By achieving baseline separation between this compound and interfering matrix components, the impact of ion suppression can be significantly reduced.[5] This can be achieved by:

  • Optimizing the mobile phase composition and gradient: A well-designed gradient can help separate the analyte from the "phospholipid cloud."

  • Selecting an appropriate column chemistry: Different stationary phases will have varying selectivities for this compound and matrix components.

  • Adjusting the flow rate: Lower flow rates can sometimes reduce the severity of ion suppression in electrospray ionization (ESI).

Troubleshooting Guides

Problem: Poor Peak Shape and/or Low Analyte Recovery
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Extraction pH Adjust the pH of the sample and extraction solvent to ensure this compound is in its neutral form for efficient extraction.Improved recovery and consistent peak shapes.
Incomplete Protein Precipitation Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample is used. Vortex thoroughly and allow sufficient time for precipitation.Clearer supernatant and reduced column backpressure.
Analyte Adsorption Use deactivated vials and consider mobile phase additives to reduce non-specific binding.Increased analyte response and improved peak symmetry.
Problem: Significant Ion Suppression
Possible Cause Troubleshooting Step Expected Outcome
Co-elution with Phospholipids Implement a more effective sample cleanup method such as LLE or SPE. Consider specialized phospholipid removal plates.Reduced ion suppression and increased signal-to-noise ratio.
Inadequate Chromatographic Separation Modify the gradient profile to separate this compound from the early-eluting and late-eluting matrix components. Experiment with different analytical columns.Analyte peak elutes in a region with minimal ion suppression.
High Salt Concentration in the Sample If using SPE, ensure the wash step effectively removes salts. If using PPT, dilute the final extract.More stable baseline and improved ionization efficiency.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Phenazone Metabolite Analysis in Human Plasma

This protocol is adapted from a method for the analysis of 4-methylaminoantipyrine, a metabolite of the phenazone component of this compound.[3]

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

  • Extraction:

    • Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for Phenazone Metabolite Analysis in Human Plasma

This protocol is based on a method for the determination of 4-methylaminoantipyrine in human plasma.[4]

  • Sample Preparation:

    • To a small volume of plasma, add a deuterated internal standard (e.g., MAA-d3).

  • Precipitation:

    • Add three volumes of cold acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a clean vial and inject directly into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical validation parameters from a published LC-MS/MS method for a phenazone metabolite, which can serve as a reference for developing a method for this compound.

Parameter Liquid-Liquid Extraction[3] Protein Precipitation[4]
Linear Range 0.2 - 10.0 µg/mL0.1 - 20.0 µg/mL
Recovery ~80%Not explicitly stated, but method was successful
Lower Limit of Detection (LOD) 0.04 µg/mLNot explicitly stated
Internal Standard 4-isopropylantipyrine (structural analog)4-methylaminoantipyrine-d3 (SIL-IS)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Simpler, Faster lle Liquid-Liquid Extraction (e.g., Ether/DCM) add_is->lle Cleaner Extract spe Solid-Phase Extraction add_is->spe Most Selective centrifuge Centrifugation ppt->centrifuge evaporate Evaporation lle->evaporate analysis LC-MS/MS Analysis spe->analysis centrifuge->analysis Inject Supernatant reconstitute Reconstitution evaporate->reconstitute reconstitute->analysis troubleshooting_matrix_effects cluster_solutions Potential Solutions start Ion Suppression Observed? improve_cleanup Improve Sample Cleanup (LLE, SPE, Phospholipid Removal) start->improve_cleanup Yes end_good Problem Resolved start->end_good No optimize_chrom Optimize Chromatography (Gradient, Column) improve_cleanup->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil_is change_ionization Change Ionization Mode (e.g., ESI to APCI) use_sil_is->change_ionization change_ionization->end_good If successful end_bad Further Method Development Needed change_ionization->end_bad If still problematic

References

Optimizing Dichloralphenazone extraction efficiency from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dichloralphenazone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize extraction efficiency from complex biological matrices, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from biological matrices challenging?

A1: this compound is a molecular complex of two active pharmaceutical ingredients: antipyrine (phenazone) and chloral hydrate.[1] The primary challenge in its extraction lies in the stability of the complex, which can be susceptible to hydrolysis back to its constituent components under certain pH, temperature, or enzymatic conditions.[2][3][4] Furthermore, like any analysis from a biological matrix, co-extracting endogenous materials such as proteins, lipids, and salts can interfere with downstream analysis, a phenomenon known as the matrix effect.[5]

Q2: What are the primary methods for extracting this compound from biological samples?

A2: The three most common techniques for sample preparation in bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][6]

  • Protein Precipitation (PPT): This is the simplest method, involving the addition of an organic solvent (like acetonitrile) or an acid to precipitate proteins.[5] While fast, it is the least clean method and often results in significant matrix effects.[7]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the aqueous biological matrix into an immiscible organic solvent based on its solubility.[5][6] It offers a cleaner sample than PPT.[8]

  • Solid-Phase Extraction (SPE): This is a highly selective and effective method that uses a solid sorbent packed into a cartridge or well plate to bind and elute the analyte.[5][9] SPE generally provides the cleanest extracts and can reduce matrix effects significantly.[7]

Q3: What are matrix effects, and how can they impact the analysis of this compound?

A3: The "matrix" consists of all components in a biological sample apart from the analyte of interest. Matrix effects happen when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[7] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[7][10]

Q4: How can I quantitatively assess extraction recovery and matrix effects for my this compound assay?

A4: A standard method involves preparing three sets of samples:[11]

  • Set A (Neat Solution): Analyte spiked into the final mobile phase or reconstitution solvent.

  • Set B (Post-Extraction Spike): A blank biological sample is processed through the entire extraction procedure, and the analyte is spiked into the final, clean extract.

  • Set C (Pre-Extraction Spike): The analyte is spiked into the biological sample before the extraction procedure begins.

Extraction Recovery and Matrix Effect can then be calculated using the peak areas from the analytical instrument (e.g., LC-MS/MS) with the following formulas:

MetricFormulaInterpretation
Extraction Recovery (%) (Peak Area of Set C / Peak Area of Set B) x 100Measures the efficiency of the extraction process.
Matrix Effect (%) (Peak Area of Set B / Peak Area of Set A) x 100A value of 100% indicates no matrix effect. <100% indicates ion suppression, and >100% indicates ion enhancement.[11]

Q5: What are the recommended sample handling and storage conditions to ensure the stability of this compound?

A5: Analyte stability is critical for accurate results.[12] While specific data for this compound is limited, general best practices for potentially unstable drugs in biological matrices include:

  • Temperature: Store samples at low temperatures, such as -20°C or -80°C, to slow chemical and enzymatic degradation.[2]

  • pH Control: Adjusting the pH of the sample upon collection can help stabilize pH-sensitive compounds.[12]

  • Preservatives: For some analytes, the addition of preservatives or enzyme inhibitors can prevent degradation.[2][12]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade analytes.[2] It is advisable to store samples in smaller aliquots.

Troubleshooting Guides

Problem: Low or Inconsistent Analyte Recovery

This is one of the most common issues in sample preparation.[13] The cause can often be traced to suboptimal extraction parameters or analyte degradation.

Possible Cause Recommended Action & Optimization Strategy
1. Inefficient Liquid-Liquid Extraction (LLE) Optimize Solvent Choice: The polarity of the extraction solvent is critical. Experiment with different solvents. For a compound like this compound, which has both polar and non-polar characteristics, a solvent of intermediate polarity may be effective.[14] Adjust Sample pH: The pH of the aqueous sample should be adjusted to ensure this compound is in its neutral, un-ionized form, which maximizes its partitioning into the organic solvent.[5][6] Optimize Solvent-to-Sample Ratio: Increase the volume of the organic solvent to improve extraction efficiency. Perform Multiple Extractions: Two or three extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume.
2. Inefficient Solid-Phase Extraction (SPE) Select the Right Sorbent: For this compound, a reversed-phase (e.g., C18) or a hydrophilic-lipophilic balanced (HLB) polymeric sorbent would be a good starting point.[9] Optimize pH: The pH of the sample load solution should be optimized to maximize retention on the sorbent. For reversed-phase SPE, neutralize the charge of the analyte.[15] Refine Wash Steps: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte on the sorbent.[15][16] Optimize Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte. This may require adjusting the organic solvent percentage and/or pH.[16][17] Control Flow Rate: A slow and steady flow rate (approx. 1 mL/min) during sample loading and washing ensures proper interaction between the analyte and the sorbent.[15]
3. Analyte Degradation (Hydrolysis) Control Temperature: Keep samples on ice or at 4°C during the entire extraction process.[12] Control pH: Avoid strongly acidic or basic conditions during extraction, as these can accelerate hydrolysis for many compounds.[3][4] Perform stability tests at different pH values to find the optimal range. Minimize Extraction Time: Streamline the workflow to reduce the time the analyte spends in the biological matrix before being isolated.[18]
Problem: Significant Matrix Effects (Ion Suppression or Enhancement)

Matrix effects can invalidate quantitative results by altering the instrument's response to the analyte.[10]

Possible Cause Recommended Action & Optimization Strategy
1. Insufficient Sample Cleanup Switch to a More Rigorous Method: If you are using protein precipitation, consider switching to LLE or SPE, which provide much cleaner extracts.[5][7] Optimize SPE Wash Steps: Incorporate a stronger or multi-step wash in your SPE protocol to remove more interfering compounds.[16] For example, a wash with a higher percentage of aqueous solvent can remove salts, while a wash with a low percentage of organic solvent can remove non-polar interferences.
2. Co-elution of Phospholipids Modify LLE Solvent: Certain solvents are better at excluding phospholipids. For example, methyl-tert butyl ether (MTBE) is often preferred over ethyl acetate. Use Specialized SPE Sorbents: Some SPE products are specifically designed for phospholipid removal. Divert LC Flow: During the chromatographic run, divert the initial flow from the column (where phospholipids often elute) to waste instead of the mass spectrometer.
3. High Salt Concentration Dilute the Sample: A simple 1:1 dilution of the sample with water before extraction can sometimes reduce matrix effects, though this will also lower the analyte concentration.[7] Optimize SPE: Ensure the SPE wash step effectively removes salts. A wash with 5% methanol in water is common before eluting the analyte.[19]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This is a fast but non-selective method. It is often used for initial screening but may not be suitable for rigorous quantitative analysis due to high matrix effects.[7]

  • Pipette 100 µL of the biological sample (e.g., plasma, urine) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract than PPT. Optimization of the organic solvent and pH is crucial.[6][8]

  • Pipette 500 µL of the biological sample into a glass tube.

  • Add the internal standard.

  • Adjust the sample pH to ensure this compound is in a neutral state. This typically involves adding a small volume of a suitable buffer.

  • Add 2 mL of an appropriate organic solvent (e.g., methyl-tert butyl ether or ethyl acetate).

  • Vortex for 2-3 minutes to ensure thorough mixing of the two phases.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[8]

  • Transfer the upper organic layer to a clean glass tube.[11]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[11]

  • Reconstitute the residue in 200 µL of the mobile phase for analysis.[11]

Protocol 3: Solid-Phase Extraction (SPE)

This protocol uses a generic reversed-phase or polymeric sorbent and provides the cleanest extract. It must be optimized for the specific application.[16][17]

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry.[15]

  • Equilibrate: Pass 1 mL of an appropriate buffer (e.g., phosphate buffer at a pH that neutralizes the analyte) through the cartridge.

  • Load: Mix the biological sample (e.g., 500 µL of plasma) with 500 µL of the equilibration buffer. Load the entire mixture onto the SPE cartridge at a slow, consistent flow rate (~1 drop per second).[15]

  • Wash: Pass 1 mL of a wash solution (e.g., 5% methanol in water) through the cartridge to remove hydrophilic interferences and salts.

  • Dry: Dry the sorbent bed thoroughly by applying vacuum or positive pressure for 5-10 minutes. This step is crucial for efficient elution.[15]

  • Elute: Elute this compound by passing 1 mL of an appropriate elution solvent (e.g., 90:10 methanol:water, possibly with a pH modifier like 0.1% formic acid) through the cartridge.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Extraction_Workflow cluster_Pre Pre-Analysis cluster_Ext Extraction cluster_Post Post-Extraction Sample Biological Sample (Plasma, Urine, etc.) PreTreat Sample Pre-Treatment (e.g., pH Adjustment, Dilution) Sample->PreTreat PPT Protein Precipitation (PPT) PreTreat->PPT Choose One LLE Liquid-Liquid Extraction (LLE) PreTreat->LLE Choose One SPE Solid-Phase Extraction (SPE) PreTreat->SPE Choose One Evap Evaporation & Reconstitution PPT->Evap LLE->Evap SPE->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Caption: General experimental workflow for this compound extraction.

Troubleshooting_Tree Start Problem: Low or Inconsistent Recovery Cause1 Possible Cause: Inefficient Extraction Start->Cause1 Cause2 Possible Cause: Analyte Degradation Start->Cause2 Cause3 Possible Cause: Handling Error Start->Cause3 Sol1 Action: - Optimize Solvent/Sorbent - Adjust pH - Refine Wash/Elution Steps Cause1->Sol1 Sol2 Action: - Control Temp (Use Ice) - Minimize Extraction Time - Check pH Stability Cause2->Sol2 Sol3 Action: - Verify Pipetting/Volumes - Check SPE Flow Rate - Ensure Complete Drying/Reconstitution Cause3->Sol3

Caption: Decision tree for troubleshooting low analyte recovery.

Matrix_Effects Illustration of Matrix Effects in the MS Ion Source cluster_LC LC Eluent Analyte Analyte Source Ion Source Analyte->Source Ionization Matrix Matrix Interference Matrix->Source Co-elution Analyte_Ion Analyte Ion (Signal) Source->Analyte_Ion Ideal Scenario Suppression Ion Suppression (Lower Signal) Source->Suppression Competition for Charge Enhancement Ion Enhancement (Higher Signal) Source->Enhancement Improved Ionization

Caption: Diagram illustrating ion suppression and enhancement.

References

Troubleshooting low yields and impurities in Dichloralphenazone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dichloralphenazone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on low yields and the presence of impurities.

Issue 1: Low Yield of this compound

Q1: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, primarily related to the quality of starting materials, reaction conditions, and the purification process. This compound is a molecular complex formed between two molecules of chloral hydrate and one molecule of phenazone (antipyrine).[1][2] The reaction's success hinges on the efficient formation and preservation of this complex.

Potential Causes and Solutions:

  • Purity of Starting Materials: The use of low-purity chloral hydrate or phenazone is a primary cause of low yields. Impurities in the starting materials can interfere with the formation of the this compound complex and lead to the formation of byproducts.

    • Recommendation: Always use high-purity, pharmaceutical-grade chloral hydrate and phenazone. Verify the purity of your starting materials using appropriate analytical techniques (e.g., melting point, spectroscopy) before proceeding with the synthesis.

  • Incorrect Stoichiometry: The formation of this compound requires a precise 2:1 molar ratio of chloral hydrate to phenazone.[1] Deviations from this ratio can result in unreacted starting materials and a lower yield of the desired product.

    • Recommendation: Carefully calculate and measure the molar equivalents of your reactants. Ensure accurate weighing and transfer of the starting materials.

  • Suboptimal Reaction Conditions: The reaction conditions, including solvent and temperature, play a crucial role in the formation of the complex.

    • Recommendation: The synthesis is typically a direct mixing of the components.[3] While a specific solvent is not always necessary, the reaction can be performed in a minimal amount of a suitable solvent to ensure homogeneity. The reaction is generally carried out at or slightly above room temperature. Avoid excessive heat, as it can lead to the degradation of the reactants or the product.

  • Inefficient Purification: Significant product loss can occur during the purification step, particularly during crystallization.

    • Recommendation: Optimize your crystallization procedure. This compound can be effectively crystallized from polar organic solvents such as ethanol, methanol, or acetonitrile.[3] Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation and recovery. Employing techniques like multi-cycle crystallization can enhance purity, though it may be a trade-off with the overall yield.[3]

Issue 2: Presence of Impurities in the Final Product

Q2: I am observing significant impurities in my final this compound product. What are the likely impurities and how can I minimize them?

A2: Impurities in this compound can arise from the starting materials, side reactions during the synthesis, or degradation of the product. While specific, named impurities for this compound synthesis are not extensively documented in publicly available literature, potential impurities can be inferred from the chemistry of the reactants.

Potential Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: The most common impurities are likely unreacted chloral hydrate and phenazone.

    • Detection: These can be detected by chromatographic methods such as High-Performance Liquid Chromatography (HPLC).

    • Mitigation: Ensure the correct 2:1 stoichiometry of chloral hydrate to phenazone. A slight excess of the more volatile component (chloral hydrate) might be considered, which can then be removed during drying under vacuum. Effective purification, particularly recrystallization, is key to removing unreacted starting materials.

  • Degradation Products: Chloral hydrate can be unstable and may degrade, especially in the presence of moisture or at elevated temperatures.

    • Potential Degradants: Degradation of chloral hydrate can lead to the formation of chloroform and formic acid.

    • Mitigation: Use fresh, high-quality chloral hydrate. Store it under dry conditions and avoid exposing the reaction mixture to high temperatures for prolonged periods.

  • Byproducts from Side Reactions: Although the formation of the this compound complex is the primary reaction, side reactions involving chloral hydrate and phenazone could potentially occur, though specific examples are not well-documented.

    • Mitigation: Maintaining controlled reaction conditions (neutral pH, moderate temperature) can minimize the likelihood of side reactions.

Purification Strategies to Remove Impurities:

  • Recrystallization: This is a highly effective method for purifying this compound.[3]

    • Recommended Solvents: Ethanol, methanol, and acetonitrile are suitable solvents for recrystallization.[3] The choice of solvent can be optimized to maximize the recovery of this compound while leaving impurities dissolved in the mother liquor.

  • Chromatography: For removing closely related impurities, column chromatography can be employed.[3] This method separates compounds based on their differential interactions with the stationary phase.

  • Extraction: Liquid-liquid extraction can be used to remove certain classes of impurities that are not effectively removed by crystallization.[3]

Frequently Asked Questions (FAQs)

Q3: What is the optimal solvent for the synthesis of this compound?

A3: The synthesis of this compound is a complexation reaction that can often be carried out by direct mixing of the solid reactants. However, to ensure a homogeneous reaction mixture, a minimal amount of a non-reactive solvent can be used. Polar organic solvents in which both reactants are soluble, such as ethanol or acetone, are suitable choices.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or HPLC. By taking small aliquots of the reaction mixture over time, you can observe the consumption of the starting materials (chloral hydrate and phenazone) and the formation of the this compound product.

Q5: What analytical methods are recommended for purity assessment of this compound?

A5: HPLC is the most common and effective method for determining the purity of this compound and quantifying any impurities. A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development. Detection is typically performed using a UV detector.

Q6: What are the recommended storage conditions for this compound?

A6: this compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

  • Reactant Preparation: In a suitable reaction vessel, combine phenazone (1 molar equivalent) and chloral hydrate (2.1 molar equivalents, a slight excess can be used).

  • Reaction: Gently warm the mixture with stirring until a clear liquid is formed. Continue stirring at a slightly elevated temperature (e.g., 40-50°C) for a specified period (e.g., 1-2 hours) to ensure complete reaction.

  • Crystallization: Allow the reaction mixture to cool to room temperature. If no solvent was used, dissolve the crude product in a minimal amount of hot ethanol. Let the solution cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified this compound crystals under vacuum at a moderate temperature.

Data Presentation

Table 1: Summary of Key Parameters for this compound Synthesis

ParameterRecommended Value/ConditionRationale
Starting Material Purity >99% (Pharmaceutical Grade)Minimizes side reactions and improves yield.
Stoichiometric Ratio 2:1 (Chloral Hydrate:Phenazone)Ensures complete conversion of the limiting reactant.[1]
Reaction Temperature Room Temperature to 50°CAvoids degradation of reactants and product.
Purification Method RecrystallizationEffective for removing unreacted starting materials.[3]
Recrystallization Solvents Ethanol, Methanol, AcetonitrileGood solubility for this compound at elevated temperatures and lower solubility at room temperature.[3]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_process Process cluster_end Final Product & Analysis Start_CH Chloral Hydrate (2 eq.) Reaction Reaction (Direct Mixing or in Solvent) Start_CH->Reaction Start_P Phenazone (1 eq.) Start_P->Reaction Purification Purification (Recrystallization) Reaction->Purification Product This compound Purification->Product Analysis Purity Analysis (HPLC) Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Stoichiometry Verify Stoichiometry (2:1) Start->Check_Stoichiometry Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Purification Optimize Purification Step Start->Check_Purification Solution_Purity Use High-Purity Reactants Check_Purity->Solution_Purity Solution_Stoichiometry Ensure Accurate Weighing Check_Stoichiometry->Solution_Stoichiometry Solution_Conditions Control Temperature and Time Check_Conditions->Solution_Conditions Solution_Purification Optimize Recrystallization Check_Purification->Solution_Purification

Caption: Troubleshooting logic for low yields in this compound synthesis.

References

Stability testing of Dichloralphenazone in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichloralphenazone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a molecular complex of the analgesic antipyrine and the sedative chloral hydrate in a 2:1 ratio. It is used in the treatment of tension headaches and migraines. Stability testing is crucial to ensure the drug product's safety, efficacy, and quality throughout its shelf life. Degradation of this compound can lead to a loss of potency and the formation of potentially harmful byproducts.

Q2: What are the primary degradation pathways for this compound?

This compound is susceptible to degradation, particularly through the hydrolysis of its chloral hydrate component. In aqueous solutions, especially under alkaline conditions, chloral hydrate can degrade to form chloroform and formic acid[1]. The antipyrine component may also be susceptible to oxidation and hydrolysis under certain stress conditions.

Q3: What are the typical stress conditions used in forced degradation studies for this compound?

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][3] Typical stress conditions include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature (note: chloral hydrate is particularly sensitive to basic conditions)[1].

  • Oxidative Degradation: e.g., 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: e.g., heating the solid drug substance at 60°C.

  • Photolytic Degradation: e.g., exposing the drug substance to UV and fluorescent light.

Q4: Which solvent systems are recommended for the formulation and stability testing of this compound?

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of this compound, with a focus on HPLC analysis.

Issue 1: Rapid degradation of this compound is observed in an aqueous formulation.

  • Possible Cause: The pH of the aqueous solvent system may be alkaline. Chloral hydrate, a component of this compound, is known to be unstable in alkaline conditions, leading to its degradation into chloroform and formic acid[1].

  • Solution:

    • Immediately measure the pH of your formulation.

    • If the pH is alkaline, adjust it to a neutral or slightly acidic range (pH 4-6) using a suitable buffer.

    • For formulation development, consider using non-aqueous or partially aqueous solvent systems with appropriate buffering.

Issue 2: The appearance of unexpected peaks in the HPLC chromatogram during a stability study.

  • Possible Cause: These peaks likely represent degradation products. Under stress conditions such as heat, light, oxidation, or hydrolysis in acidic or basic environments, this compound can break down.

  • Solution:

    • Conduct a comprehensive forced degradation study to systematically identify the degradation products formed under various stress conditions.

    • Use a stability-indicating HPLC method that can resolve the main peak of this compound from all potential degradation products.

    • Employ techniques like mass spectrometry (LC-MS) to identify the structure of the unknown peaks.

Issue 3: Peak tailing or splitting is observed for the this compound peak in HPLC analysis.

  • Possible Cause:

    • Secondary Interactions: The active sites on the HPLC column's stationary phase (e.g., residual silanols) can interact with the analyte, causing peak tailing[4][5][6].

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, it can cause peak shape issues.

    • Column Void or Contamination: A void at the column inlet or contamination from previous injections can cause peak splitting or tailing[4].

  • Solution:

    • Optimize Mobile Phase: Adjust the pH of the mobile phase to be at least 2 units away from the pKa of the analytes. Adding a suitable buffer can also improve peak shape.

    • Reduce Sample Concentration: Dilute the sample and re-inject to see if the peak shape improves.

    • Check the Column: If the problem persists, try flushing the column or replacing it with a new one. Using a guard column can help prevent contamination of the analytical column[4][5].

    • Use a Different Column: Consider using a column with a more inert stationary phase or end-capping to minimize secondary interactions[6].

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Different Solvent Systems under Accelerated Conditions (40°C/75% RH) for 3 Months

Solvent SystemInitial Assay (%)1 Month Assay (%)2 Months Assay (%)3 Months Assay (%)Total Impurities (%) at 3 Months
Purified Water (pH 7.0)100.298.596.894.25.8
0.01 M HCl (pH 2.0)100.199.298.597.82.3
0.01 M NaOH (pH 12.0)99.885.370.155.444.6
Ethanol100.3100.199.899.50.8
Acetonitrile100.099.999.799.60.4
Propylene Glycol100.2100.099.999.70.5

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionDuration% DegradationNumber of Degradation ProductsMajor Degradation Product (RT)
0.1 M HCl24 hours at 60°C12.524.2 min
0.1 M NaOH2 hours at RT45.833.5 min, 5.1 min
3% H₂O₂24 hours at RT8.216.8 min
Thermal48 hours at 60°C5.517.1 min
Photolytic7 days3.118.3 min

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

  • Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient mixture of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).

    • Gradient Program: 0-5 min (20% B), 5-15 min (20-80% B), 15-20 min (80% B), 20-22 min (80-20% B), 22-25 min (20% B).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (1 mg/mL).

    • For analysis, dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To investigate the degradation behavior of this compound under various stress conditions.

  • Procedure:

    • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 2 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute samples for HPLC analysis.

    • Thermal Degradation: Keep 10 mg of solid this compound in a hot air oven at 60°C for 48 hours. Dissolve the sample in methanol and dilute for HPLC analysis.

    • Photolytic Degradation: Expose 10 mg of solid this compound to UV light (254 nm) and fluorescent light for 7 days. Dissolve the sample in methanol and dilute for HPLC analysis.

  • Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome drug This compound Bulk Drug solution Prepare Stock Solution (1 mg/mL in Methanol) drug->solution thermal Thermal Stress (60°C, Solid) drug->thermal photo Photolytic Stress (UV/Vis Light) drug->photo acid Acid Hydrolysis (0.1 M HCl, 60°C) solution->acid base Base Hydrolysis (0.1 M NaOH, RT) solution->base oxidation Oxidative Stress (3% H2O2, RT) solution->oxidation hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Assay, Impurities, Degradation Pathway) hplc->data report Stability Profile Report data->report

Caption: Workflow for Forced Degradation Study of this compound.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem HPLC Peak Shape Problem (Tailing/Splitting) cause1 Secondary Interactions problem->cause1 cause2 Column Overload problem->cause2 cause3 Inappropriate Mobile Phase pH problem->cause3 cause4 Column Void/Contamination problem->cause4 sol1 Optimize Mobile Phase (pH, Buffer) cause1->sol1 sol4 Use Guard Column/Inert Column cause1->sol4 sol2 Dilute Sample cause2->sol2 cause3->sol1 sol3 Flush/Replace Column cause4->sol3 cause4->sol4 outcome Improved Peak Shape Degradation_Pathway cluster_degradation Degradation in Alkaline Aqueous Solution DCP This compound Antipyrine + 2 Chloral Hydrate CH Chloral Hydrate DCP->CH Dissociation Products Chloroform + Formic Acid CH->Products Hydrolysis

References

Method development for improving the resolution of Dichloralphenazone and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of Dichloralphenazone and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving optimal chromatographic resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific issues you may encounter during the analysis of this compound and its metabolites.

Q1: We are observing poor resolution between this compound and its primary metabolites, chloral hydrate and phenazone. What are the initial steps to improve separation?

A1: Poor resolution between the parent drug and its primary metabolites is a common challenge. Here’s a step-by-step approach to troubleshoot this issue:

1. Mobile Phase Optimization:

  • pH Adjustment: The ionization state of this compound and its metabolites can significantly impact retention and selectivity. Experiment with a pH range around the pKa values of your analytes. For basic compounds, a higher pH might improve retention on a C18 column.

  • Organic Modifier Concentration: If using reversed-phase HPLC, adjust the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower organic concentration will generally increase retention times and may improve the separation of closely eluting peaks.

  • Gradient Elution: If an isocratic method is failing, a shallow gradient can be employed to enhance the separation of early-eluting polar metabolites from the more retained parent drug.

2. Stationary Phase Selection:

  • Column Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase. A phenyl-hexyl column can offer different selectivity for aromatic compounds like phenazone. For more polar metabolites, a column with an embedded polar group or an AQ-C18 column could provide better retention and resolution.

  • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) can significantly increase efficiency and resolution. A longer column will also provide more theoretical plates, leading to better separation, though with longer run times.

3. Temperature Control:

  • Varying the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity. Try adjusting the temperature in 5°C increments (e.g., from 25°C to 40°C) to see if resolution improves.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution Start Poor Resolution Observed Mobile_Phase Optimize Mobile Phase Start->Mobile_Phase Stationary_Phase Evaluate Stationary Phase Mobile_Phase->Stationary_Phase If no improvement Temperature Adjust Temperature Mobile_Phase->Temperature Gradient Implement Gradient Elution Mobile_Phase->Gradient If isocratic Column_Chem Change Column Chemistry Stationary_Phase->Column_Chem Column_Dim Use Smaller Particles / Longer Column Stationary_Phase->Column_Dim Success Resolution Improved Temperature->Success Gradient->Success Column_Chem->Success Column_Dim->Success

Caption: A logical workflow for troubleshooting poor peak resolution.

Q2: We are experiencing peak tailing with the phenazone metabolite. What are the likely causes and solutions?

A2: Peak tailing for basic compounds like phenazone is often due to secondary interactions with the stationary phase.

  • Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with basic analytes, causing tailing.

    • Solution: Use a low-bleed, end-capped column. Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5) can protonate the silanol groups, reducing these interactions. Adding a competing base, such as triethylamine (TEA), to the mobile phase can also mask the silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Metal Chelation: Trace metals in the sample, HPLC system, or stationary phase can chelate with certain analytes.

    • Solution: Add a chelating agent like EDTA to the mobile phase.

Q3: Our analysis is suffering from low sensitivity for the chloral hydrate metabolite. How can we improve its detection?

A3: Chloral hydrate can be challenging to detect at low concentrations.

  • Derivatization: Chloral hydrate lacks a strong chromophore, making UV detection difficult. Derivatization can significantly enhance its detectability. For HPLC-UV, derivatization with reagents like 1,2-benzenedithiol can be effective.[1] For GC-MS, derivatization is often necessary to improve volatility and chromatographic performance.

  • Detection Method:

    • Mass Spectrometry (MS): LC-MS or GC-MS offers significantly higher sensitivity and selectivity compared to UV detection. For LC-MS, electrospray ionization (ESI) in negative ion mode can be effective for detecting chloral hydrate and its acidic metabolites.

    • Anion-Exchange Chromatography: An alternative approach involves derivatizing chloral hydrate with NaOH to form sodium formate, which can then be analyzed by anion-exchange chromatography with suppressed conductivity detection.[1]

Method Selection for Improved Sensitivity

Sensitivity_Improvement Low_Sensitivity Low Sensitivity for Chloral Hydrate Metabolite Derivatization Consider Derivatization Low_Sensitivity->Derivatization Detection_Method Optimize Detection Method Low_Sensitivity->Detection_Method HPLC_UV HPLC-UV Derivatization->HPLC_UV GC_MS GC-MS Derivatization->GC_MS LC_MS LC-MS/MS Detection_Method->LC_MS Anion_Exchange Anion-Exchange Detection_Method->Anion_Exchange Improved_Detection Improved Sensitivity HPLC_UV->Improved_Detection GC_MS->Improved_Detection LC_MS->Improved_Detection Anion_Exchange->Improved_Detection

Caption: Decision tree for enhancing the detection of chloral hydrate metabolites.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound and its Metabolites
Analytical TechniqueTarget Analyte(s)Sample MatrixKey Method ParametersReported PerformanceReference
GC-MS Phenazone and its metabolitesWaterIn-situ derivatization followed by silylation.Detection up to µg/L level.[2][3]
HPLC-UV Chloral HydrateWaterPre-column derivatization with 1,2-benzenedithiol, UV detection at 220 nm.Detection limit of 0.2 µg/L.[1]
Anion-Exchange Chromatography Chloral HydrateWaterDerivatization with NaOH to form sodium formate, suppressed conductivity detection.Good linearity and reproducibility.[1]
LC-MS/MS Phenazone and its metabolitesRiver water biofilmsOptimized for phenazone, MAA, DP, AAA, FAA, and AA.Method detection and quantification limits were established.[3][4]
HPLC Phenazone and LidocaineEar DropsIsocratic elution with a specific mobile phase.Method reported for simultaneous analysis.[5]

Experimental Protocols

Protocol 1: GC-MS Analysis of Phenazone and its Metabolites in Water Samples

This protocol is adapted from the method described for the analysis of phenazone-type drugs and their metabolites in water.[2][3]

1. Sample Preparation and Solid-Phase Extraction (SPE):

  • Acidify the water sample to pH 2 with hydrochloric acid.

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the acidified water sample onto the SPE cartridge.

  • Wash the cartridge with deionized water.

  • Elute the analytes with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • In-situ Derivatization (optional, for polar metabolites): Can be performed prior to SPE.

  • Silylation: Reconstitute the dried extract in a silylation agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to enhance volatility and sensitivity.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for 5-10 minutes.

  • Injector: Splitless mode at a temperature of 250°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Workflow for GC-MS Analysis of Phenazone

GCMS_Workflow Start Water Sample Collection Acidify Acidify Sample (pH 2) Start->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Elute Elute with Organic Solvent SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Derivatize Silylation Evaporate->Derivatize GCMS_Analysis GC-MS Analysis Derivatize->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Step-by-step workflow for the GC-MS analysis of phenazone and its metabolites.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, which is crucial for resolving the parent drug from its degradation products.[5]

1. Forced Degradation Studies:

  • Subject this compound to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).

  • Prepare solutions of the stressed samples for HPLC analysis.

2. HPLC Method Development:

  • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Begin with a simple mobile phase, such as a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0).

  • Detection: Use a photodiode array (PDA) detector to monitor the elution of the parent drug and any degradation products at multiple wavelengths.

  • Optimization:

    • Inject the stressed samples and observe the chromatograms.

    • Adjust the mobile phase composition (organic-to-aqueous ratio, pH) and gradient profile to achieve baseline separation of all peaks.

    • If co-elution persists, consider alternative column chemistries.

3. Method Validation:

  • Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Logical Flow for Stability-Indicating Method Development

Stability_Method_Dev Start Define Analytical Goal: Separate Drug from Degradants Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, etc.) Start->Forced_Degradation Initial_Method Develop Initial HPLC Method (C18, ACN/Buffer) Forced_Degradation->Initial_Method Analyze_Stressed Analyze Stressed Samples Initial_Method->Analyze_Stressed Evaluate_Resolution Evaluate Peak Resolution Analyze_Stressed->Evaluate_Resolution Optimize Optimize Method: - Mobile Phase - Gradient - Column Evaluate_Resolution->Optimize Resolution Inadequate Validate Validate Method (ICH Guidelines) Evaluate_Resolution->Validate Resolution Adequate Optimize->Analyze_Stressed

Caption: A systematic approach to developing a stability-indicating HPLC method.

References

Addressing analytical variability in Dichloralphenazone quantification

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"## Technical Support Center: Dichloralphenazone Quantification

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding analytical variability in the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability in this compound quantification?

A1: Variability in this compound quantification can stem from several sources throughout the analytical workflow. The most common causes include:

  • Sample Preparation: Inconsistent extraction efficiency, analyte instability during processing, and matrix effects can all introduce significant variability.[1][2] Biological matrices like plasma or urine are complex and require robust preparation steps to ensure accurate results.[2]

  • Chromatography: Issues with the HPLC/LC-MS system, such as inconsistent mobile phase composition, column degradation, or fluctuating column temperature, can lead to shifts in retention time and variable peak shapes.[3][4][5]

  • Analyte Stability: this compound can be susceptible to degradation under certain conditions. Factors like temperature, pH, and light exposure during sample storage and analysis can impact its stability.[6][7][8]

  • Method Validation: An inadequately validated method may not be robust enough to handle the inherent variability of real-world samples, leading to inconsistent performance.[9][10][11]

Q2: How can I improve the stability of this compound in my samples?

A2: To enhance the stability of this compound in biological samples, consider the following:

  • Temperature Control: Store samples at low temperatures (e.g., -20°C or -80°C) to minimize enzymatic degradation and chemical reactions.[6][8] Avoid repeated freeze-thaw cycles.

  • pH Adjustment: The stability of this compound can be pH-dependent. Buffering the sample matrix to an optimal pH can help prevent degradation.[6][8]

  • Light Protection: Store samples in amber vials or protect them from light to prevent photodegradation.[6][8]

  • Use of Preservatives: In some cases, the addition of preservatives like sodium fluoride may be necessary to inhibit enzymatic activity, especially in matrices like whole blood.[12]

Q3: What are acceptable performance criteria for a this compound bioanalytical method?

A3: According to regulatory guidelines (e.g., FDA), a validated bioanalytical method should meet specific acceptance criteria for linearity, accuracy, precision, and sensitivity.[11]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ)
LLOQ Signal-to-noise ratio ≥ 5 with acceptable accuracy and precision

This table summarizes general acceptance criteria for bioanalytical method validation.

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Column Contamination/Degradation * Wash the column with a strong solvent. * If the problem persists, replace the guard column or the analytical column.[4][5]
Inappropriate Mobile Phase pH * Ensure the mobile phase pH is appropriate for this compound's chemical properties to maintain a consistent ionization state.[4][13]
Secondary Interactions * Active sites on the column (e.g., exposed silanols) can interact with the analyte, causing peak tailing.[3][14] Consider using a column with end-capping or a different stationary phase.
Sample Overload * Inject a lower concentration of the sample to see if the peak shape improves.[4][14]
Extra-Column Volume * Check for and minimize the length and diameter of tubing between the injector, column, and detector.[3]
Issue 2: Inconsistent or Low Signal Intensity

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Sample Extraction Issues * Optimize the sample preparation method to ensure consistent and high recovery of this compound.[1] Techniques like liquid-liquid extraction or solid-phase extraction may need refinement.[15]
Matrix Effects (Ion Suppression/Enhancement) * Matrix effects can significantly alter the analyte signal in LC-MS/MS.[11] Dilute the sample, use a more efficient sample cleanup method, or employ a stable isotope-labeled internal standard to compensate.
Instrument Contamination * Clean the ion source of the mass spectrometer. Contamination can lead to signal suppression.[16]
Analyte Degradation * Investigate the stability of this compound in the autosampler over the duration of the analytical run.[6] Consider cooling the autosampler.

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

2. LC-MS/MS Parameters

ParameterExample Condition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

This table provides example LC-MS/MS parameters that should be optimized for the specific instrumentation used.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Precip Protein Precipitation (Acetonitrile) Sample->Precip Cent Centrifugation Precip->Cent Evap Evaporation Cent->Evap Recon Reconstitution Evap->Recon Inject LC Injection Recon->Inject Sep Chromatographic Separation Inject->Sep Detect MS/MS Detection Sep->Detect Quant Quantification Detect->Quant Report Reporting Quant->Report

Caption: General workflow for this compound quantification.

Troubleshooting Start Inconsistent Peak Areas? CheckStability Evaluate Analyte Stability (Freeze-thaw, Bench-top, Autosampler) Start->CheckStability CheckExtraction Verify Extraction Reproducibility Start->CheckExtraction CheckMatrix Assess Matrix Effects (Post-column infusion) Start->CheckMatrix Stable Degradation Observed? CheckStability->Stable ExtractionOK Recovery Consistent? CheckExtraction->ExtractionOK MatrixOK Ion Suppression/ Enhancement Present? CheckMatrix->MatrixOK OptimizeStorage Optimize Storage & Handling Conditions Stable->OptimizeStorage Yes Resolved Issue Resolved Stable->Resolved No OptimizePrep Refine Sample Preparation Method ExtractionOK->OptimizePrep No ExtractionOK->Resolved Yes ImproveCleanup Improve Sample Cleanup or Change Chromatography MatrixOK->ImproveCleanup Yes MatrixOK->Resolved No OptimizeStorage->Resolved OptimizePrep->Resolved ImproveCleanup->Resolved

Caption: Troubleshooting inconsistent peak areas.

References

Strategies to minimize ion suppression in mass spectrometry analysis of Dichloralphenazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the mass spectrometry analysis of Dichloralphenazone.

Troubleshooting Guide

This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression when analyzing this compound and its components, phenazone and chloral hydrate metabolites.

Problem Potential Cause Recommended Solution
Low analyte signal in biological samples compared to pure standards. Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids, salts) are interfering with the ionization of this compound or its components.1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing interferences than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[1][2]2. Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from the matrix components. Consider using a column with a different chemistry or smaller particle size (e.g., UPLC/UHPLC) for higher resolution.[1]3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering components.[1][3]
Poor reproducibility of results between samples. Variable Matrix Effects: Different biological samples have varying compositions, leading to inconsistent ion suppression.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction.2. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Signal intensity decreases over the course of an analytical run. Contamination of the Ion Source: Buildup of non-volatile salts and other matrix components in the mass spectrometer's ion source.[1]1. Optimize Sample Preparation: Ensure the sample cleanup method effectively removes non-volatile salts and buffers.[2]2. Use Volatile Mobile Phase Additives: Employ volatile additives like formic acid or ammonium formate instead of non-volatile buffers like phosphate.[4]3. Regular Instrument Maintenance: Clean the ion source regularly according to the manufacturer's recommendations.
Analyte peak is broad and shows tailing. Poor Chromatography/Secondary Interactions: The analyte may be interacting with active sites on the column, leading to poor peak shape and potential co-elution with interfering compounds.1. Adjust Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH to ensure the analyte is in a single ionic form can improve peak shape.2. Use a Different Column: Consider a column with a different stationary phase or a more inert surface to minimize secondary interactions.[4]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the analysis of this compound?

A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization process in the mass spectrometer's source, leading to a decreased analyte signal.[1] This is problematic for the analysis of this compound, which is often measured in complex biological matrices like plasma or urine, as it can lead to inaccurate and unreliable quantitative results.

Q2: What are the common causes of ion suppression?

A2: Ion suppression is primarily caused by endogenous and exogenous components in the sample matrix that compete with the analyte for ionization in the MS source. Common culprits include:

  • Phospholipids: Abundant in biological matrices like plasma and serum.[2]

  • Salts and Buffers: Non-volatile salts can build up in the ion source and interfere with the ionization process.[1]

  • Mobile Phase Additives: Ion-pairing agents like trifluoroacetic acid (TFA) can cause significant suppression.[4]

Q3: How can I detect ion suppression in my this compound analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment.[5] In this technique, a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip in the constant signal of the infused standard indicates a region of ion suppression.

Q4: What are the most effective strategies to minimize ion suppression?

A4: A multi-pronged approach is often the most effective:

  • Robust Sample Preparation: Solid-phase extraction (SPE) is highly effective at removing a wide range of interfering compounds.[1][2]

  • Optimized Chromatography: Achieving good chromatographic separation between this compound and matrix components is crucial. Utilizing higher efficiency columns like UPLC/UHPLC can significantly reduce co-elution.

  • Appropriate Internal Standard: Using a stable isotope-labeled internal standard for this compound is the best way to compensate for unavoidable ion suppression.

  • MS Source Optimization: Switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce ion suppression, as APCI is generally less susceptible to matrix effects.[1][3]

Q5: Are there specific considerations for the two active components of this compound (phenazone and chloral hydrate)?

A5: While specific ion suppression data for this compound is limited, we can infer strategies based on the properties of its components. Phenazone is a relatively polar molecule, and chloral hydrate is metabolized to polar compounds like trichloroethanol and trichloroacetic acid.[6] For polar analytes, aqueous normal phase (ANP) chromatography can be an effective alternative to reversed-phase, as it provides good retention and can separate them from less polar matrix interferences.[4] Sample preparation methods should also be optimized for the efficient extraction and cleanup of these polar compounds.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions of ion suppression in the chromatogram when analyzing blank matrix samples.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound analytical standard

  • Blank biological matrix (e.g., plasma, urine) extract, prepared using your current sample preparation method.

  • LC mobile phases

Method:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and moderate signal on the mass spectrometer.

  • Set up the LC system with the analytical column and mobile phases used for your this compound assay.

  • Connect the outlet of the LC column to one inlet of a tee-union.

  • Connect a syringe pump delivering the this compound solution at a low, constant flow rate (e.g., 10 µL/min) to the second inlet of the tee-union.

  • Connect the outlet of the tee-union to the mass spectrometer's ion source.

  • Begin acquiring data on the mass spectrometer, monitoring the specific m/z for this compound. You should observe a stable baseline signal from the infused standard.

  • Inject a prepared blank matrix sample onto the LC column.

  • Monitor the baseline of the this compound signal. Any significant drop in the baseline indicates a region where co-eluting matrix components are causing ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively remove matrix interferences from biological samples prior to LC-MS/MS analysis of this compound.

Materials:

  • Mixed-mode or polymeric SPE cartridges/plates

  • Positive pressure manifold or vacuum manifold

  • Sample matrix (e.g., plasma)

  • Internal standard solution

  • Pre-treatment solution (e.g., 4% phosphoric acid)

  • Wash solutions (e.g., acidic water, methanol)

  • Elution solvent (e.g., ammoniated methanol or acetonitrile)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase A)

Method:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid. Vortex to mix.

  • Conditioning: Condition the SPE sorbent by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of a suitable organic solvent, such as 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for injection.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_solution Mitigation Strategies Problem Low Signal or Poor Reproducibility CheckSuppression Perform Post-Column Infusion Problem->CheckSuppression SamplePrep Optimize Sample Preparation (e.g., SPE) CheckSuppression->SamplePrep Suppression Detected Chromatography Improve Chromatographic Separation (e.g., UPLC, different column) CheckSuppression->Chromatography Suppression Detected MS_Settings Adjust MS Settings (e.g., APCI, polarity) CheckSuppression->MS_Settings Suppression Detected InternalStandard Use Stable Isotope-Labeled IS SamplePrep->InternalStandard Chromatography->InternalStandard MS_Settings->InternalStandard FinalAnalysis Accurate & Reproducible Analysis InternalStandard->FinalAnalysis Compensation

Caption: Workflow for identifying and mitigating ion suppression.

IonSuppressionMechanism cluster_source Ion Source Droplet ESI Droplet GasPhaseAnalyte Gas-Phase Analyte Ions Droplet->GasPhaseAnalyte Ionization SuppressedSignal Suppressed Signal to MS Droplet->SuppressedSignal Competition for Charge & Surface Area Analyte This compound Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids, Salts) Matrix->Droplet

Caption: Mechanism of ion suppression in the ESI source.

References

Solving peak tailing and asymmetry issues in Dichloralphenazone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Dichloralphenazone, focusing on peak tailing and asymmetry.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

A1: Peak tailing in this compound chromatography is often due to secondary interactions between the analyte and the stationary phase, improper mobile phase pH, or issues with the HPLC system. This compound is a complex of phenazone and chloral hydrate. Phenazone has a pKa of approximately 1.4. If the mobile phase pH is not optimal, interactions with residual silanol groups on the silica-based column packing can occur, leading to peak tailing.[1][2]

Q2: Why is the mobile phase pH critical for good peak shape?

A2: The pH of the mobile phase controls the ionization state of the analyte. For basic compounds like phenazone, a mobile phase pH that is at least 2 units below its pKa is recommended to ensure it is in a single, un-ionized form.[3][4][5] The USP method for a combination product containing this compound specifies a pH of 3.5, which is more than 2 pH units above the pKa of phenazone, ensuring it is in its neutral form and minimizing interactions with the stationary phase that can cause tailing.

Q3: What type of column is recommended for this compound analysis?

A3: A C8 or C18 column with high-purity silica and end-capping is a good starting point. End-capped columns have fewer free silanol groups, which reduces the chances of secondary interactions that cause peak tailing. The USP method for a product containing this compound specifies a C8 column (L7 packing).[6]

Q4: Can my HPLC system contribute to peak tailing?

A4: Yes, instrumental factors can cause peak distortion. Excessive extra-column volume (e.g., long tubing between the column and detector), poorly made connections, or a void at the head of the column can all lead to peak tailing for all peaks in the chromatogram.[3]

Troubleshooting Guide

Issue: Peak Tailing or Asymmetry in this compound Peak

This guide will walk you through a systematic approach to diagnose and resolve peak shape issues with this compound.

Step 1: Evaluate the Mobile Phase

  • Check the pH: Verify that the mobile phase pH is correctly prepared and is at least 2 pH units away from the pKa of phenazone (~1.4). A pH of 3.5 is a good starting point as recommended by the USP method. Operating too close to the pKa can lead to a mix of ionized and un-ionized species, resulting in peak broadening or splitting.[3][4][5]

  • Buffer Concentration: Ensure adequate buffer concentration (typically 10-25 mM) to maintain a stable pH throughout the analysis.

  • Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer can influence peak shape. If using a gradient, ensure it is optimized.

Step 2: Assess the Column

  • Column Chemistry: If you are not using an end-capped column, consider switching to one to minimize silanol interactions. A C8 or C18 column is generally suitable.

  • Column Age and Condition: An old or contaminated column can lead to poor peak shape. If the column has been used extensively, consider flushing it with a strong solvent or replacing it. A void at the column inlet can also cause peak distortion.[3]

  • Guard Column: If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, the guard column is the source of the problem and should be replaced.

Step 3: Review Injection and Sample Preparation

  • Sample Solvent: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used, it can cause peak distortion.

  • Sample Concentration: Overloading the column with a highly concentrated sample can lead to peak fronting or tailing. Try diluting the sample and re-injecting.

Step 4: Inspect the HPLC System

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing, especially between the column and the detector.

  • Connections: Ensure all fittings are tight and properly seated to avoid dead volume.

  • Detector Settings: An incorrect data acquisition rate can sometimes manifest as peak distortion.

Quantitative Data Summary

The following table provides illustrative data on how mobile phase pH can affect the peak shape of a basic compound like phenazone (a component of this compound) with a pKa of ~1.4.

Mobile Phase pHExpected Tailing Factor (Tf)Expected Asymmetry Factor (As)Rationale
2.0> 1.5> 1.2Close to the pKa, a mixture of ionized and un-ionized forms exist, leading to significant tailing.
3.01.2 - 1.51.1 - 1.2Further from the pKa, the majority of the compound is in a single form, improving peak shape.
3.5< 1.2< 1.1Optimal pH, well above the pKa, ensuring the compound is in its neutral form, leading to symmetrical peaks.
4.0< 1.2< 1.1Similar to pH 3.5, good peak shape is expected as the compound remains in its neutral form.

Experimental Protocols

USP Method for Isometheptene Mucate, this compound, and Acetaminophen Capsules

This method is a good starting point for developing a robust analysis for this compound.

  • Mobile Phase: Prepare a mixture of 0.07 M monobasic potassium phosphate, acetonitrile, 0.007 M sodium 1-decanesulfonate, and diethylamine (750:250:25:15). Adjust with phosphoric acid to a pH of 3.5. Filter and degas.

  • Column: 4.6-mm × 25-cm; 5-µm packing L7 (C8).

  • Flow Rate: About 1 mL per minute.

  • Detector: Variable wavelength detector.

  • Sample Preparation: Dissolve the sample in water.

Visualizations

Troubleshooting_Workflow start Peak Tailing/Asymmetry Observed check_mobile_phase Step 1: Evaluate Mobile Phase - Check pH (target 3.5) - Buffer strength adequate? - Correct composition? start->check_mobile_phase check_column Step 2: Assess Column - End-capped C8/C18? - Column old/contaminated? - Remove guard column check_mobile_phase->check_column Issue Persists end Symmetrical Peak Achieved check_mobile_phase->end Issue Resolved check_sample Step 3: Review Sample/Injection - Sample dissolved in mobile phase? - Sample overloaded? check_column->check_sample Issue Persists check_column->end Issue Resolved check_system Step 4: Inspect HPLC System - Minimize extra-column volume - Check connections for leaks/voids check_sample->check_system Issue Persists check_sample->end Issue Resolved resolve_issue Identify and Resolve Issue check_system->resolve_issue Issue Persists check_system->end Issue Resolved resolve_issue->end

Caption: Troubleshooting workflow for this compound peak tailing.

References

Validation & Comparative

A Comparative Analysis of Dichloralphenazone and Chloral Hydrate: Sedative Effects and Clinical Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the sedative effects of Dichloralphenazone and chloral hydrate. While both compounds share a common active metabolite responsible for their sedative properties, differences in their formulation and clinical application warrant a thorough examination. This document summarizes available quantitative data, outlines experimental protocols for sedative assessment, and visualizes key pathways and workflows to support further research and development in the field of sedative-hypnotics.

Introduction

Chloral hydrate, a sedative and hypnotic agent, has been in clinical use for over a century.[1] Its sedative effects are primarily attributed to its active metabolite, 2,2,2-trichloroethanol.[2] this compound is a molecular complex of chloral hydrate and antipyrine (phenazone).[3] The sedative properties of this compound are also mediated by the chloral hydrate component.[3] While chloral hydrate has been studied more extensively as a single agent, this compound is often found in combination drug products, typically for the management of migraine and tension headaches, where its role is described as a mild sedative.[3][4] This guide aims to provide a comparative overview of these two substances based on the available scientific literature.

Mechanism of Action: The Role of the GABA-A Receptor

The sedative and hypnotic effects of both chloral hydrate and this compound are mediated by the same active metabolite, trichloroethanol. Trichloroethanol enhances the effect of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, at the GABA-A receptor.[5] This potentiation of GABAergic neurotransmission leads to an influx of chloride ions into neurons, causing hyperpolarization of the cell membrane and subsequent neuronal inhibition, which manifests as sedation and hypnosis.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to receptor Trichloroethanol Trichloroethanol (Active Metabolite) Trichloroethanol->GABA_A_Receptor Potentiates GABA effect Chloride_Influx Chloride Ion (Cl-) Influx GABA_A_Receptor->Chloride_Influx Opens channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Sedation Sedation / Hypnosis Hyperpolarization->Sedation Results in Sedative_Trial_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Data Analysis Participant_Screening Participant Screening (e.g., Insomnia Diagnosis) Informed_Consent Informed Consent Participant_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., Polysomnography, Questionnaires) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Admin Drug Administration (this compound or Chloral Hydrate) Randomization->Drug_Admin Group 1 Placebo_Admin Placebo Administration Randomization->Placebo_Admin Group 2 Efficacy_Measures Efficacy Measures (e.g., Sleep Latency, Sleep Duration, Wake After Sleep Onset) Drug_Admin->Efficacy_Measures Safety_Monitoring Safety Monitoring (Adverse Events, Vital Signs) Drug_Admin->Safety_Monitoring Placebo_Admin->Efficacy_Measures Placebo_Admin->Safety_Monitoring Data_Analysis Statistical Analysis (Comparison of outcomes between groups) Efficacy_Measures->Data_Analysis Safety_Monitoring->Data_Analysis

References

Dichloralphenazone versus modern sedatives: a comparative safety profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of dichloralphenazone with modern sedative-hypnotics, including benzodiazepines, "Z-drugs," and dual orexin receptor antagonists (DORAs). The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the relative safety and mechanisms of these compounds.

Executive Summary

This compound, a combination drug containing the sedative-hypnotic chloral hydrate and the analgesic phenazone, represents an older class of sedatives.[1] Its use in modern medicine is limited, primarily found in combination products for tension headaches and migraines.[2] Modern sedatives, such as benzodiazepines, non-benzodiazepine "Z-drugs," and the newer dual orexin receptor antagonists (DORAs), have largely replaced older agents due to improved safety profiles and targeted mechanisms of action.

This guide will demonstrate that while this compound can be an effective sedative, its active component, chloral hydrate, possesses a narrow therapeutic index and a less favorable side-effect profile compared to modern alternatives.[3][4] Benzodiazepines and Z-drugs, while offering improved safety over barbiturates, still carry risks of dependence, cognitive impairment, and next-day sedation.[5][6] The newest class, DORAs, presents a novel mechanism of action by selectively targeting the orexin system, which regulates wakefulness, and appears to offer a superior safety profile, particularly concerning abuse liability and residual daytime effects.[7][8]

Comparative Safety and Efficacy Data

The following table summarizes key quantitative data for this compound's active sedative component, chloral hydrate, and representative modern sedatives. Direct comparative data for this compound as a combination product is scarce; therefore, data for chloral hydrate is used as a proxy for its sedative-hypnotic effects.

Parameter Chloral Hydrate (Active in this compound) Diazepam (Benzodiazepine) Zolpidem (Z-drug) Suvorexant (DORA)
Oral LD50 (Rat) 479 mg/kg[9][10]710 - 1240 mg/kg[11][12]695 mg/kg (male)[13]> 1,200 mg/kg[14][15]
Oral LD50 (Mouse) 1,100 - 1,442 mg/kg[9][16]278 - 720 mg/kg[11][12]695 mg/kg[17]2,000 mg/kg (LDLo)[14]
Therapeutic Index Narrow[3][4]Wide[18]ModerateWide
Abuse Liability Moderate[4]High[19]Moderate[19]Low[20]
Common Adverse Effects Gastric irritation, dizziness, nightmares, residual sedation[21]Drowsiness, ataxia, cognitive impairment, dependence[22]Drowsiness, dizziness, headache, amnesia, complex sleep behaviors[5]Somnolence, headache, abnormal dreams, dizziness[23][24]
DEA Schedule (US) IV[25]IV[11]IV[26]IV[8]

Signaling Pathways and Mechanisms of Action

The differing safety profiles of these sedatives can be attributed to their distinct molecular targets and mechanisms of action.

Benzodiazepines and Z-Drugs: Positive Allosteric Modulators of GABA-A Receptors

Benzodiazepines and Z-drugs exert their sedative effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. They bind to a specific site on the GABA-A receptor, a ligand-gated chloride ion channel, and potentiate the effect of GABA.[27] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[28]

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_gaba_receptor GABA-A Receptor GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_R GABA Site Benzodiazepine Site Chloride Channel GABA->GABA_R:gaba Binds Chloride_influx Chloride (Cl-) Influx GABA_R->Chloride_influx Opens Channel Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Neuronal_inhibition Neuronal Inhibition (Sedation) Hyperpolarization->Neuronal_inhibition Benzodiazepine Benzodiazepine / Z-drug Benzodiazepine->GABA_R:bzd Binds (Allosteric)

GABA-A Receptor Signaling Pathway
Dual Orexin Receptor Antagonists (DORAs): A Novel Approach to Sleep Regulation

DORAs, such as suvorexant, represent a newer class of hypnotics with a distinct mechanism of action. They selectively block the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R.[29] The orexin system is a central promoter of wakefulness; therefore, by antagonizing this system, DORAs facilitate the transition to sleep rather than inducing widespread central nervous system depression.[24]

Orexin_Receptor_Signaling cluster_orexin_neuron Orexin Neuron cluster_target_neuron Target Neuron Orexin_peptide Orexin A & B Orexin_receptor Orexin Receptor (OX1R / OX2R) Orexin_peptide->Orexin_receptor Binds & Activates Wakefulness Wakefulness Orexin_receptor->Wakefulness Promotes DORA DORA (e.g., Suvorexant) DORA->Orexin_receptor Blocks Binding

Orexin Receptor Signaling Pathway

Experimental Protocols

The safety and efficacy of sedative-hypnotics are evaluated through a range of preclinical and clinical experimental protocols.

Preclinical Assessment of Abuse Liability

A common workflow for assessing the abuse liability of a new compound involves a battery of preclinical tests.

Abuse_Liability_Workflow start New Compound drug_discrimination Drug Discrimination Studies (e.g., in rats) start->drug_discrimination Similarity to known abuse substances? self_admin Self-Administration Studies (e.g., in monkeys) start->self_admin Is the drug reinforcing? withdrawal Physical Dependence/ Withdrawal Assessment start->withdrawal Signs of dependence upon cessation? clinical_trials Human Abuse Potential Clinical Trials drug_discrimination->clinical_trials self_admin->clinical_trials withdrawal->clinical_trials

Preclinical Abuse Liability Assessment Workflow
  • Drug Discrimination Studies: These studies assess the subjective effects of a novel drug in animals trained to recognize the effects of a known substance of abuse (e.g., a benzodiazepine). The animal's response indicates whether the new drug feels similar to the known drug of abuse.[20]

  • Self-Administration Studies: This "gold standard" preclinical model evaluates the reinforcing properties of a drug. Animals are trained to perform a task (e.g., press a lever) to receive a dose of the drug. A high rate of self-administration suggests a higher abuse potential.[25]

  • Physical Dependence and Withdrawal Assessment: Animals are administered the drug for a prolonged period, after which the drug is abruptly discontinued. The animals are then observed for signs of withdrawal, which can indicate the development of physical dependence.[20]

Clinical Assessment of Sedation

In clinical trials, the level of sedation is assessed using both objective and subjective measures.

  • Electroencephalogram (EEG) Monitoring: Processed EEG (pEEG) can be used to monitor the depth of sedation, particularly in settings where clinical evaluation is not possible.[30] EEG-based monitors provide a continuous, objective measure of brain activity.[31]

  • Psychomotor Performance Testing: A variety of tests are used to assess the effects of sedatives on cognitive and motor function. These can include tests of reaction time, attention, memory, and coordination. These assessments are crucial for determining the potential for next-day impairment.

  • Subjective Sedation Scales: Standardized scales, such as the Richmond Agitation-Sedation Scale (RASS), are used by clinicians to assess a patient's level of consciousness and agitation based on their response to verbal and physical stimuli.[31]

Conclusion

The landscape of sedative-hypnotic pharmacology has evolved significantly, with a clear trend towards more targeted and safer medications. While this compound, through its active metabolite from chloral hydrate, can induce sedation, its narrow therapeutic window and potential for adverse effects make it a less desirable option compared to modern sedatives. Benzodiazepines and Z-drugs offered an improvement in safety over older agents but are still associated with significant risks, including dependence and cognitive impairment. The development of dual orexin receptor antagonists represents a paradigm shift in the treatment of insomnia, offering a more targeted approach with a potentially superior safety profile, particularly concerning abuse liability and next-day residual effects. For researchers and drug development professionals, understanding these differences in mechanism and safety is paramount for the continued development of safer and more effective sedative-hypnotic therapies.

References

A Comparative Guide to HPLC Method Validation for Dichloralphenazone Quantification in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Dichloralphenazone in pharmaceutical formulations. While specific validated HPLC methods for this compound are not extensively detailed in publicly available literature, this document outlines a robust, representative HPLC method based on established principles for similar analgesic compounds. Furthermore, it explores alternative analytical techniques that could be employed for the quantification of this compound, supported by experimental data from analogous drug molecules.

This compound is a mild sedative often formulated in combination with other active pharmaceutical ingredients (APIs) like acetaminophen and isometheptene for the treatment of tension and vascular headaches.[1][2][3] Accurate and precise quantification of this compound is crucial for ensuring the safety and efficacy of such pharmaceutical products. HPLC stands as a primary analytical technique for this purpose due to its high resolution, sensitivity, and specificity.

Comparison of Analytical Techniques

The selection of an analytical method for routine quality control and research depends on various factors including specificity, sensitivity, accuracy, precision, and cost-effectiveness. While HPLC is a dominant technique, other methods may offer advantages in specific contexts.

Technique Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte between a stationary phase and a mobile phase.High selectivity and sensitivity, well-established validation protocols, suitable for multi-component analysis.[4][5][6]Requires specialized equipment and skilled personnel, can be time-consuming for method development.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.High resolution for volatile and thermally stable compounds.This compound may require derivatization to increase volatility and thermal stability.[7][8]
UV-Visible Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by the analyte.Simple, rapid, and cost-effective.[8][9]Lower specificity compared to chromatographic methods, potential for interference from other APIs or excipients.
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a high-performance layer of sorbent, followed by densitometric quantification.High sample throughput, low solvent consumption.[10]Lower resolution and sensitivity compared to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the interaction of atomic nuclei with a magnetic field.Provides structural confirmation, can be used for quantitative analysis without a reference standard.[11]Lower sensitivity, high instrument cost, and requires specialized expertise.

Experimental Protocols

This section details a representative experimental protocol for a validated HPLC method for this compound quantification, based on common practices for analyzing multi-component pharmaceutical formulations.

Representative HPLC Method Protocol

1. Instrumentation:

  • A liquid chromatograph equipped with a UV-Vis detector, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode.[5][6][12]

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound.

  • Injection Volume: 20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.[6]

3. Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., methanol or mobile phase) and serially diluted to create calibration standards.

  • Sample Solution: A representative number of tablets or capsules are crushed to a fine powder. A portion of the powder equivalent to a known amount of this compound is accurately weighed and dissolved in the solvent. The solution is then filtered to remove excipients.

4. Method Validation: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:[13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks from excipients or other APIs at the retention time of this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-110 μg/mL.[13]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with acceptable recovery typically between 98% and 102%.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD), which should be less than 2%.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated HPLC method for the quantification of an active pharmaceutical ingredient, based on data from similar drug analyses.

Validation Parameter Typical Acceptance Criteria Example Performance Data
Linearity (Correlation Coefficient, R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD %) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.3 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters.Consistent results with minor changes in mobile phase composition and flow rate.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method for pharmaceutical analysis.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Select Chromatographic Conditions B Optimize Separation A->B C Specificity B->C D Linearity C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Quality Control H->I

Caption: Workflow for HPLC method development and validation.

Signaling Pathway of HPLC Analysis

The following diagram illustrates the conceptual pathway of a sample undergoing HPLC analysis.

HPLC_Analysis_Pathway cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Pharmaceutical Formulation Extraction Extraction of This compound Sample->Extraction Filtration Filtration Extraction->Filtration Injector Injector Filtration->Injector Column HPLC Column (Separation) Injector->Column Detector UV Detector (Detection) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Conceptual pathway of HPLC analysis from sample to result.

References

Comparative Efficacy of Dichloralphenazone and Sumatriptan for Migraine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of Dichloralphenazone and Sumatriptan, two medications utilized in the acute treatment of migraine headaches. The comparison is based on available clinical data, focusing on efficacy, mechanism of action, and experimental protocols to inform research and development.

Introduction and Overview

Migraine is a complex neurological disorder characterized by severe, throbbing headaches, often accompanied by symptoms like nausea, photophobia, and phonophobia. The acute treatment of migraine aims to rapidly alleviate pain and associated symptoms. Sumatriptan, a member of the triptan class, and this compound, a component of a combination analgesic, represent two distinct pharmacological approaches to migraine management.

Sumatriptan is a selective serotonin (5-HT) receptor agonist, specifically targeting 5-HT1B and 5-HT1D receptors, and is considered a first-line treatment for moderate to severe migraine.[1][2] this compound is part of a combination product, typically with isometheptene mucate and acetaminophen.[3][4] This combination product, formerly marketed as Midrin, leverages the sympathomimetic action of isometheptene, the sedative properties of this compound, and the analgesic effects of acetaminophen to treat mild to moderate migraine and tension headaches.[3][4][5]

Mechanism of Action

The therapeutic effects of Sumatriptan and this compound are achieved through different biological pathways.

Sumatriptan: As a 5-HT1B/1D receptor agonist, sumatriptan's primary mechanisms include:

  • Cranial Vasoconstriction: It constricts dilated intracranial blood vessels, such as those in the dura mater, which are implicated in migraine pain.[6][7][8]

  • Inhibition of Neuropeptide Release: It acts on presynaptic trigeminal nerve endings to block the release of vasoactive and pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[7][8]

  • Pain Signal Inhibition: It reduces the transmission of pain signals within the trigeminal nucleus caudalis.[7]

This compound Combination Product: The efficacy of this product results from the synergistic effects of its three components:

  • Isometheptene Mucate: A sympathomimetic amine that constricts dilated cerebral arterioles.[3][5]

  • This compound: A mild sedative that is believed to reduce the emotional and anxious response to pain.[3][5]

  • Acetaminophen: A well-established analgesic and antipyretic that acts primarily within the central nervous system by inhibiting prostaglandin synthesis.[5]

Below is a diagram illustrating the distinct signaling pathways.

G Comparative Mechanism of Action in Migraine Treatment cluster_sumatriptan Sumatriptan Pathway cluster_dichloro This compound Combination Pathway sumatriptan Sumatriptan receptor 5-HT1B/1D Receptors (Cranial Vessels, Trigeminal Nerve) sumatriptan->receptor Agonist vasoconstriction Cranial Vasoconstriction receptor->vasoconstriction inhibit_cgrp Inhibition of CGRP Release receptor->inhibit_cgrp inhibit_pain Reduced Pain Signal Transmission receptor->inhibit_pain relief_s Migraine Relief vasoconstriction->relief_s inhibit_cgrp->relief_s inhibit_pain->relief_s isometheptene Isometheptene Mucate vaso_d Cerebral Vasoconstriction isometheptene->vaso_d Sympathomimetic This compound This compound sedation Sedation / Reduced Emotional Response to Pain This compound->sedation acetaminophen Acetaminophen analgesia Analgesia (CNS) acetaminophen->analgesia Inhibits Prostaglandins relief_d Migraine Relief vaso_d->relief_d sedation->relief_d analgesia->relief_d G Generalized Workflow for an Acute Migraine Clinical Trial screening Patient Screening (IHS Diagnostic Criteria) enrollment Enrollment & Informed Consent screening->enrollment randomization Randomization (Double-Blind) enrollment->randomization group_A Group A: This compound Combination randomization->group_A Arm 1 group_B Group B: Sumatriptan randomization->group_B Arm 2 treatment Self-administration of Drug at First Sign of Migraine group_A->treatment group_B->treatment followup_2h 2-Hour Assessment: Headache Relief, Pain-Free Status treatment->followup_2h followup_4h 4-Hour Assessment: Functional Disability, Symptoms followup_2h->followup_4h followup_24h 24-Hour Assessment: Headache Recurrence, Adverse Events followup_4h->followup_24h analysis Data Analysis & Efficacy Comparison followup_24h->analysis

References

Unraveling the Pharmacological Duality of Dichloralphenazone: An In Vivo and In Vitro Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Dichloralphenazone's sedative and analgesic properties reveals a strong correlation between its effects observed in laboratory assays and living organisms. This guide provides a detailed comparison of the in vivo and in vitro pharmacological activities of this compound, focusing on the distinct mechanisms of its constituent components, chloral hydrate and phenazone. By examining quantitative data from key experiments, this report offers valuable insights for researchers, scientists, and drug development professionals.

This compound is a molecular complex that, upon administration, dissociates into its two active components: chloral hydrate and phenazone (also known as antipyrine). This dissociation is fundamental to its therapeutic effects, with chloral hydrate exerting sedative properties and phenazone providing analgesia. The pharmacological activity of this compound is, therefore, a composite of the individual actions of these two molecules.

The Sedative Effect: A Tale of Two Environments

The sedative and hypnotic effects of this compound are attributed to chloral hydrate, which is rapidly metabolized in vivo to its primary active metabolite, trichloroethanol. This metabolite is responsible for the central nervous system depression observed.

In Vitro Evidence: Potentiation of GABA-A Receptors

In vitro studies have elucidated the molecular mechanism behind trichloroethanol's sedative action. Using techniques such as whole-cell patch-clamp electrophysiology on isolated neurons, researchers have demonstrated that trichloroethanol significantly enhances the activity of γ-aminobutyric acid type A (GABA-A) receptors. GABA is the primary inhibitory neurotransmitter in the brain, and its potentiation leads to a calming effect.

Experimental Protocol: In Vitro GABA-A Receptor Potentiation Assay (Whole-Cell Patch-Clamp)

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are transfected with the appropriate GABA-A receptor subunit cDNAs (e.g., α1, β2, γ2) to express functional receptors on their surface.

  • Electrophysiological Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

  • Drug Application: A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀). Subsequently, various concentrations of trichloroethanol are co-applied with GABA to the cell.

  • Data Acquisition and Analysis: The potentiation of the GABA-induced chloride current by trichloroethanol is measured. The concentration of trichloroethanol that produces 50% of the maximal potentiation (EC₅₀) is then calculated.

In Vivo Evidence: Sedation and Anesthesia in Animal Models

The sedative effects of chloral hydrate are readily observed and quantified in animal models. Administration of chloral hydrate to rodents induces a dose-dependent loss of righting reflex, a key indicator of sedation and hypnosis.

Experimental Protocol: In Vivo Sedation Assessment in Rodents (Loss of Righting Reflex)

  • Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used.

  • Drug Administration: Chloral hydrate is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses.

  • Assessment: Following administration, each animal is placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds) is considered a positive endpoint for loss of righting reflex.

  • Data Analysis: The dose of chloral hydrate that induces the loss of righting reflex in 50% of the animals (ED₅₀) is determined.

Correlation of Sedative Activity

The in vitro potentiation of GABA-A receptors by trichloroethanol provides a direct molecular explanation for the in vivo sedative effects of chloral hydrate. The concentrations of trichloroethanol that are effective in vitro are consistent with the blood and brain concentrations achieved following the administration of sedative doses of chloral hydrate in vivo.

The Analgesic Effect: Targeting Pain Pathways

The analgesic properties of this compound are derived from its phenazone component. Phenazone is a non-steroidal anti-inflammatory drug (NSAID) that alleviates pain by inhibiting the production of prostaglandins.

In Vitro Evidence: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action of phenazone is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. The inhibitory activity of phenazone can be quantified using in vitro enzyme assays.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

  • Enzyme and Substrate Preparation: Purified ovine or human COX-1 or COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Inhibitor Incubation: The COX enzyme is pre-incubated with various concentrations of phenazone or a control vehicle.

  • Reaction Initiation and Detection: Arachidonic acid is added to initiate the enzymatic reaction. The production of prostaglandin G2, an intermediate in the prostaglandin synthesis pathway, is measured using a fluorometric probe. The fluorescence intensity is proportional to the COX activity.

  • Data Analysis: The concentration of phenazone that causes 50% inhibition of the COX enzyme activity (IC₅₀) is calculated.

In Vivo Evidence: Reduction of Pain Responses in Animal Models

The analgesic efficacy of phenazone can be demonstrated in various animal models of pain. The hot plate test is a classic model used to assess the response to thermal pain, while the nitroglycerin-induced hyperalgesia model is relevant for headache.

Experimental Protocol: In Vivo Analgesia Assessment in Rodents (Hot Plate Test)

  • Animal Model: Mice or rats are used.

  • Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 55°C).

  • Drug Administration: Phenazone or a control vehicle is administered to the animals.

  • Assessment: At a predetermined time after drug administration, each animal is placed on the hot plate. The latency to a pain response (e.g., licking a hind paw or jumping) is recorded. An increase in latency indicates an analgesic effect.

  • Data Analysis: The dose of phenazone that produces a 50% increase in the pain threshold (ED₅₀) is determined.

Experimental Protocol: In Vivo Migraine Model in Rodents (Nitroglycerin-Induced Hyperalgesia)

  • Animal Model: Rats are typically used.

  • Induction of Hyperalgesia: A systemic injection of nitroglycerin is administered to induce a state of hyperalgesia, mimicking aspects of a migraine headache.

  • Drug Administration: Phenazone or a control vehicle is administered prior to or after the nitroglycerin injection.

  • Assessment of Tactile Allodynia: Mechanical sensitivity is measured using von Frey filaments applied to the periorbital region or hind paws. An increase in the withdrawal threshold indicates an anti-hyperalgesic effect.

  • Data Analysis: The dose of phenazone that produces a significant reversal of nitroglycerin-induced hyperalgesia is determined.

Correlation of Analgesic Activity

The in vitro inhibition of COX enzymes by phenazone directly correlates with its in vivo analgesic effects. By reducing the production of prostaglandins at the site of pain and inflammation, as well as within the central nervous system, phenazone effectively diminishes the pain signals that are measured in animal models.

Quantitative Data Summary

Pharmacological Activity Component In Vitro Parameter Value In Vivo Parameter Value (Rodent Model)
SedationChloral Hydrate (Trichloroethanol)GABA-A Receptor Potentiation (EC₅₀)~3 mMSedative Dose (ED₅₀)300-400 mg/kg (i.p.)
AnalgesiaPhenazone (Antipyrine)COX-1 Inhibition (IC₅₀)Data not availableAnalgesic Dose (Hot Plate)Data not available
COX-2 Inhibition (IC₅₀)Data not available

Signaling Pathways and Experimental Workflows

G This compound In Vivo Dissociation and Action This compound This compound (Oral Administration) Dissociation Dissociation in GI Tract/ Systemic Circulation This compound->Dissociation ChloralHydrate Chloral Hydrate Dissociation->ChloralHydrate Phenazone Phenazone (Antipyrine) Dissociation->Phenazone Metabolism Metabolism (Alcohol Dehydrogenase) ChloralHydrate->Metabolism CNS Central Nervous System Phenazone->CNS PNS Peripheral Tissues Phenazone->PNS Trichloroethanol Trichloroethanol (Active Metabolite) Metabolism->Trichloroethanol Trichloroethanol->CNS GABA_A GABA-A Receptor CNS->GABA_A COX COX Enzymes CNS->COX PNS->COX Sedation Sedation/ Hypnosis GABA_A->Sedation Potentiation Analgesia Analgesia COX->Analgesia Inhibition G Comparative Experimental Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment GABA_assay GABA-A Receptor Potentiation Assay (Patch-Clamp) EC50_calc Determine EC50 for Trichloroethanol GABA_assay->EC50_calc COX_assay COX Inhibition Assay (Fluorometric) IC50_calc Determine IC50 for Phenazone COX_assay->IC50_calc Correlation Correlation Analysis EC50_calc->Correlation IC50_calc->Correlation Sedation_model Sedation Model (Loss of Righting Reflex) ED50_calc_sed Determine ED50 for Chloral Hydrate Sedation_model->ED50_calc_sed Analgesia_model Analgesia Model (Hot Plate/Migraine) ED50_calc_anal Determine ED50 for Phenazone Analgesia_model->ED50_calc_anal ED50_calc_sed->Correlation ED50_calc_anal->Correlation

A Comparative Analysis of Dichloralphenazone and Chlormethiazole as Hypnotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two hypnotic agents, Dichloralphenazone and Chlormethiazole. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of their mechanisms of action, pharmacokinetic profiles, and available efficacy data.

Introduction

This compound and Chlormethiazole are both central nervous system depressants that have been utilized for their sedative-hypnotic properties. This compound is a molecular complex of the analgesic agent phenazone and the sedative chloral hydrate.[1][2] Its hypnotic effects are primarily attributed to chloral hydrate's active metabolite, trichloroethanol. Chlormethiazole is a sedative and hypnotic agent structurally related to thiamine (vitamin B1) and is recognized for its efficacy in managing sleep disturbances, particularly in the elderly, as well as in the treatment of alcohol withdrawal symptoms.[3][4]

Mechanism of Action

Both agents exert their hypnotic effects through the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system. However, their specific interactions with the receptor complex differ.

This compound: Upon administration, this compound dissociates into its constituent components, chloral hydrate and phenazone.[2] Chloral hydrate is rapidly metabolized to trichloroethanol, which is the primary active hypnotic metabolite.[5][6] Trichloroethanol enhances the function of GABA-A receptors, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron.[5][7] This increased inhibitory tone in the brain is responsible for the sedative and hypnotic effects. Phenazone, an NSAID, primarily contributes analgesic and antipyretic effects and is not directly responsible for the hypnotic action.[8][9]

Chlormethiazole: Chlormethiazole also potentiates the action of GABA at the GABA-A receptor.[3] It is believed to act as a positive allosteric modulator at a site distinct from the benzodiazepine binding site.[3] By enhancing the effect of GABA, Chlormethiazole increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and a reduction in neuronal excitability, resulting in sedation and hypnosis.[3]

Signaling Pathway Diagram

GABAA_Receptor_Signaling cluster_this compound This compound Pathway cluster_Chlormethiazole Chlormethiazole Pathway This compound This compound ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Dissociation Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Metabolism GABA_A_R1 GABA-A Receptor Trichloroethanol->GABA_A_R1 Potentiates Cl_Influx1 Chloride Ion (Cl-) Influx GABA_A_R1->Cl_Influx1 Increases Hyperpolarization1 Neuronal Hyperpolarization Cl_Influx1->Hyperpolarization1 Sedation1 Sedation/Hypnosis Hyperpolarization1->Sedation1 Chlormethiazole Chlormethiazole GABA_A_R2 GABA-A Receptor Chlormethiazole->GABA_A_R2 Positive Allosteric Modulator Cl_Influx2 Chloride Ion (Cl-) Influx GABA_A_R2->Cl_Influx2 Increases Hyperpolarization2 Neuronal Hyperpolarization Cl_Influx2->Hyperpolarization2 Sedation2 Sedation/Hypnosis Hyperpolarization2->Sedation2

Caption: GABA-A Receptor Signaling Pathways

Pharmacokinetic Profiles

The onset and duration of hypnotic effects are largely determined by the pharmacokinetic properties of the drugs.

ParameterThis compound (as Chloral Hydrate)Chlormethiazole
Absorption Rapidly absorbed.[10]Rapidly absorbed from the GI tract.[11]
Distribution Distributed throughout the body.[8]Widely distributed in the body.[11]
Metabolism Metabolized to active trichloroethanol.[5]Extensively metabolized in the liver.[11]
Elimination Half-life Trichloroethanol: Long half-life.Approximately 4 hours.[11][12]
Excretion Primarily via urine.[6]Mainly via urine.[11]

Comparative Efficacy

Direct comparative clinical trials evaluating the hypnotic efficacy of this compound versus Chlormethiazole are limited in the published literature. However, data from separate studies provide insights into their individual effectiveness.

This compound

Quantitative data on the hypnotic efficacy of this compound as a standalone agent for insomnia is sparse, as it is most commonly used in combination products for headache relief.[2] The hypnotic effects are dose-dependent and related to the chloral hydrate component.

Chlormethiazole

Clinical studies, particularly in elderly populations, have demonstrated the hypnotic efficacy of Chlormethiazole.

Study ParameterFinding
Sleep Latency Significantly reduced in elderly patients.[4][13] A study on elderly volunteers showed a decrease from 52 to 27 minutes.[4]
Total Sleep Time Significantly increased.[13][14]
Wakefulness During Sleep Decreased from 106 to 62 minutes in a study on elderly volunteers.[4]
Sleep Quality Subjectively rated as significantly better by patients.[4][14]
REM Sleep Exhibits REM-suppressive effects.[15]

A systematic review and meta-analysis of randomized controlled trials in elderly patients with insomnia found that Chlormethiazole significantly increased the duration of sleep compared to placebo.[14][16] It also found that more patients receiving chlormethiazole reported adequate sleep quality compared to those on other drugs.[14][16]

Experimental Protocols

The evaluation of hypnotic agents typically involves both subjective and objective measures in controlled clinical settings.

Polysomnography (PSG)

This is the gold standard for objectively measuring sleep.[17] It involves the continuous recording of various physiological parameters during sleep, including:

  • Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.

  • Electrooculogram (EOG): To record eye movements, particularly important for identifying REM sleep.

  • Electromyogram (EMG): To measure muscle activity.

Key PSG-derived efficacy endpoints for hypnotic trials include:

  • Latency to Persistent Sleep (LPS): The time from "lights out" to the first 10 consecutive minutes of sleep.

  • Total Sleep Time (TST): The total duration of sleep during the recording period.

  • Wake After Sleep Onset (WASO): The total time spent awake after sleep has been initiated.

  • Sleep Efficiency (SE): The ratio of total sleep time to the total time in bed.

  • Sleep Architecture: The cyclical pattern of sleep stages (N1, N2, N3, and REM).

Subjective Assessments

Patient-reported outcomes are crucial for assessing the perceived efficacy of a hypnotic. These are typically collected using sleep diaries and questionnaires, which may include:

  • Visual Analog Scales (VAS): For patients to rate sleep quality, depth of sleep, and feeling upon awakening.

  • Sleep Latency and Total Sleep Time Estimates: Patients' own estimations of how long it took them to fall asleep and the total duration of their sleep.

Experimental Workflow Diagram

Hypnotic_Efficacy_Trial_Workflow cluster_Treatment Treatment Period cluster_Assessment Efficacy Assessment PatientRecruitment Patient Recruitment (Insomnia Diagnosis) Baseline Baseline Assessment (Placebo/No Treatment) PatientRecruitment->Baseline Randomization Randomization Baseline->Randomization DrugA Group A: this compound Randomization->DrugA DrugB Group B: Chlormethiazole Randomization->DrugB Placebo Group C: Placebo Randomization->Placebo PSG Polysomnography (Objective Data) DrugA->PSG Subjective Sleep Diaries/Questionnaires (Subjective Data) DrugA->Subjective DrugB->PSG DrugB->Subjective Placebo->PSG Placebo->Subjective DataAnalysis Data Analysis and Comparison PSG->DataAnalysis Subjective->DataAnalysis Conclusion Conclusion on Comparative Efficacy DataAnalysis->Conclusion

Caption: Hypnotic Efficacy Trial Workflow

Safety and Tolerability

This compound: Side effects are generally related to its components. Chloral hydrate can cause gastrointestinal irritation, and with chronic use, may lead to tolerance and dependence.[6] Phenazone can cause nausea and drowsiness.[1]

Chlormethiazole: Common side effects include nasal irritation and conjunctival irritation.[12] It has a potential for dependence and should be used with caution, especially in patients with a history of substance abuse.[3] Overdose can be particularly dangerous and is potentiated by alcohol.[3] However, some studies suggest a lower incidence of "hangover" effects compared to other hypnotics due to its short half-life.[14][16][18]

Conclusion

Both this compound and Chlormethiazole are effective hypnotic agents that enhance GABAergic inhibition in the central nervous system. Chlormethiazole has a more robust body of evidence specifically supporting its use for insomnia, with clinical data demonstrating its ability to reduce sleep latency and increase total sleep time, particularly in the elderly. This compound's hypnotic properties are well-established through its active metabolite, trichloroethanol; however, its clinical application is predominantly in combination therapies for pain management.

The lack of direct, head-to-head comparative trials makes a definitive statement on superior efficacy challenging. Chlormethiazole's shorter half-life may offer an advantage in reducing next-day residual effects. Future research, including direct comparative polysomnography studies, would be invaluable in elucidating the nuanced differences in the hypnotic profiles of these two agents and guiding their optimal clinical use.

References

Inter-Laboratory Validation of Analytical Methods for Dichloralphenazone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of three common analytical methods for the quantification of Dichloralphenazone, based on typical performance data from inter-laboratory validation studies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry for this purpose. The data presented herein is synthesized from established validation principles and representative results for similar pharmaceutical compounds.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of each analytical method was evaluated across multiple laboratories to determine its accuracy, precision, linearity, and other critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The following tables summarize the quantitative data obtained from these hypothetical inter-laboratory studies.

Table 1: Comparison of HPLC Method Performance Across Laboratories

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Accuracy (% Recovery) 99.5%100.2%99.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.8%0.9%0.7%≤ 2%
- Intermediate Precision1.2%1.5%1.3%≤ 3%
Linearity (R²) 0.99980.99950.9999≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL0.15 µg/mL0.09 µg/mLReport
Limit of Quantitation (LOQ) 0.3 µg/mL0.5 µg/mL0.3 µg/mLReport
Robustness PassedPassedPassedNo significant impact on results

Table 2: Comparison of GC Method Performance Across Laboratories

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Accuracy (% Recovery) 99.2%98.9%100.5%98.0 - 102.0%
Precision (RSD%)
- Repeatability1.1%1.3%1.0%≤ 2%
- Intermediate Precision1.8%2.0%1.7%≤ 3%
Linearity (R²) 0.99910.99890.9993≥ 0.998
Limit of Detection (LOD) 0.5 µg/mL0.6 µg/mL0.4 µg/mLReport
Limit of Quantitation (LOQ) 1.5 µg/mL1.8 µg/mL1.2 µg/mLReport
Robustness PassedPassedPassedNo significant impact on results

Table 3: Comparison of UV-Visible Spectrophotometry Method Performance Across Laboratories

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Accuracy (% Recovery) 101.0%99.0%100.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability1.5%1.8%1.6%≤ 2%
- Intermediate Precision2.5%2.8%2.6%≤ 5%
Linearity (R²) 0.99750.99680.9981≥ 0.995
Limit of Detection (LOD) 2.2 µg/mL2.5 µg/mL2.0 µg/mLReport
Limit of Quantitation (LOQ) 6.6 µg/mL7.5 µg/mL6.0 µg/mLReport
Robustness PassedPassedPassedNo significant impact on results

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method provides high specificity and sensitivity for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Visible detector, pump, and autosampler.[6]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of methanol and water (70:30 v/v).[6][7]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 220 nm.[8]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: 30°C.[6][7]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the concentration range of 10-100 µg/mL.[9]

    • Sample Preparation: For solid dosage forms, weigh and finely powder a representative number of units. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the mobile phase. Sonicate for 15 minutes, dilute to a known volume, and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[10][11]

  • Column: DB-5 or equivalent (30 m x 0.32 mm, 0.25 µm film thickness).[11]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.[10]

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.[11]

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split injection).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

    • Working Standard Solutions: Dilute the stock solution with methanol to prepare standards in the desired concentration range.

    • Sample Preparation: Extract a known amount of the sample with methanol, vortex, and centrifuge. Collect the supernatant for injection.

UV-Visible Spectrophotometry Method

A simple and cost-effective method for the quantification of this compound.

  • Instrumentation: A UV-Visible spectrophotometer.[6]

  • Solvent: 0.1N Hydrochloric Acid (HCl).[12][13]

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (e.g., 261 nm for a similar compound).[12][13]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in 0.1N HCl.[12]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 20 to 60 µg/mL.[12][13]

    • Sample Preparation: Dissolve a known quantity of the sample in 0.1N HCl, filter if necessary, and dilute to fall within the linear range of the standard curve.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the inter-laboratory validation process and the signaling pathway for method selection.

G cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis and Reporting cluster_conclusion Phase 4: Conclusion A Define Validation Parameters (Accuracy, Precision, etc.) B Establish Acceptance Criteria A->B C Develop Standardized Protocol B->C D Distribute Protocol and Samples to Participating Labs C->D E Lab 1: Method Execution and Data Collection D->E F Lab 2: Method Execution and Data Collection D->F G Lab 3: Method Execution and Data Collection D->G H Collect and Compile Data from all Laboratories E->H F->H G->H I Statistical Analysis (e.g., ANOVA, RSD) H->I J Compare Results Against Acceptance Criteria I->J K Final Validation Report J->K L Method Deemed Validated for Intended Use J->L

Caption: Inter-laboratory validation workflow for analytical methods.

G A Start: Need to Quantify This compound B High Specificity and Sensitivity Required? A->B C HPLC Method B->C Yes D Simple, Cost-Effective Method Preferred? B->D No H End: Method Selected C->H E UV-Vis Spectrophotometry D->E Yes F Volatile/Semi-Volatile Analysis Needed? D->F No E->H G GC Method F->G Yes F->H No G->H

Caption: Decision pathway for selecting an analytical method.

References

A Comparative Analysis of the Analgesic Properties of Dichloralphenazone and Its Constituent Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichloralphenazone, a molecular complex of the sedative chloral hydrate and the analgesic phenazone, has historically been utilized in the management of tension and vascular headaches. This guide provides a comparative overview of the analgesic properties of this compound against its individual components, drawing upon available pharmacological data. While direct comparative experimental studies are limited, this analysis synthesizes the known mechanisms and clinical applications to offer a comprehensive understanding for research and drug development.

Pharmacological Profile and Mechanism of Action

This compound is a combination of antipyrine (phenazone) and chloral hydrate.[1] Its therapeutic effect is a composite of the properties of its constituents. The primary analgesic activity is derived from phenazone, while chloral hydrate contributes a sedative effect, which can indirectly alleviate the emotional distress associated with pain.[2]

Phenazone (Antipyrine) is a non-opioid analgesic and antipyretic that functions by inhibiting cyclooxygenase (COX) enzymes.[3] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3]

Chloral Hydrate acts as a sedative and hypnotic. Its primary mechanism involves its active metabolite, trichloroethanol, which enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4] While not a primary analgesic, its sedative properties can reduce the perception of pain and anxiety.[2] Recent studies in animal models have suggested that intravenous chloral hydrate can provide adequate analgesia for surgical interventions, indicating a more direct role in pain modulation than previously understood, though this is still under investigation.[5]

The combination in This compound is intended to provide a dual-action approach to pain relief, particularly in headaches where both pain signaling and emotional stress are contributing factors.[1] The sedative effect of the chloral hydrate component is considered to be more prominent than the analgesic action of the phenazone component within the complex.[2]

Comparative Data Summary

Compound Mechanism of Action Primary Effect Clinical Application for Pain
This compound Combination of COX inhibition (from phenazone) and GABA-A receptor modulation (from chloral hydrate).[1]Sedative and AnalgesicManagement of tension and vascular headaches, often in combination with other drugs like isometheptene and acetaminophen.[6][7]
Chloral Hydrate Its metabolite, trichloroethanol, is a positive allosteric modulator of the GABA-A receptor.[4]Sedative, HypnoticHistorically used for sedation before medical procedures and to manage anxiety. Its role as a primary analgesic is not well-established, though it may reduce the emotional response to pain.[2]
Phenazone (Antipyrine) Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, leading to reduced prostaglandin synthesis.[3]Analgesic, AntipyreticUsed for the relief of mild to moderate pain and fever.[3]

Experimental Protocols

As no direct comparative studies were identified, a hypothetical experimental protocol to assess the comparative analgesic properties is proposed below. This protocol is based on standard preclinical models for evaluating analgesia.

Objective: To compare the analgesic efficacy of this compound, chloral hydrate, and phenazone in a rodent model of inflammatory pain.

Animal Model: Male Sprague-Dawley rats (n=10 per group).

Pain Induction: Intraplantar injection of 0.1 ml of 2% formalin solution into the right hind paw.

Drug Administration:

  • Group 1: Vehicle control (e.g., saline), administered orally.

  • Group 2: this compound (e.g., 50 mg/kg), administered orally.

  • Group 3: Chloral hydrate (e.g., 32.5 mg/kg, molar equivalent to the dose in the this compound group), administered orally.

  • Group 4: Phenazone (e.g., 17.5 mg/kg, molar equivalent to the dose in the this compound group), administered orally.

Outcome Measures:

  • Nociceptive Behavior: Paw licking and flinching time will be recorded in two phases: the early phase (0-5 minutes post-formalin injection, neurogenic pain) and the late phase (15-60 minutes post-formalin injection, inflammatory pain).

  • Mechanical Allodynia: Paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) will be measured at baseline and at 1, 2, and 4 hours post-drug administration.

  • Thermal Hyperalgesia: Paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) will be measured at baseline and at 1, 2, and 4 hours post-drug administration.

Statistical Analysis: Data will be analyzed using a two-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the effects of the different treatments over time.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the signaling pathway and a potential experimental workflow.

cluster_this compound This compound cluster_ChloralHydrate_Pathway Chloral Hydrate Pathway cluster_Phenazone_Pathway Phenazone Pathway DCP This compound CH Chloral Hydrate DCP->CH dissociates to PZ Phenazone DCP->PZ dissociates to TCE Trichloroethanol (Active Metabolite) CH->TCE metabolized to COX COX Enzymes (COX-1 & COX-2) PZ->COX inhibits GABA_R GABA-A Receptor TCE->GABA_R enhances effect of GABA on Neuron Neuron GABA_R->Neuron hyperpolarizes Sedation Sedation / Reduced Emotional Response to Pain Neuron->Sedation leads to PG Prostaglandins COX->PG reduces synthesis of Pain Pain & Inflammation PG->Pain mediates

Caption: Mechanism of Action of this compound and its Components.

cluster_Setup Experimental Setup cluster_Treatment Treatment Administration (Oral) cluster_PainInduction Pain Induction cluster_Assessment Analgesic Assessment cluster_Analysis Data Analysis Animals Sprague-Dawley Rats (n=40) Grouping Randomly Assign to 4 Groups (n=10 each) Animals->Grouping G1 Group 1: Vehicle Grouping->G1 G2 Group 2: this compound Grouping->G2 G3 Group 3: Chloral Hydrate Grouping->G3 G4 Group 4: Phenazone Grouping->G4 Formalin Intraplantar Formalin Injection G1->Formalin G2->Formalin G3->Formalin G4->Formalin Behavior Nociceptive Behavior (Licking/Flinching Time) Formalin->Behavior Mechanical Mechanical Allodynia (von Frey Filaments) Formalin->Mechanical Thermal Thermal Hyperalgesia (Radiant Heat) Formalin->Thermal Stats Statistical Analysis (ANOVA) Behavior->Stats Mechanical->Stats Thermal->Stats

Caption: Hypothetical Experimental Workflow for Analgesic Comparison.

Conclusion

This compound offers a dual-pronged approach to pain management by combining the analgesic effects of phenazone and the sedative properties of chloral hydrate. This makes it theoretically well-suited for conditions like tension headaches where both pain and emotional stress are significant factors. Phenazone provides direct pain relief by inhibiting prostaglandin synthesis, a well-established analgesic mechanism. Chloral hydrate's contribution is primarily through sedation, which can alter the perception of and emotional response to pain.

The notable absence of direct comparative studies evaluating the analgesic efficacy of this compound against its individual components highlights a gap in the pharmacological understanding of this compound. Future preclinical and clinical research employing standardized analgesic models, such as the proposed experimental workflow, would be invaluable in quantifying the synergistic, additive, or independent contributions of chloral hydrate and phenazone to the overall therapeutic effect of this compound. Such data would provide a more robust evidence base for its clinical use and inform the development of future combination analgesics.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Dichloralphenazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Dichloralphenazone, a Schedule IV controlled substance, requires stringent disposal procedures to prevent environmental contamination and misuse. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound waste.

Regulatory Framework for this compound Disposal

This compound is regulated by the U.S. Drug Enforcement Administration (DEA) as a Schedule IV controlled substance.[1] This classification mandates that its disposal must adhere to the regulations outlined in Title 21 Code of Federal Regulations (CFR) Part 1317.[2][3] The primary requirement is that the substance be rendered "non-retrievable," meaning it cannot be transformed back into a usable form.[4][5][6][7][8]

There are two primary compliant methods for the disposal of this compound by DEA registrants:

  • On-site Destruction: The substance is destroyed at the registrant's location in a manner that renders it non-retrievable. This process must be witnessed by at least two authorized employees, and a DEA Form 41 must be completed to document the destruction.[2][9][10][11][12]

  • Transfer to a DEA-Registered Reverse Distributor: The substance is transferred to a company authorized by the DEA to handle and dispose of controlled substances. This process also requires meticulous record-keeping.[6][13]

On-Site this compound Disposal Protocol

For laboratories equipped to handle chemical waste, on-site destruction is a viable option. This compound is a complex of chloral hydrate and antipyrine.[1][14] The following protocol is designed to chemically degrade both components.

Important Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform this procedure in a well-ventilated fume hood.

  • Have spill control materials readily available.

  • Be aware of the hazards of all chemicals used in the procedure.

Materials and Reagents:

Material/ReagentPurpose
This compound wasteThe substance to be destroyed
10 M Sodium Hydroxide (NaOH) solutionTo induce basic hydrolysis of chloral hydrate
Activated CarbonTo adsorb organic residues
Water (H₂O)For dilution and rinsing
Glass beaker (appropriate size)Reaction vessel
Stir bar and stir plateFor mixing
pH paper or pH meterTo monitor the acidity/alkalinity of the solution
Sealable waste containerFor final disposal of the treated waste
DEA Form 41To document the destruction

Experimental Protocol:

  • Preparation:

    • Quantify the amount of this compound waste to be destroyed and record it.

    • Prepare a 10 M solution of sodium hydroxide. Caution: NaOH is corrosive.

  • Destruction Procedure:

    • Place the this compound waste into a glass beaker inside a fume hood.

    • Slowly add the 10 M NaOH solution to the beaker while stirring. A general guideline is to use a 2:1 molar ratio of NaOH to chloral hydrate. Chloral hydrate decomposes in basic conditions to form chloroform and formic acid.[3][9][15]

    • Continue stirring the mixture for at least 24 hours to ensure complete degradation of the chloral hydrate component.

    • Verify that the pH of the solution is greater than 12.

    • Add activated carbon to the mixture (approximately 10g of carbon per 1g of the initial substance) to adsorb the antipyrine and any organic degradation byproducts.[16]

    • Continue stirring the slurry for an additional 24 hours.

  • Final Disposal:

    • The resulting mixture can be disposed of as hazardous waste through your institution's environmental health and safety office.

    • Package the treated waste in a sealed and clearly labeled container.

  • Documentation:

    • Complete the DEA Form 41, detailing the substance destroyed, the date, the method of destruction, and the signatures of two witnesses.[11][12]

    • Retain a copy of the completed form for your records for a minimum of two years.

Logical Workflow for this compound Disposal

The decision-making process for the proper disposal of this compound can be visualized as follows:

Dichloralphenazone_Disposal_Workflow start This compound Waste Identified is_registrant Are you a DEA Registrant? start->is_registrant contact_ehs Contact Environmental Health & Safety (EH&S) is_registrant->contact_ehs No choose_method Choose Disposal Method is_registrant->choose_method Yes reverse_distributor Use DEA-Registered Reverse Distributor choose_method->reverse_distributor External on_site On-Site Destruction choose_method->on_site Internal package_transfer Package and Transfer Waste (Follow Distributor's Instructions) reverse_distributor->package_transfer follow_protocol Follow On-Site Destruction Protocol on_site->follow_protocol dea_form_41 Complete DEA Form 41 with Two Witnesses package_transfer->dea_form_41 follow_protocol->dea_form_41 retain_records Retain Records for 2 Years dea_form_41->retain_records end Disposal Complete retain_records->end

This compound Disposal Workflow

By adhering to these procedures, research and development professionals can ensure the safe and compliant disposal of this compound, thereby protecting both their laboratory environment and the wider community.

References

Essential Safety and Logistical Information for Handling Dichloralphenazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of Dichloralphenazone in a laboratory setting.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C15H18Cl6N2O5[1][2]
Molecular Weight 519.0 g/mol [1][2]
Appearance White, microcrystalline powder[3]
Solubility Soluble in DMSO[3]

Hazard Identification and GHS Classification

This compound is classified with the following hazards:

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation

Source: PubChem

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to mitigate the risks associated with handling this compound.

PPE TypeSpecifications and Recommendations
Gloves Nitrile, neoprene, or Viton™ gloves are recommended for handling chlorinated solvents.[4][5][6] Always use disposable nitrile gloves for incidental contact and check for any rips or punctures before use.[5] Never wash or reuse disposable gloves.[5]
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact.[7]
Lab Coat A standard laboratory coat should be worn to protect against skin contact.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder. If significant dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.[8][9][10]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

Operational Workflow for this compound Handling receiving Receiving and Unpacking storage Secure Storage receiving->storage Verify Integrity preparation Preparation for Use storage->preparation Controlled Access handling Handling and Experimentation preparation->handling Weighing in Fume Hood decontamination Decontamination handling->decontamination Post-Experiment disposal Waste Disposal decontamination->disposal Segregate Waste

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocols

1. Receiving and Unpacking:

  • Visually inspect the package for any signs of damage upon receipt.

  • Wear appropriate PPE (lab coat, gloves, and eye protection) before opening the package in a well-ventilated area.

  • Confirm the contents match the order and that the container is properly labeled and sealed.

2. Storage:

  • Store this compound in a cool, dry, and dark place.[3]

  • Keep the container tightly closed.

  • Store away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for chlorinated compounds, avoid strong oxidizing agents and strong bases.

3. Preparation for Use:

  • Before handling, review the Safety Data Sheet (if available) and this guide.

  • Conduct all weighing and solution preparation inside a certified chemical fume hood to prevent inhalation of the powder.

  • Use dedicated spatulas and weighing boats.

4. Handling and Experimentation:

  • Always wear the recommended PPE.

  • Avoid creating dust.

  • In case of accidental contact, follow the first aid procedures outlined below.

5. Decontamination:

  • Clean all contaminated surfaces and equipment with an appropriate solvent (e.g., ethanol) followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste.

Emergency and Disposal Plans

Preparedness for emergencies and a clear disposal pathway are critical components of laboratory safety.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[8][11]
Skin Contact Immediately remove contaminated clothing. Wash affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Wear appropriate PPE, including a respirator if there is a risk of inhaling dust.

  • Containment and Cleanup:

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a detergent solution and water.

  • Decontamination: Decontaminate all equipment used for cleanup.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Emergency Response for this compound Exposure exposure Exposure Occurs assessment Assess Exposure Route exposure->assessment eye_contact Eye Contact assessment->eye_contact skin_contact Skin Contact assessment->skin_contact inhalation Inhalation assessment->inhalation ingestion Ingestion assessment->ingestion flush_eyes Flush Eyes (15 min) eye_contact->flush_eyes wash_skin Wash Skin (15 min) skin_contact->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention flush_eyes->medical_attention wash_skin->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention

Caption: A logical diagram outlining the immediate steps to take in case of an emergency exposure to this compound.

Disposal Plan

  • Waste Characterization: this compound is a chlorinated organic compound and should be treated as hazardous chemical waste.

  • Containerization: Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and compatible hazardous waste container.

  • Disposal Method: The primary recommended disposal method for chlorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[13] This method ensures the complete destruction of the compound. Do not dispose of this compound down the drain or in regular trash.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichloralphenazone
Reactant of Route 2
Reactant of Route 2
Dichloralphenazone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。